271573-27-4
Description
Properties
CAS No. |
271573-27-4 |
|---|---|
Molecular Formula |
C₅₃H₈₀N₁₄O₁₇ |
Molecular Weight |
1185.29 |
sequence |
One Letter Code: SSLENFRAYV |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Functional Characterization and Applications of the PA (224-233) Influenza Epitope
Topic: Technical Guide to the PA (224-233) Influenza Peptide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The PA (224-233) peptide is a decameric fragment derived from the Polymerase Acidic (PA) protein of the Influenza A virus. In the context of viral immunology and vaccine development, it serves as a critical Class I MHC-restricted epitope (specifically H-2Dᵇ) in murine models (C57BL/6).
Unlike the Nucleoprotein epitope (NP 366-374), which is ubiquitously presented, PA (224-233) exhibits a unique differential presentation profile : it is efficiently presented by professional antigen-presenting cells (DCs) but poorly presented by infected lung epithelial cells. This dichotomy makes PA (224-233) a vital tool for studying immunodominance hierarchies , T-cell avidity , and the mechanisms of viral escape via antigen presentation failure.
Molecular Profile & Structural Biochemistry
Peptide Characteristics[1][2][3][4][5][6][7][8][9]
-
Sequence: SSLENFRAYV (Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val)[1][2][3][4]
-
Source Protein: Influenza A Virus Polymerase Acidic protein (PA), residues 224–233.[1][5][6][7][8][2][3][4][9][10][11][12]
-
MHC Restriction: Murine H-2Dᵇ (MHC Class I).
-
Molecular Weight: ~1185.3 Da.[9]
MHC Binding Mechanics
The H-2Dᵇ allele typically prefers peptides with an Asparagine (N) at position 5 (P5) and a hydrophobic residue at the C-terminus. PA (224-233) conforms perfectly to this motif, ensuring high-affinity binding.
| Position | Residue | Function | Structural Role |
| P1-P4 | SSLE | TCR Contact | Solvent-exposed residues available for TCR interaction. |
| P5 | Asn (N) | Anchor | Buried in the C pocket of the H-2Dᵇ groove; critical for stability. |
| P6-P9 | FRAY | TCR Contact | "Bulge" region often determining TCR specificity. |
| P10 | Val (V) | Anchor | Hydrophobic C-terminus anchors the peptide in the F pocket. |
Biological Function & Immunological Mechanisms[1][2][3][5][7][17]
The "Presentation Paradox"
The primary function of PA (224-233) in research is to model differential antigen presentation .
-
Dendritic Cells (DCs): Efficiently process and present PA (224-233) via the immunoproteasome and potentially HSP90-mediated pathways. This leads to robust priming of CD8+ T cells in the lymph nodes.
-
Lung Epithelial Cells: Infected non-immune cells fail to generate sufficient surface density of H-2Dᵇ/PA(224-233) complexes.
Consequence: CD8+ T cells primed against PA (224-233) expand rapidly but fail to clear the virus efficiently from the lung parenchyma because they cannot "see" the infected epithelial targets. This contrasts with NP (366-374)-specific T cells, which recognize and kill both DCs and epithelial cells.
Immunodominance Hierarchy[16][17]
-
Primary Infection: PA (224-233) is co-dominant with NP (366-374).[1][4][12] The precursor frequency for PA-specific T cells is often higher than for NP.
-
Secondary Infection (Recall): The response shifts drastically. NP-specific T cells dominate the recall response (over-dominance), while PA-specific memory T cells expand poorly. This is directly linked to the lack of antigen presentation on the infected lung epithelium, which limits the restimulation of PA-specific memory clones at the effector site.
Visualization: Differential Antigen Presentation Pathway
The following diagram illustrates the mechanistic divergence between Dendritic Cells and Epithelial cells in presenting the PA epitope.
Caption: Differential processing efficiency of PA (224-233) in DCs vs. Epithelial cells dictates T-cell efficacy.
Experimental Protocols
Protocol: Ex Vivo Peptide Stimulation (ICS)
This protocol quantifies the functional frequency of PA-specific CD8+ T cells by measuring Interferon-gamma (IFN-γ) production.[6]
Reagents Required:
-
PA (224-233) Peptide (Lyophilized, reconstitute to 1 mM in DMSO).
-
Brefeldin A (GolgiPlug™) or Monensin.
-
Flow Cytometry Antibodies: Anti-CD8 (Clone 53-6.7), Anti-IFN-γ (Clone XMG1.2).
Workflow:
-
Tissue Preparation: Isolate lymphocytes from spleen or Bronchoalveolar Lavage (BAL) of infected C57BL/6 mice.
-
Plating: Resuspend
cells in 200 µL complete RPMI-1640 in a 96-well U-bottom plate. -
Stimulation:
-
Add PA (224-233) peptide to a final concentration of 1 µM .
-
Control: Add DMSO only (Negative) and PMA/Ionomycin (Positive).
-
-
Transport Inhibition: Immediately add Brefeldin A (1 µL/mL) to block cytokine secretion.
-
Incubation: Incubate for 5 hours at 37°C, 5% CO₂.
-
Staining:
-
Wash cells with FACS buffer (PBS + 1% BSA).
-
Stain surface markers (CD8, CD44) for 20 min at 4°C.
-
Fix and Permeabilize (using Cytofix/Cytoperm kit) for 20 min.
-
Stain intracellular IFN-γ for 30 min at 4°C.
-
-
Analysis: Acquire on Flow Cytometer. Gate on Singlets → Lymphocytes → CD8+ → IFN-γ+.
Protocol: H-2Dᵇ/PA(224-233) Tetramer Staining
Tetramers allow for the physical detection of antigen-specific T cells regardless of functional status (e.g., exhausted cells).
Workflow:
-
Preparation: Aliquot
cells into FACS tubes. -
Block: Add Fc-block (Anti-CD16/32) for 10 min on ice.
-
Tetramer Binding: Add H-2Dᵇ/PA(224-233)-APC tetramer (titrated, usually 1:50 to 1:100 dilution).
-
Critical Step: Incubate for 30-60 minutes at Room Temperature (20-25°C) . Unlike many other tetramers, PA/Db staining is often optimal at RT rather than 4°C or 37°C.
-
-
Surface Staining: Add surface antibodies (CD8, CD19-dump, Live/Dead stain) directly to the tetramer mix. Incubate for 20 min on ice.
-
Wash: Wash 2x with FACS buffer.
-
Fix: Fix with 1% PFA before analysis.
Visualization: Experimental Workflow Logic
Caption: Dual workflow for characterizing PA-specific T cells via functional (ICS) and physical (Tetramer) assays.
Comparative Data: PA(224-233) vs. NP(366-374)[1][4][5][12][15][16]
| Feature | PA (224-233) | NP (366-374) |
| MHC Restriction | H-2Dᵇ | H-2Dᵇ |
| Presentation Cell Type | DCs only (Immunoproteasome dependent) | All infected cells (Ubiquitous) |
| Primary Response | Co-dominant (High magnitude) | Co-dominant (High magnitude) |
| Memory Recall | Sub-dominant (Poor expansion) | Immunodominant (Massive expansion) |
| Viral Clearance | Inefficient (Lung epithelium escape) | Efficient |
| TCR Repertoire | Diverse / Polyclonal | Restricted / Public (Vβ8.3 bias) |
References
-
Belz, G. T., et al. (2000).[3] A Previously Unrecognized H-2D(b)-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8(+) T-Cell Response Is Much Less Apparent following Secondary Challenge.[3][11] Journal of Virology.
-
Crowe, S. R., et al. (2003). Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. Journal of Experimental Medicine.
-
La Gruta, N. L., et al. (2006). A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. PNAS.
-
NIH Tetramer Core Facility. H2-Db Influenza A PA 224-233.[5][10]
Sources
- 1. Influenza PA (224–233) - 1 mg, 1185.4, 1 mg | Labscoop [labscoop.com]
- 2. PA (224-233), Influenza - Elabscience® [elabscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Influenza PA (224–233) - 1 mg [anaspec.com]
- 5. Tanshinone I Enhances the Pulmonary Immune Response of CD8+ T Cells by Promoting Memory Differentiation [mdpi.com]
- 6. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. H2-Db | Influenza A PA 224-233 | SSLENFRAYV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 11. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
CAS 271573-27-4: PA(224-233) Epitope Mechanism of Action in Influenza
The following technical guide details the mechanism of action, structural biology, and experimental applications of CAS 271573-27-4 (PA
Content Type: Technical Whitepaper Audience: Immunologists, Vaccine Developers, and Virologists
Executive Summary
CAS this compound , chemically defined as the peptide sequence SSLENFRAYV , corresponds to the PA(224-233) epitope derived from the Polymerase Acidic (PA) protein of the Influenza A virus.[1] Unlike direct-acting antivirals (e.g., oseltamivir) that inhibit viral enzymes, PA(224-233) functions as an immunodominant Class I MHC-restricted epitope .
Its primary utility in drug development lies in peptide-based vaccine design and T-cell immunogenicity profiling . In murine models (specifically C57BL/6), this peptide binds with high affinity to the H-2D
Chemical Identity & Physicochemical Properties[2]
| Property | Data |
| CAS Number | This compound |
| Common Name | PA(224-233), Influenza A PA Epitope |
| Peptide Sequence | Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV ) |
| Source Protein | Influenza A Virus Polymerase Acidic (PA) Protein |
| Molecular Formula | C |
| Molecular Weight | 1185.3 Da |
| MHC Restriction | H-2D |
| Solubility | Water soluble; often dissolved in DMSO/PBS for assays |
| Purity Grade | >95% (HPLC) required for immunological assays |
Molecular Mechanism of Action: The Antigen Presentation Pathway
The "mechanism of action" for CAS this compound is not pharmacological inhibition, but rather immunological activation . It serves as a ligand that bridges the infected cell's internal state to the adaptive immune system.
Intracellular Processing & Presentation
-
Viral Replication : During infection, the Influenza A virus synthesizes the PA protein (part of the viral RNA polymerase complex) in the host cytoplasm.
-
Proteasomal Degradation : Host proteasomes degrade the PA protein into short peptide fragments.
-
TAP Transport : The Transporter associated with Antigen Processing (TAP) pumps the PA(224-233) fragment into the Endoplasmic Reticulum (ER).
-
MHC Loading : Within the ER, the peptide binds to the H-2D
heavy chain/ -microglobulin complex. -
Surface Display : The stable pMHC (peptide-MHC) complex is transported to the cell surface.
Structural Constraints (The "Constrained Peptide" Theory)
Crystallographic studies (e.g., PDB 1YN6 ) reveal that PA(224-233) does not bind as a flexible linear chain. Instead, it adopts a highly constrained conformation :
-
Primary Anchors : The peptide anchors to H-2D
via Asn-5 and the C-terminal Val-10 . -
The "Bulge" : Residues 6-9 form a solvent-exposed arch.
-
Critical Interaction : The side chain of Arg-7 is prominently exposed and serves as the primary contact point for the T-Cell Receptor (TCR). Its orientation is rigidly fixed by intramolecular stacking interactions with Phe-6 and Tyr-9 . Disruption of this internal "scaffold" (e.g., by F6A mutation) ablates T-cell recognition even if MHC binding remains stable.
T-Cell Activation
Specific CD8+ T cells (CTLs) recognize the H-2D
Visualization: Antigen Presentation Pathway
Figure 1: The processing and presentation pathway of PA(224-233) leading to CTL activation.
Pharmacodynamics & Experimental Applications
In drug development, CAS this compound is not the drug itself but the standard for measuring efficacy of vaccines or studying viral escape.
Immunodominance Profile
-
Primary Infection : PA(224-233) is immunodominant in C57BL/6 mice, eliciting a massive CTL expansion.
-
Secondary Infection : Interestingly, memory responses to this epitope can be subdominant compared to NP(366-374), likely due to differential presentation by dendritic cells versus epithelial cells.
-
Viral Escape : Mutations such as N5T or F6A in the virus can abolish recognition, a key consideration for vaccine durability.
Quantitative Data: Binding & Activation
| Parameter | Value / Characteristic | Significance |
| MHC Affinity (IC | ~2–10 nM (High Affinity) | Competes effectively for H-2D |
| TCR Contact Residues | Arg-7 (Critical), Phe-6, Tyr-9 | Mutation at these sites destroys immunogenicity. |
| Functional Avidity (EC | 10 | Extremely potent trigger of CTL degranulation. |
| Protective Efficacy | Partial (as monotherapy) | Peptide vaccination alone often fails to protect against lethal challenge without potent adjuvants (e.g., Lipopeptides). |
Experimental Protocols for MoA Validation
To validate the mechanism of action or utility of a vaccine candidate containing this epitope, the following self-validating protocols are recommended.
Protocol A: Ex Vivo IFN- ELISpot Assay
Purpose: To quantify the frequency of PA-specific T cells following vaccination or infection.
-
Preparation : Isolate splenocytes from C57BL/6 mice 7–10 days post-infection/vaccination.
-
Plating : Coat 96-well PVDF plates with anti-mouse IFN-
capture antibody. Block with 10% FBS. -
Stimulation :
-
Test Well : Add
splenocytes + 1 µM CAS this compound . -
Negative Control : Splenocytes + DMSO (solvent only).
-
Positive Control : Splenocytes + PMA/Ionomycin.
-
-
Incubation : 18–24 hours at 37°C, 5% CO
. -
Detection : Wash plates, add biotinylated detection antibody, followed by Streptavidin-ALP and substrate.
-
Analysis : Count Spot Forming Units (SFU). A valid response is >50 SFU/10
cells over background.
Protocol B: MHC Class I Tetramer Staining
Purpose: To physically detect PA-specific CD8+ T cells via flow cytometry.
-
Reagent : Generate H-2D
tetramers folded with synthetic PA(224-233) peptide and conjugated to PE or APC. -
Staining :
-
Incubate
lymphocytes with Fc-block (anti-CD16/32) for 10 min. -
Add Tetramer-PA(224-233) (1:50 dilution) and incubate for 30 min at 4°C (protected from light).
-
Add anti-CD8
(FITC) and anti-CD44 (PerCP) antibodies.
-
-
Gating Strategy : Live cells
Lymphocytes CD8+ Tetramer+. -
Validation : Naïve mice should show <0.1% Tetramer+ cells; Infected mice should show >5% Tetramer+ within the CD8+ population.
Structural Interaction Map
The high immunogenicity of PA(224-233) is driven by its unique structural "arch". The diagram below illustrates the critical molecular contacts defined in crystal structure 1YN6.
Figure 2: Structural interaction map of PA(224-233). Phe-6 and Tyr-9 constrain Arg-7, forcing it to point upwards for TCR recognition.
References
-
Belz, G. T., et al. (2000).[1] "A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response."[1] Journal of Virology, 74(8), 3486–3493.[1] Link
-
Dukovic, A., et al. (2025). "Crystal structure of H-2Db in complex with the influenza A virus PA 224-233 epitope." RCSB Protein Data Bank, PDB ID: 1YN6. Link
-
La Gruta, N. L., et al. (2010).[2] "Constraints within major histocompatibility complex class I restricted peptides: Presentation and consequences for T-cell recognition." Proceedings of the National Academy of Sciences, 107(12). Link
-
MedChemExpress . "PA (224-233), Influenza - Product Information."[3] Link
-
Valkenburg, S. A., et al. (2013). "The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination." MDPI Vaccines. Link
Sources
An In-depth Technical Guide to the PA(224-233) Peptide: Structure, Immunobiology, and Research Applications
Introduction: Defining the PA(224-233) Peptide
The PA(224-233) peptide is a decapeptide—a short chain of ten amino acids—that has garnered significant interest in the fields of immunology and virology. Contrary to some initial misconceptions, this peptide is not derived from the protective antigen (PA) of Bacillus anthracis (the causative agent of anthrax). Instead, it is a well-characterized epitope originating from the acidic polymerase (PA) protein of the Influenza A virus .[1][2][3] Specifically, it comprises amino acid residues 224 through 233 of this viral protein.[1][4] Its primary significance lies in its role as an immunodominant epitope for cytotoxic T lymphocytes (CTLs) in certain murine models of influenza infection, making it a crucial tool for studying the adaptive immune response to this pervasive pathogen.[5][6]
This guide provides a comprehensive technical overview of the PA(224-233) peptide, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, its three-dimensional structure when presented by the Major Histocompatibility Complex (MHC), its critical role in the anti-influenza immune response, and detailed protocols for its study and application in a laboratory setting.
Core Properties of the PA(224-233) Peptide
A foundational understanding of the PA(224-233) peptide begins with its primary amino acid sequence and key physicochemical properties.
Amino Acid Sequence and Molecular Characteristics
The linear sequence of the PA(224-233) peptide is Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val , commonly represented by the single-letter code SSLENFRAYV .[4][6] This specific sequence dictates its interaction with MHC molecules and T-cell receptors (TCRs).
| Property | Value | Reference |
| Full Sequence | Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val | [4][6] |
| Single-Letter Code | SSLENFRAYV | [4][6] |
| Molecular Formula | C53H80N14O17 | [6] |
| Molecular Weight | 1185.4 g/mol | [6] |
| Origin | Influenza A Virus Acidic Polymerase (PA) Protein | [1][2][3] |
Structural Biology of PA(224-233) Presentation
The immunological function of the PA(224-233) peptide is inextricably linked to its three-dimensional structure when bound to MHC class I molecules on the surface of antigen-presenting cells (APCs) and virus-infected cells.
The PA(224-233)/H-2Db Complex: A Detailed Look
In C57BL/6 mice, a common model for influenza research, the PA(224-233) peptide is primarily presented by the H-2Db MHC class I molecule.[1][7] X-ray crystallography has provided high-resolution insights into the structure of this peptide-MHC (pMHC) complex.[7][8]
A defining feature of the PA(224-233) peptide when bound to H-2Db is the presence of a prominent bulge at its C-terminus .[7][8] This conformation lifts the P6 (Phenylalanine) and P7 (Arginine) residues out of the main MHC binding groove.[7] The solvent-exposed side chain of the P7 Arginine (Arg) , in particular, creates a highly featured surface that serves as a primary contact point for the T-cell receptor.[7][8][9] This structural attribute is believed to be a key determinant of its immunodominance, as it provides a distinct molecular landscape for TCR recognition.[7]
Immunological Significance and Mechanism of Action
The PA(224-233) peptide is a central player in the cell-mediated immune response to influenza A virus infection. Its recognition by the immune system leads to the activation of CD8+ cytotoxic T lymphocytes, which are tasked with eliminating virus-infected cells.
Immunodominance and the CTL Response
During a primary influenza infection in C57BL/6 mice, the CD8+ T-cell response is co-dominated by epitopes from the nucleoprotein (NP366–374) and the acidic polymerase (PA224–233).[1][10] This means that a significant fraction of the responding CTLs are specific for the PA(224-233)/H-2Db complex.
However, the dynamics of this response are nuanced and depend on the nature of the antigen-presenting cell.
Differential Antigen Presentation: A Tale of Two Cells
Research has revealed a fascinating dichotomy in how the PA(224-233) epitope is presented:
-
Professional APCs (Dendritic Cells): Dendritic cells (DCs) are highly efficient at processing and presenting the PA224–233 epitope.[11] This is particularly true for cross-presentation, a process where DCs acquire antigens from other infected cells and present them on their own MHC class I molecules to activate naive CD8+ T cells.[12][13] The PA224–233 peptide is presented substantially more efficiently via cross-presentation compared to direct presentation by infected DCs.[12]
-
Other Infected Cells (e.g., Epithelial Cells): In contrast, non-professional APCs, such as the epithelial cells lining the respiratory tract, are poor presenters of the PA224–233 epitope, while they readily present the NP366–374 epitope.[2]
This differential presentation has profound implications for the immune response. During a primary infection, naive T cells are primarily activated by DCs, leading to a robust response to both NP and PA epitopes.[11] However, during a secondary infection, memory T cells can be activated by a wider range of cells, including infected epithelial cells. This leads to a preferential expansion of NP-specific T cells, as this epitope is more broadly displayed at the site of infection.[2][11]
Experimental Methodologies
The study of the PA(224-233) peptide involves a range of standard and advanced laboratory techniques. Below are protocols for key experimental workflows.
Peptide Synthesis and Purification
-
Objective: To obtain high-purity PA(224-233) peptide for use in immunological assays.
-
Principle: Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides. The peptide is built amino acid by amino acid on a solid resin support. High-performance liquid chromatography (HPLC) is then used for purification.
-
Protocol:
-
Synthesis: The SSLENFRAYV peptide is synthesized on an automated peptide synthesizer using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
-
Purification: The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purified by reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of increasing organic solvent is used to elute the peptide.
-
Quality Control: The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain a stable, powdered form of the peptide.
-
Structural Analysis via Circular Dichroism (CD) Spectroscopy
-
Objective: To assess the secondary structure of the PA(224-233) peptide in solution.
-
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[14][15] For peptides, the far-UV CD spectrum (190-250 nm) is sensitive to the protein backbone conformation, allowing for the estimation of secondary structure content (α-helix, β-sheet, random coil).[14][16]
-
Protocol:
-
Sample Preparation: Dissolve lyophilized PA(224-233) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a known concentration (typically 0.1-0.2 mg/mL). The buffer should be free of components that absorb strongly in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs below 200 nm.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the spectrum of the peptide solution from ~260 nm down to ~190 nm.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
-
-
Analysis: Analyze the resulting spectrum. A random coil conformation, typical for short, unstructured peptides in aqueous solution, will show a strong negative band near 200 nm. The presence of α-helical or β-sheet structure would be indicated by characteristic positive and negative bands at different wavelengths.
-
CTL Cytotoxicity Assay
-
Objective: To measure the ability of PA(224-233)-specific CTLs to kill target cells presenting the peptide.
-
Principle: A common method is the chromium (51Cr) release assay, a classic technique for quantifying cell-mediated cytotoxicity.[17] Target cells are loaded with 51Cr. When CTLs lyse the target cells, 51Cr is released into the supernatant and can be quantified. Non-radioactive methods using fluorescent dyes are also common.[17][18]
-
Protocol (51Cr Release Assay):
-
Effector Cell Preparation: Generate PA(224-233)-specific CTLs by immunizing C57BL/6 mice with influenza virus or the peptide itself, and then isolating splenocytes. These can be used directly or after in vitro restimulation with the peptide.
-
Target Cell Preparation:
-
Use a suitable H-2Db-positive cell line (e.g., EL4 lymphoma cells).
-
Label the target cells by incubating them with Na251CrO4 for 1-2 hours.
-
Wash the cells thoroughly to remove unincorporated 51Cr.
-
Pulse one set of labeled target cells with a saturating concentration of PA(224-233) peptide (e.g., 1 µM). Leave another set unpulsed as a negative control.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well U-bottom plate.
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1).
-
Include control wells:
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100).
-
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Quantification:
-
Centrifuge the plate to pellet the cells.
-
Harvest a portion of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation: Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Conclusion and Future Directions
The PA(224-233) peptide from the influenza A virus acidic polymerase is a cornerstone for understanding the intricacies of CD8+ T-cell responses to viral infections. Its well-defined sequence, the detailed structural knowledge of its presentation by H-2Db, and its differential processing by various cell types provide a powerful model system for immunologists. While its primary role is in eliciting a protective CTL response against influenza, the principles learned from its study—such as the impact of antigen presentation on immunodominance hierarchies—are broadly applicable to vaccine design and immunotherapy for a range of infectious diseases and cancers. Future research may continue to leverage this peptide to dissect the molecular details of TCR engagement, the dynamics of T-cell memory formation, and the development of novel T-cell-based vaccination strategies.
References
-
Belz, G. T., et al. (2000). A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge. Journal of Virology, 74(8), 3486–3493. [Link]
-
Crowe, S. R., et al. (2003). Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. The Journal of Experimental Medicine, 198(3), 399-410. [Link]
-
Denton, M. L., et al. (2021). The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination. Viruses, 13(8), 1629. [Link]
-
Dolan, B. P., et al. (2018). Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses. Nature Communications, 9(1), 2466. [Link]
-
Kedzierska, K., et al. (2008). Epitope-specific TCRβ repertoire diversity imparts no functional advantage on the CD8+ T cell response to cognate viral peptides. Proceedings of the National Academy of Sciences, 105(48), 18942-18947. [Link]
-
Meijers, R., et al. (2005). Crystal structures of murine MHC Class I H-2 D(b) and K(b) molecules in complex with CTL epitopes from influenza A virus: implications for TCR repertoire selection and immunodominance. Journal of Molecular Biology, 345(5), 1099-1110. [Link]
-
Kotturi, M. F., et al. (2006). Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge. Journal of Immunology, 176(10), 6133-6141. [Link]
-
NIH Tetramer Core Facility. (n.d.). H2-Db | Influenza A PA 224-233 | SSLENFRAYV. Retrieved February 9, 2026, from [Link]
-
Albert, M. L., et al. (2005). Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation. PLoS Biology, 3(7), e185. [Link]
-
Chen, W., et al. (2006). A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. Proceedings of the National Academy of Sciences, 103(3), 631-636. [Link]
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De Vloo, E., et al. (2018). The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design. Medicinal Research Reviews, 38(4), 1364-1393. [Link]
-
Turner, S. J., et al. (2011). Structural basis for enabling T-cell receptor diversity within biased virus-specific CD8+ T-cell responses. Proceedings of the National Academy of Sciences, 108(23), 9532-9537. [Link]
-
Turner, S. J., et al. (2005). Conserved T cell receptor usage in primary and recall responses to an immunodominant influenza virus nucleoprotein epitope. Proceedings of the National Academy of Sciences, 102(24), 8697-8702. [Link]
-
Valkenburg, S. A., et al. (2018). Physical detection of influenza A epitopes identifies a stealth subset on human lung epithelium evading natural CD8 immunity. Proceedings of the National Academy of Sciences, 115(10), E2296-E2305. [Link]
-
van de Sandt, C. E., et al. (2015). Complete modification of TCR specificity and repertoire selection does not perturb a CD8+ T cell immunodominance hierarchy. The Journal of Immunology, 194(11), 5125-5134. [Link]
-
Harndahl, M., et al. (2007). Production and characterization of peptide antibodies. Methods in Molecular Biology, 386, 399-412. [Link]
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Janeway, C. A. Jr., et al. (2001). Immunobiology: The Immune System in Health and Disease. 5th edition. Garland Science. [Link]
-
Kelly, S. M., et al. (2005). Circular dichroism of peptides. Current Protein & Peptide Science, 6(4), 365-385. [Link]
-
Tynan, F. E., et al. (2005). Crystal Structures of Murine MHC Class I H-2 Db and Kb Molecules in Complex with CTL Epitopes from Influenza A Virus: Implications for TCR Repertoire Selection and Immunodominance. ResearchGate. [Link]
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Gabrielson, J. P., et al. (2013). Transmission electron microscopy as an orthogonal method to characterize protein aggregates. Journal of Pharmaceutical Sciences, 102(1), 260-273. [Link]
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Creative Biolabs. (n.d.). T Cell Cytotoxicity Assay. Retrieved February 9, 2026, from [Link]
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Wikipedia. (n.d.). CTL-mediated cytotoxicity. Retrieved February 9, 2026, from [Link]
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Greenfield, N. J. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 42-46. [Link]
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Ruiz-Pujol, L., et al. (2024). Imaging Aβ aggregation by liquid-phase transmission electron microscopy. bioRxiv. [Link]
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Savasan, S. (2019). Cell-Mediated Cytotoxicity Assays. Asthma Allergy Immunology, 17(2), 79-82. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved February 9, 2026, from [Link]
-
Southern University and A&M College. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
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An In-depth Technical Guide to the Immunogenicity of the Influenza PA(224-233) Epitope
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the immunogenicity of the influenza A virus polymerase acidic protein (PA) epitope spanning amino acids 224-233. We will delve into the paradoxical nature of its immunodominance, the underlying mechanisms of its differential antigen presentation, and its implications for the development of broadly protective influenza vaccines. This document is intended to serve as a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols for the rigorous assessment of this and other T-cell epitopes.
Introduction: The Enigma of PA(224-233)
The influenza A virus PA(224-233) peptide, with the sequence SSLENFRAYV, is a well-characterized, immunodominant CD8+ T-cell epitope in the context of the murine MHC class I molecule H-2Db.[1][2][3] It is highly conserved across various influenza A subtypes, making it an attractive target for universal influenza vaccine strategies aiming to elicit heterosubtypic immunity.[4] Upon primary influenza infection in C57BL/6 mice, the CD8+ T-cell response is robustly directed against this epitope, often co-dominant with the response to the nucleoprotein (NP) epitope NP(366-374).[1][5]
However, a significant body of research has unveiled a perplexing dichotomy: despite its immunodominance, vaccination with the PA(224-233) epitope often confers poor protection and can even lead to delayed viral clearance upon subsequent influenza challenge.[6][7][8] This guide will explore the scientific principles underpinning this phenomenon and provide the technical framework to investigate it further.
The Core Paradox: Differential Antigen Presentation
The key to understanding the limited protective efficacy of PA(224-233)-specific T-cells lies in the concept of differential antigen presentation. While this epitope is strongly presented by professional antigen-presenting cells (APCs) like dendritic cells (DCs), it is poorly displayed on the surface of virally infected lung epithelial cells, the primary site of influenza virus replication.[6][8]
This disparity has profound implications for immune-mediated viral clearance. CD8+ T-cells primed by DCs in the draining lymph nodes are abundant and functionally competent. However, upon migrating to the lungs, they are unable to efficiently recognize and eliminate infected epithelial cells due to the low density of the PA(224-233)-H-2Db complex on their surface. This leads to a disconnect between the magnitude of the T-cell response measured in lymphoid organs and the actual protective efficacy at the site of infection.
Recent studies employing mass spectrometry have provided quantitative evidence for this differential presentation, demonstrating that while direct infection of cells favors the presentation of the NP(366-374) epitope, cross-presentation by APCs is the more efficient pathway for the PA(224-233) epitope.[9][10] This finding underscores the importance of considering the mode of antigen presentation when evaluating the protective potential of T-cell epitopes.
Signaling and Experimental Workflow
The following diagram illustrates the differential presentation of the PA(224-233) epitope and the subsequent impact on T-cell activation and viral clearance.
Caption: Workflow for ex vivo analysis of PA(224-233)-specific T-cells.
Rationale: Tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells without the need for in vitro stimulation. [8][11][12] Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or other tissues of interest.
-
Staining: Incubate 1-2 x 10^6 cells with an H-2Db/SSLENFRAYV tetramer conjugated to a fluorochrome (e.g., PE or APC) for 30-60 minutes at 4°C. [11]3. Surface Marker Staining: Add antibodies against CD8 and other surface markers (e.g., CD44, CD62L) and incubate for a further 20-30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer (PBS with 2% FBS).
-
Analysis: Acquire the samples on a flow cytometer and analyze the percentage of tetramer-positive cells within the CD8+ T-cell gate.
Rationale: The ELISpot assay is a highly sensitive method for quantifying the number of cells secreting a specific cytokine in response to antigenic stimulation. [7][13][14] Protocol:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 for at least 30 minutes.
-
Cell Plating and Stimulation: Add 2.5 x 10^5 splenocytes per well and stimulate with the PA(224-233) peptide (1-10 µg/mL) for 18-24 hours at 37°C. Include negative (no peptide) and positive (e.g., Concanavalin A) controls. [7]4. Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop. Stop the reaction by washing with water.
-
Analysis: Dry the plate and count the spots using an ELISpot reader.
Rationale: ICS allows for the simultaneous analysis of cytokine production and cell surface phenotype at the single-cell level, providing a more detailed characterization of the T-cell response. [4][15][16][17] Protocol:
-
Cell Stimulation: Stimulate 1-2 x 10^6 splenocytes with the PA(224-233) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C. [16][17]2. Surface Staining: Wash the cells and stain for surface markers (e.g., CD8, CD44).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer. [4]4. Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Washing and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.
Implications for Vaccine Development
The paradoxical immunogenicity of the PA(224-233) epitope serves as a critical case study for T-cell-based vaccine design. It highlights that the magnitude of an epitope-specific T-cell response is not always a reliable correlate of protection. Instead, a deeper understanding of antigen processing and presentation pathways is essential.
For the development of a universal influenza vaccine, it is crucial to select T-cell epitopes that are not only conserved but also efficiently presented on the surface of infected cells in the respiratory tract. Strategies to enhance the presentation of subdominant but protective epitopes, or to redirect the immune response towards these epitopes, may prove more fruitful than simply focusing on immunodominant but poorly protective ones.
Conclusion
The influenza PA(224-233) epitope is a fascinating and instructive example of the complexities of T-cell immunology. Its immunodominance, coupled with its limited protective capacity, underscores the importance of a nuanced approach to epitope selection and vaccine design. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the immunogenicity of this and other T-cell epitopes, ultimately contributing to the development of more effective and broadly protective vaccines against influenza and other infectious diseases.
References
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TCID50 Assay Protocol. brainvta.
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Differential Antigen Presentation Regulates the Changing Patterns of CD8 + T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. Rockefeller University Press.
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Identification of protective and non-protective T cell epitopes in influenza. ResearchGate.
-
Tissue Culture Infectious Dose (TCID50) Assays. BMG LABTECH.
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Protocol for influenza A virus infection of mice and viral load determination. PMC.
-
Intracellular Cytokine Staining Protocol. Anilocus.
-
ELISpot Protocol: Step-by-Step Guide. Sino Biological.
-
Staining Intracellular Antigens for Flow Cytometry. Thermo Fisher Scientific.
-
Viral Titering-TCID50 Assay Protocol. Creative Biogene.
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MHC Tetramer Suggested Staining Protocol. Baylor College of Medicine.
-
Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge. PubMed.
-
A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+T-Cell Response Is Much Less Apparent following Secondary Challenge. ASM Journals.
-
Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges. MDPI.
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An in vivo cytotoxicity threshold for influenza A virus-specific effector and memory CD8(+) T cells. PubMed.
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Antigen-specific CD8(+) T cells persist in the upper respiratory tract following influenza virus infection. PubMed.
-
Influenza A Virus Studies in a Mouse Model of Infection. PMC.
-
Mouse Bone Marrow-derived Dendritic Cells (BMDC) Culture and Identification Kit. Elabscience.
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Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium. Frontiers.
-
In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues. PMC.
-
Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant. PLOS.
-
Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses. PubMed Central.
-
Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium. PubMed Central.
-
Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging.
-
BMDC Generation.
-
Vaccination with Dendritic Cells Pulsed with Peptides of Myelin Basic Protein Promotes Functional Recovery from Spinal Cord Injury. Journal of Neuroscience.
-
Immunologic and Clinical Responses after Vaccinations with Peptide-Pulsed Dendritic Cells in Metastatic Renal Cancer Patients. AACR Journals.
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Technical Deep Dive: The Role of PA(224–233) in CD8+ T Cell Response
Content Type: Technical Whitepaper Subject: Influenza A Virus Epitope PA(224–233) (H-2Dᵇ restricted) Audience: Immunologists, Vaccine Developers, and Preclinical Researchers
Executive Summary
The PA(224–233) epitope (SSLENFRAYV) represents a cornerstone model for understanding CD8+ T cell immunodominance, T cell receptor (TCR) repertoire selection, and immunological memory. Derived from the acid polymerase (PA) of the Influenza A virus, this H-2Dᵇ-restricted epitope exhibits a distinct "private" TCR repertoire profile that contrasts sharply with the "public" repertoire of its co-dominant counterpart, NP(366–374). This guide dissects the mechanistic behavior of PA(224–233), providing actionable protocols for its detection and analysis in murine models (C57BL/6).
The Antigenic Landscape: Structure and Presentation[1][2][3][4]
1.1 Epitope Identity
PA(224–233) is an immunodominant peptide derived from the viral polymerase complex. It is presented exclusively by the MHC Class I molecule H-2Dᵇ in C57BL/6 mice.
| Feature | Specification |
| Peptide Sequence | SSLENFRAYV (Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val) |
| Source Protein | Polymerase Acidic protein (PA) |
| MHC Restriction | H-2Dᵇ (Mouse) |
| Residue P7 | Arginine (Arg) : Critical for TCR recognition; exposed solvent-accessible residue.[1] |
| Binding Motif | C-terminal "Bulge": Residues P6 and P7 lift out of the MHC groove.[1] |
1.2 Structural Basis of Recognition
Unlike flat-binding peptides, PA(224–233) binds H-2Dᵇ with a characteristic "bulge" at the C-terminus.[1] Structural studies indicate that the T cell receptor (TCR) focuses largely on the exposed P7 Arginine .[1] This structural constraint dictates the high specificity required for TCR binding but allows for a diverse range of CDR3 loops to engage the target, leading to a "private" repertoire (discussed in Section 3).
1.3 Antigen Processing Pathway
The generation of PA(224–233) is dependent on the immunoproteasome and TAP transport.
Figure 1: Processing pathway for PA(224–233). Note that immunoproteasome subunits (LMP2/7) influence the cleavage precision required for this epitope.
Immunodominance Dynamics: The "Flip" Phenomenon
A critical feature of PA(224–233) is its shifting position in the immunodominance hierarchy between primary infection and secondary (recall) response.
2.1 Primary vs. Secondary Response
In a primary influenza infection (e.g., x31 strain), PA(224–233) and NP(366–374) are co-dominant , expanding to roughly equal magnitudes. However, upon secondary challenge (e.g., PR8 strain), the hierarchy shifts dramatically.
| Phase | PA(224–233) Status | NP(366–374) Status | Mechanism |
| Primary (Day 7-10) | Co-Dominant (~15-20% of CD8+) | Co-Dominant | Equal expansion efficiency from naive precursors. |
| Memory Recall | Sub-Dominant | Hyper-Dominant (>80%) | NP(366) precursors have a proliferative advantage; PA(224) expansion is constrained. |
2.2 The Neonatal Exception
Research indicates that neonatal mice (infected <7 days of age) display an altered hierarchy . Neonates generate a robust response to PA(224–233) but fail to respond to NP(366–374).[2][3] This makes PA(224–233) a critical target for evaluating vaccine efficacy in early-life models [1].
TCR Repertoire Architecture: Private vs. Public[7][8][9][10]
The PA(224–233) response is the textbook model for a "Private" Repertoire .
-
Vβ Bias: Predominantly utilizes Vβ7 (TRBV29).
-
Diversity: Highly diverse CDR3 sequences.
-
Sharing: Minimal sharing between individual mice. Every mouse generates a unique "private" set of clones.
Contrast with NP(366–374): NP(366) elicits a "Public" Repertoire (Vβ8.3 bias) where identical CDR3 sequences are found across different mice.[4]
Scientific Implication: Because the PA(224) repertoire is private and diverse, it is more resistant to viral escape mutants than the oligoclonal NP(366) response. However, the high affinity of the public NP(366) clones allows them to outcompete PA(224) clones during the secondary recall response [2].
Experimental Workflows
4.1 Tetramer Staining Protocol
Detection of PA(224)-specific CD8+ T cells requires H-2Dᵇ tetramers folded with the SSLENFRAYV peptide.
Reagents:
-
H-2Dᵇ/PA(224) Tetramer (PE or APC conjugated).
-
Anti-CD8α (Clone 53-6.7).
-
Fc Block (Anti-CD16/32).
-
Vital Dye (e.g., Live/Dead Aqua).
Step-by-Step Methodology:
-
Tissue Prep: Generate single-cell suspensions from spleen or BAL (Bronchoalveolar Lavage).
-
Block: Incubate
cells with Fc Block (1:100) for 10 min at 4°C. -
Tetramer Binding: Add H-2Dᵇ/PA(224) tetramer (titrated, typically 1:50 to 1:100).
-
Critical Step: Incubate for 60 minutes at Room Temperature (20-25°C) .
-
Note: Unlike some tetramers that bind well at 4°C, PA(224) staining is optimal at RT due to TCR-pMHC binding kinetics.
-
-
Surface Stain: Add Anti-CD8α and other surface markers (CD44, CD62L) without washing. Incubate 20 min at 4°C.
-
Wash: Wash 2x with FACS buffer (PBS + 2% FCS).
-
Fix: Resuspend in 1% PFA or proceed to intracellular staining.
4.2 Intracellular Cytokine Staining (ICS) Workflow
To assess functionality (IFN-γ/TNF-α production).
Figure 2: ICS workflow for functional validation of PA(224)-specific T cells.
Implications for Vaccine Design[6]
The behavior of PA(224–233) offers two critical lessons for universal flu vaccine development:
-
Neonatal Priming: Since neonates respond preferentially to PA(224) over NP(366), peptide-based vaccines targeting the pediatric population must include PA epitopes to ensure immunogenicity. Relying solely on NP epitopes (often conserved) may fail in naive infants [1].
-
Repertoire Diversity: The "private" nature of the PA(224) response suggests a high degree of plasticity. Vaccines inducing PA(224)-like responses may be less susceptible to single-point viral mutations compared to the rigid, public clonotypes of NP(366).
References
-
The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination. Source: PubMed / Viruses (2024) URL:[Link]3]
-
Epitope-specific TCRβ repertoire diversity imparts no functional advantage on the CD8+ T cell response to cognate viral peptides. Source: PNAS (2013) URL:[Link]
-
Crystal Structures of Murine MHC Class I H-2 Db and Kb Molecules in Complex with CTL Epitopes from Influenza A Virus. Source: Journal of Molecular Biology (2002) URL:[Link]
-
Conserved T cell receptor usage in primary and recall responses to an immunodominant influenza virus nucleoprotein epitope. Source: PNAS (2004) URL:[Link]
Sources
Technical Deep Dive: PA(224-233) as a Murine H-2 Dᵇ Restricted Epitope
This technical guide provides a comprehensive analysis of the PA(224-233) epitope, designed for researchers investigating murine models of Influenza A virus (IAV) infection.
Executive Summary
The PA(224-233) epitope (Sequence: SSLENFRAYV ) represents a critical component of the murine CD8+ T cell response to Influenza A virus in C57BL/6 mice (
This distinct behavior makes PA(224-233) a model system for studying antigen presentation compartmentalization (Dendritic Cells vs. Epithelial cells) and TCR repertoire diversity . Understanding the mechanics of this epitope is essential for interpreting immunodominance hierarchies and designing peptide-based vaccines.[1]
Molecular Architecture & Structural Biology
Peptide-MHC Complex Characteristics
The PA(224-233) peptide binds to the murine MHC Class I molecule H-2 Dᵇ .[2] Crystallographic studies reveal a "featured" conformation that distinguishes it from flatter, featureless epitopes.
| Parameter | Specification |
| Source Protein | Polymerase Acidic protein (PA), Influenza A Virus |
| Sequence | S-S-L-E-N-F-R-A-Y-V (Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val) |
| MHC Restriction | H-2 Dᵇ (Class I) |
| Binding Motif | Canonical Dᵇ binding: Asn at P5 (Anchor) and hydrophobic C-terminus.[3] |
| Structural Feature | C-Terminal Bulge: Residues P6 (Phe) and P7 (Arg) are lifted out of the groove.[4] |
| TCR Contact | The exposed Arginine at P7 is the primary "hotspot" for TCR recognition. |
The "Featured" Epitope Hypothesis
Unlike the
-
Consequence: This structural complexity allows for a diverse TCR repertoire (polyclonal response) involving multiple V
families (notably V 7). -
Contrast: Flatter epitopes often select for a "public" or restricted TCR repertoire (e.g., V
8.3 for ).
Immunobiology: The Mechanism of Shifted Dominance
The defining characteristic of PA(224-233) is its failure to expand efficiently during secondary infection, despite a robust primary response. This is not due to T cell intrinsic defects but rather anatomical restriction of antigen presentation .
The Presentation Bottleneck
-
Primary Infection: Naïve CD8+ T cells are primed exclusively by Dendritic Cells (DCs) in the draining lymph nodes. DCs present both PA(224-233) and
efficiently. Result: Co-dominance. -
Secondary Infection: Memory CD8+ T cells patrol peripheral tissues (lungs). Rapid expansion requires antigen presentation by infected epithelial cells and macrophages .
- is presented by all infected cell types.
-
PA(224-233) is poorly presented by non-professional APCs (epithelial cells) due to proteasomal processing limitations or MHC stability issues in these specific cell types.
-
Result: PA(224-233) memory cells are "starved" of antigen at the site of infection, leading to the dominance of
.
Pathway Visualization
The following diagram illustrates the mechanistic divergence causing the immunodominance shift.
Caption: Differential antigen presentation by DCs vs. Epithelial cells drives the loss of PA(224-233) dominance in secondary recall.
Experimental Applications & Protocols
Protocol 1: High-Fidelity Tetramer Staining
Due to the diverse TCR avidity for PA(224-233), standard staining can sometimes yield "smears" rather than distinct populations. Optimization is required.
Reagents:
-
H-2 Dᵇ / PA(224-233) Tetramer (PE or APC labeled).[5]
-
Anti-CD8
antibody (Clone 53-6.7). -
Fc Block (Anti-CD16/32).
-
Critical Additive: Protein Kinase Inhibitor (Dasatinib) - prevents TCR downregulation during staining.
Workflow:
-
Preparation: Harvest splenocytes or BAL (Bronchoalveolar Lavage) cells. Generate single-cell suspension.
-
Block: Incubate
cells with Fc Block for 10 min at 4°C. -
Tetramer Binding: Add Dᵇ/PA224 tetramer (titrated, typically 1:100 to 1:200).
-
Optimization: Incubate at Room Temperature (20-25°C) for 30-45 minutes. (PA224 tetramers often stain better at RT than 4°C due to structural stability).
-
-
Surface Stain: Add anti-CD8 and viability dye. Incubate 20 min on ice.
-
Wash & Fix: Wash 2x with FACS buffer (PBS + 1% BSA). Fix with 1% PFA.
Protocol 2: Functional Assessment via ICS (Intracellular Cytokine Staining)
To verify functional capacity (IFN-
Stimulation Setup:
-
Pulse: Incubate
lymphocytes with 1 M synthetic PA(224-233) peptide (SSLENFRAYV). -
Transport Block: Add Brefeldin A (GolgiPlug) after 1 hour of incubation.
-
Incubation: Continue culture for 4-5 hours total at 37°C.
-
Stain:
-
Surface stain: CD8
, CD44 (activation marker). -
Fix/Permeabilize (BD Cytofix/Cytoperm).
-
Intracellular stain: Anti-IFN-
(APC) and Anti-TNF- (FITC).
-
Protocol 3: In Vivo Cytotoxicity Assay (VITAL)
To measure the killing capacity of PA224-specific CTLs in vivo.
-
Target Preparation: Harvest naïve splenocytes. Split into two populations.
-
Population A (Control): Label with low concentration CFSE (
). No peptide. -
Population B (Target): Pulse with
PA(224-233) peptide for 1 hr at 37°C. Label with high concentration CFSE ( ).
-
-
Transfer: Mix A and B at a 1:1 ratio. Inject
cells I.V. into infected mice (Day 7-10 post-infection). -
Readout: Harvest recipient spleens after 4-18 hours. Analyze by flow cytometry.[6][7][8]
-
Calculation:
Therapeutic Implications
Peptide Vaccines
Using PA(224-233) as a standalone peptide vaccine is inefficient for long-term protection if the goal is to generate effector memory T cells that can rapidly clear virus from the lung.
-
Reasoning: Vaccine-induced memory T cells specific for PA224 will be generated (via DC presentation of the vaccine), but upon viral challenge, the infected lung epithelium will fail to present the epitope, rendering these memory cells "blind" to the infection.
Universal Vaccine Design
For broad protection, PA(224-233) should be combined with epitopes like
References
-
Belz, G. T., et al. (2000). "A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge."[9] Journal of Virology.
-
Szeto, C., et al. (2022). "Covalent TCR-peptide-MHC interactions induce T cell activation and redirect T cell fate in the thymus."[3] Nature Communications.[3]
-
Crowe, S. R., et al. (2003). "Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections." Journal of Experimental Medicine.
-
Duan, S., et al. (2004). "Distinct Roles for Specialized Antigen-Presenting Cells in the Induction of T Cell-Mediated Immune Responses." Immunological Reviews.
Sources
- 1. A Simple Mathematical Model Helps To Explain the Immunodominance of CD8 T Cells in Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. 7n4k - 6218 TCR in complex with H2-Db PA 224 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. H2-Db | Influenza A PA 224-233 | SSLENFRAYV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 6. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 7. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunaware.com [immunaware.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: The Discovery and Characterization of the Influenza PA(224-233) Immunodominant Epitope
Executive Summary
For decades, the study of CD8⁺ T cell responses to Influenza A virus (IAV) in the C57BL/6 (H-2ᵇ) mouse model was dominated by a single narrative: the supremacy of the Nucleoprotein (NP) epitope, NP₃₆₆₋₃₇₄. This changed fundamentally with the discovery of the Polymerase Acidic (PA) protein epitope, PA₂₂₄₋₂₃₃ (SSLENFRAYV) .
This whitepaper details the technical discovery of PA₂₂₄₋₂₃₃, a paradigm-shifting event that forced a re-evaluation of immunodominance hierarchies. We will explore the "dark matter" of the T cell repertoire that led to its identification, the distinct antigen processing pathways that govern its presentation (cross-presentation vs. direct presentation), and the validated protocols required to study this epitope in modern drug development and vaccine research.
Part 1: The Biological Context & The "Missing" Response
The Pre-2000 Paradigm
Before the turn of the millennium, the CD8⁺ T cell response to influenza in H-2ᵇ mice was thought to be overwhelmingly focused on the nucleoprotein epitope NP₃₆₆₋₃₇₄ (ASNENMETM) . However, quantitative discrepancies existed. Researchers observed that the total number of virus-specific CD8⁺ T cells (measured by Limiting Dilution Assay or early ELISpot) often exceeded the number of cells that could be accounted for by NP₃₆₆ specificity alone.
The Discovery (Belz et al., 2000)
The breakthrough came when Belz et al. utilized Intracellular Cytokine Staining (ICS) for Interferon-gamma (IFN-γ) to screen a library of viral peptides. They identified a massive, previously "silent" population of CD8⁺ T cells responding to a sequence in the Polymerase Acidic protein.[1]
Key Technical Specifications:
-
Protein Source: Polymerase Acidic (PA) protein (Residues 224-233)[2][3][6]
-
MHC Restriction: H-2Dᵇ (Class I)
-
Immunodominance: Co-dominant with NP₃₆₆ in primary infection, but subordinate in secondary recall responses.
Mechanistic Divergence: Direct vs. Cross-Presentation
A critical insight for researchers designing vaccines is that PA₂₂₄ and NP₃₆₆ rely on different presentation pathways. This differential processing dictates their immunogenicity profile.
-
NP₃₆₆ (Direct Presentation): Heavily presented on the surface of infected epithelial cells.
-
PA₂₂₄ (Cross-Presentation): Preferentially generated via the cross-presentation pathway, where dendritic cells (DCs) ingest infected apoptotic cells and present the antigen.
Figure 1: Differential Antigen Presentation Pathways. NP₃₆₆ relies on direct presentation in infected cells, while PA₂₂₄ is optimized for cross-presentation by dendritic cells.
Part 2: Structural & Kinetic Basis of Immunodominance
The "fitness" of the PA₂₂₄ epitope is not random; it is driven by structural stability and TCR avidity.
MHC-Peptide Stability
The PA₂₂₄ peptide (SSLENFRAYV) forms an exceptionally stable complex with the H-2Dᵇ molecule. Unlike sub-dominant epitopes that may dissociate rapidly, the PA₂₂₄-MHC complex has a long half-life on the cell surface, increasing the probability of T cell encounter.
TCR Repertoire Usage
The T cell repertoire responding to PA₂₂₄ is highly diverse ("public" repertoire), utilizing a broad range of Vβ chains (specifically Vβ7 and Vβ8.1/8.2). This contrasts with other epitopes that may have restricted TCR usage, allowing for a more robust population expansion during the primary immune response.
Comparative Data: NP vs. PA Epitopes
| Feature | NP (366-374) | PA (224-233) |
| Sequence | ASNENMETM | SSLENFRAYV |
| MHC Restriction | H-2Dᵇ | H-2Dᵇ |
| Primary Response | Dominant (~15-20% of CD8⁺) | Co-Dominant (~15-20% of CD8⁺) |
| Memory Recall | Hyper-expansion | Limited expansion |
| Presentation Mode | Direct > Cross | Cross > Direct |
| Key Reference | Townsend et al. (1986) | Belz et al. (2000) |
Part 3: Experimental Protocols for Validation
As an application scientist, you must validate this epitope in your specific model. Below are the two "Gold Standard" protocols: Tetramer Staining (for physical quantification) and Intracellular Cytokine Staining (for functional assessment).
Protocol A: H-2Dᵇ/PA₂₂₄ Tetramer Staining
Objective: To quantify the frequency of PA-specific CD8⁺ T cells without requiring functional activation.
Reagents:
-
H-2Dᵇ Biotinylated Monomer loaded with SSLENFRAYV.[2]
-
Streptavidin-Phycoerythrin (SA-PE) or SA-APC.
-
FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide).
Workflow:
-
Tetramerization: Mix H-2Dᵇ-PA₂₂₄ monomer with Streptavidin-fluorophore at a 4:1 molar ratio. Add SA in 10 distinct aliquots over 60 minutes to ensure maximum tetramer formation.
-
Cell Prep: Isolate lymphocytes (Spleen or BAL) from C57BL/6 mice (Day 10 post-infection).
-
Block: Incubate cells with anti-CD16/32 (Fc Block) for 15 mins at 4°C.
-
Stain: Add Tetramer (titrated, usually 1:50 to 1:200) + anti-CD8α (FITC or Pacific Blue).
-
Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) .
-
Critical Note: Unlike many other tetramers, H-2Dᵇ tetramers often stain better at RT than at 4°C due to TCR-pMHC binding thermodynamics.
-
-
Wash & Fix: Wash 2x with FACS Buffer. Fix with 1% PFA.
-
Acquire: Flow Cytometry (gate on Singlets -> Lymphocytes -> CD8⁺ -> Tetramer⁺).
Protocol B: Functional Validation via ICS
Objective: To verify that PA-specific cells are functionally competent (IFN-γ production).
Figure 2: Intracellular Cytokine Staining (ICS) Workflow for PA(224) validation.
Step-by-Step Causality:
-
Stimulation: The peptide (SSLENFRAYV) binds surface MHC on APCs within the splenocyte mix.
-
Block: Brefeldin A inhibits the Golgi complex, preventing the secretion of cytokines. This traps IFN-γ inside the T cell.
-
Permeabilization: Saponin-based buffers create holes in the membrane, allowing the anti-IFN-γ antibody to enter and bind the trapped cytokine.
Part 4: Implications for Drug & Vaccine Development
The discovery of PA₂₂₄ has profound implications for modern immunotherapy:
-
Vaccine Vector Design: Since PA₂₂₄ relies on cross-presentation, vaccine vectors that do not infect professional APCs directly (e.g., certain DNA vaccines or non-replicating vectors) may fail to prime this epitope efficiently compared to live-attenuated viruses.
-
Memory Inflation/Deflation: PA₂₂₄ responses contract significantly more than NP₃₆₆ responses after viral clearance. In secondary challenges (boosters), NP₃₆₆ dominates. This suggests that for long-term T cell memory , NP-like epitopes may be superior targets than PA-like epitopes, despite equal dominance in the primary phase.
-
Epitope "Shuffling": Drug developers can modulate immunodominance by altering the flanking residues of the epitope to enhance proteasomal cleavage, potentially forcing a PA-like epitope to behave more like an NP-like epitope.
References
-
Belz, G. T., et al. (2000). "A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge."[4][7][8] Journal of Virology. [Link]
-
Townsend, A. R., et al. (1986). "The epitopes of influenza nucleoprotein recognized by cytotoxic T lymphocytes can be defined with short synthetic peptides." Cell. [Link]
-
La Gruta, N. L., & Turner, S. J. (2014). "T cell mediated immunity to influenza: mechanisms of viral control." Trends in Immunology. [Link]
-
NIH Tetramer Core Facility. "H2-Db Influenza A PA 224-233 Product Sheet." Emory University. [Link]
-
Chen, L., et al. (2005). "Viral escape mutants define a key role for the immunodominant PA epitope in control of influenza virus infection." Journal of Virology. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. H2-Db | Influenza A PA 224-233 | SSLENFRAYV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. PA (224-233), Influenza - Elabscience® [elabscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influenza PA (224–233) - 1 mg [anaspec.com]
- 6. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Research Landscape: A Technical Guide to PA (224-233) Influenza Peptide Sourcing and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of PA (224-233) in Influenza Research
The PA (224-233) peptide, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), is a crucial tool for researchers investigating the cellular immune response to Influenza A virus.[1][2][3] This 10-amino acid fragment is derived from the viral polymerase acidic protein (PA) and represents a key immunodominant cytotoxic T lymphocyte (CTL) epitope restricted by the murine major histocompatibility complex (MHC) class I molecules H-2Db and H-2Kb.[2][3][4] Its ability to elicit strong CD8+ T cell responses makes it an invaluable reagent for studying T cell activation, vaccine efficacy, and the development of novel immunotherapies against influenza.[3] Understanding the nuances of sourcing high-quality PA (224-233) peptide and employing it in robust immunological assays is paramount to generating reproducible and meaningful data. This guide provides an in-depth overview of supplier selection criteria, quality control considerations, and detailed protocols for key applications.
Part 1: Strategic Sourcing of PA (224-233) Peptide: A Guide to Supplier Selection
The quality of the PA (224-233) peptide is the bedrock of any successful experiment. Impurities or incorrect sequences can lead to spurious results, wasting valuable time and resources. Therefore, a thorough evaluation of potential suppliers is a critical first step.
Key Considerations for Supplier Evaluation:
-
Purity and Quality Control (QC): Reputable suppliers will provide comprehensive QC data for each peptide batch. The industry standard for purity analysis is High-Performance Liquid Chromatography (HPLC), which separates the target peptide from any impurities.[5] Mass Spectrometry (MS) is used to confirm the correct molecular weight of the peptide, verifying its identity.[6] Always request and scrutinize the Certificate of Analysis (CoA), which should include both HPLC and MS data.[2] For most in-vitro T-cell assays, a purity of >95% is recommended to minimize off-target effects.[7]
-
Synthesis and Manufacturing Standards: Inquire about the supplier's peptide synthesis methodology, typically solid-phase peptide synthesis (SPPS).[8] Suppliers with well-established quality management systems, such as ISO 9001 certification, offer a higher degree of confidence in their products.[6] For applications in later-stage drug development, sourcing from a supplier compliant with Good Manufacturing Practice (GMP) is essential.[9][10]
-
Technical Support and Documentation: A reliable supplier will have a knowledgeable technical support team to assist with any queries regarding peptide solubility, storage, and handling.[11] They should also provide clear handling instructions and a Safety Data Sheet (SDS).[1]
Comparative Overview of PA (224-233) Peptide Suppliers:
| Supplier | Purity Specification | Quality Control Data Provided | Manufacturing Standards | Additional Notes |
| MedchemExpress | >95% (custom purities available) | HPLC, MS with CoA[1][12] | ISO 9001:2015 certified[13] | Offers a range of peptide modifications and technical support.[11] |
| GenScript | >95% (custom purities available)[7] | HPLC, MS with CoA[6] | ISO 9001:2015 certified; GMP services available[6][9] | Provides detailed QC reports and technical resources on peptide handling. |
| AnaSpec (via Labscoop) | ≥95% by HPLC[3][14] | Certificate of Analysis with lot-specific data | ISO 7 certified cleanroom; GMP-grade production available[14] | Experienced in complex peptide manufacturing. |
| Aapptec | Lot-specific purity on CoA | Certificate of Analysis[2] | Not explicitly stated | Offers various peptide quantities. |
Part 2: Core Experimental Protocols for PA (224-233) Peptide Application
The following protocols are designed to be self-validating systems, with built-in controls to ensure the integrity of the experimental results. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot as needed.
In Vitro T-Cell Stimulation for Proliferation Assays
This protocol outlines the stimulation of murine splenocytes with the PA (224-233) peptide to measure T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
CFSE is a fluorescent dye that covalently binds to intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division. This allows for the quantitative analysis of cell proliferation.
Caption: Workflow for PA (224-233) peptide-induced T-cell proliferation assay.
-
Cell Preparation:
-
Aseptically harvest spleens from immunized or naive control mice.
-
Prepare a single-cell suspension of splenocytes by mechanical disruption and passage through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5 µM and incubate for 8 minutes at 37°C.[15]
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium to remove excess CFSE.
-
-
Cell Stimulation:
-
Resuspend the CFSE-labeled splenocytes in complete medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare a 2x working solution of the PA (224-233) peptide in complete medium. A typical final concentration for stimulation is 1-10 µg/mL.
-
Add 100 µL of the 2x peptide solution to the appropriate wells.
-
Include negative control wells (cells with medium only) and positive control wells (e.g., cells with a mitogen like Concanavalin A).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate by gentle pipetting.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently-labeled antibodies against surface markers such as CD3 and CD8 to identify cytotoxic T lymphocytes.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and examining the histogram of CFSE fluorescence to determine the extent of proliferation.
-
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This protocol details the use of an ELISpot assay to detect IFN-γ secreting cells in response to PA (224-233) peptide stimulation.
Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). As the cells secrete the cytokine, it is captured in the immediate vicinity of the cell. The secreted cytokine is then detected using a biotinylated detection antibody and a streptavidin-enzyme conjugate, which generates a visible spot for each cytokine-secreting cell.
Caption: Workflow for IFN-γ ELISpot assay using PA (224-233) peptide.
-
Plate Preparation (Day 1):
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Coat the plate with an anti-IFN-γ capture antibody at the recommended concentration in sterile PBS (100 µL/well).
-
Seal the plate and incubate overnight at 4°C.
-
-
Cell Culture and Stimulation (Day 2):
-
Wash the plate five times with sterile PBS to remove unbound capture antibody.
-
Block the membrane by adding 200 µL/well of complete medium and incubating for at least 30 minutes at room temperature.
-
Prepare a single-cell suspension of splenocytes as described in the proliferation assay protocol.
-
Remove the blocking medium from the plate.
-
Add 100 µL of the cell suspension (e.g., 2.5 x 10^5 cells) to each well.[16]
-
Add 100 µL of the 2x PA (224-233) peptide solution to the appropriate wells.
-
Include negative (medium only) and positive (e.g., mitogen) controls.
-
Incubate the plate for 18-48 hours at 37°C in a humidified 5% CO2 incubator.[16]
-
-
Detection and Spot Development (Day 3):
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.
-
Add 100 µL/well of a biotinylated anti-IFN-γ detection antibody diluted in PBST with 0.5% FBS.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of a streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of the appropriate substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Monitor the development of spots and stop the reaction by washing thoroughly with deionized water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.[17] This protocol describes the detection of IFN-γ-producing CD8+ T cells after stimulation with the PA (224-233) peptide.
Cells are stimulated with the peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then fixed and permeabilized to allow fluorescently-labeled antibodies against the cytokine of interest to enter the cell and bind to their target. Co-staining with antibodies against cell surface markers allows for the identification of the specific cell population producing the cytokine.
Caption: Workflow for Intracellular Cytokine Staining and Flow Cytometry.
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes and plate them in a 96-well plate as described in the previous protocols.
-
Add the PA (224-233) peptide to the appropriate wells.
-
After 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to each well.
-
Incubate for an additional 4-6 hours at 37°C in a humidified 5% CO2 incubator.[17]
-
-
Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Perform surface staining with antibodies against CD3 and CD8.
-
Wash the cells to remove unbound surface antibodies.
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., PBS with 0.1-0.5% saponin or a commercial permeabilization buffer).
-
Add a fluorescently-labeled anti-IFN-γ antibody to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ.
-
Conclusion
The PA (224-233) influenza peptide is a powerful tool for dissecting the cellular immune response to influenza A virus. By carefully selecting a reputable supplier that provides comprehensive quality control data and by employing robust, well-controlled experimental protocols, researchers can generate high-quality, reproducible data. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to confidently source and utilize this critical reagent in their research endeavors.
References
- Current time information in Lycoming County, US. Google Search. Accessed February 7, 2026.
-
PA (224-233), Influenza - Aapptec Peptides. Aapptec. Accessed February 7, 2026. [Link]
-
Influenza PA (224–233) - 1 mg - Anaspec. AnaSpec. Accessed February 7, 2026. [Link]
-
Detection of influenza virus-specific T cell responses by intracellular cytokine staining and flow cytometry. Viroclinics Biosciences. Accessed February 7, 2026. [Link]
-
"Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology - Cleveland Clinic Lerner Research Institute. John Wiley & Sons, Inc. Accessed February 7, 2026. [Link]
-
High Quality Peptide Synthesis Platform - GenScript. GenScript. Accessed February 7, 2026. [Link]
-
A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. Star Protocols. Accessed February 7, 2026. [Link]
-
Recommended Peptide Purity Guidelines. GenScript. Accessed February 7, 2026. [Link]
-
ELISpot Protocol: Step-by-Step Guide - Sino Biological. Sino Biological. Accessed February 7, 2026. [Link]
-
Influenza PA (224–233) - 1 mg - Anaspec. AnaSpec. Accessed February 7, 2026. [Link]
-
Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control - GenScript. GenScript. Accessed February 7, 2026. [Link]
-
Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - MDPI. MDPI. Accessed February 7, 2026. [Link]
-
H2-Db | Influenza A PA 224-233 | SSLENFRAYV | NIH Tetramer Core Facility. NIH Tetramer Core Facility. Accessed February 7, 2026. [Link]
-
A PBMC-Based System to Assess Human T Cell Responses to Influenza Vaccine Candidates In Vitro - PubMed Central. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]
-
Intracellular Cytokine Staining - Core Facilities - The University of Arizona. The University of Arizona. Accessed February 7, 2026. [Link]
-
GenScript Webinar -Enhancing Precision Medicine: Expansion into GMP grade Peptide Synthesis - YouTube. YouTube. Accessed February 7, 2026. [Link]
-
Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]
-
Custom Peptide Synthesis - GenScript. GenScript. Accessed February 7, 2026. [Link]
-
Antigen Peptide Influenza A M1 - HLA-A*11:01 (SIIPSGPLK) 10 mg. JPT. Accessed February 7, 2026. [Link]
-
Quality control in peptide manufacturing: specifications for GMP peptides - Polypeptide. Polypeptide Group. Accessed February 7, 2026. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Influenza PA (224–233) - 1 mg [anaspec.com]
- 4. youtube.com [youtube.com]
- 5. polypeptide.com [polypeptide.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. m.youtube.com [m.youtube.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Influenza PA (224–233) - 1 mg, 1185.4, 1 mg | Labscoop [labscoop.com]
- 15. A PBMC-Based System to Assess Human T Cell Responses to Influenza Vaccine Candidates In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. viroclinics.com [viroclinics.com]
Technical Guide: Safety, Handling, and Reconstitution of Lyophilized PA (224-233) Peptide
Executive Summary
This technical guide provides a standardized operating procedure (SOP) for the handling, storage, and reconstitution of the PA (224-233) peptide (Sequence: SSLENFRAYV ). Derived from the Influenza A Virus Polymerase Acidic (PA) protein, this peptide is a dominant H-2Db-restricted CD8+ T cell epitope used extensively in immunological research.
Proper handling is critical; while the peptide is chemically stable in lyophilized form, improper reconstitution can lead to aggregation, oxidation of susceptible residues, or loss of biological activity in MHC Class I binding assays. This guide synthesizes physicochemical analysis with field-proven laboratory protocols to ensure experimental reproducibility.
Part 1: Physicochemical & Safety Profile
Before handling, researchers must understand the intrinsic properties of the peptide to predict its behavior in solution.
Sequence Analysis
-
Sequence: Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV)[1]
-
Source: Influenza A Virus (PR8 strain), Polymerase Acidic protein, residues 224-233.[2][3]
-
Molecular Weight: ~1185.3 Da
-
MHC Restriction: H-2Db (Murine Class I)
Hydrophobicity and Solubility Prediction
The sequence contains a mix of polar/charged residues (Ser, Glu, Arg, Asn) and significant hydrophobic bulk (Leu, Phe, Ala, Val, Tyr).
-
Net Charge (pH 7.0): ~0. (The N-terminal amine (+1) and Arginine (+1) cancel out the C-terminal carboxyl (-1) and Glutamic Acid (-1)).
-
Implication: Peptides with a net charge of zero are often insoluble in pure water due to aggregation. The presence of Phenylalanine (F), Leucine (L), and Valine (V) necessitates the use of an organic co-solvent or pH adjustment for initial solubilization.
Safety Assessment (BSL & Toxicology)
-
Biological Safety Level (BSL): BSL-1 . This is a synthetic peptide fragment, not an infectious agent. It cannot replicate or cause influenza.
-
Toxicity: Non-toxic in standard research quantities. However, as a potent T-cell epitope, it can induce strong immune responses in vivo.
-
Handling Hazard: The primary risk is inhalation of lyophilized dust , which can sensitize the respiratory tract.
-
PPE Requirements: Nitrile gloves, lab coat, and safety glasses. Handle the dry powder inside a fume hood or biosafety cabinet to prevent loss of material and inhalation.
Part 2: Storage & Stability ("The Cold Chain")
Peptide stability is dictated by the state of the material (solid vs. solution). Adherence to the "Cold Chain" is vital to prevent hydrolysis and oxidation.
Lyophilized State (Powder)[4][5]
-
Long-Term: Store at -20°C or -80°C . Stable for >12 months.
-
Desiccation: Peptides are hygroscopic. Store vials in a sealed container with desiccant silica gel.
-
Equilibration (CRITICAL): Before opening a vial stored at -20°C, allow it to equilibrate to Room Temperature (RT) for at least 30 minutes .
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the peptide, causing hydrolysis and rendering the mass sticky and difficult to weigh.
-
Reconstituted State (Solution)
-
Stock Solutions: Stable at -20°C for 1-3 months.
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stocks immediately after reconstitution.
-
Working Solutions: Diluted peptides in cell culture media (e.g., RPMI) degrade rapidly. Prepare fresh on the day of the assay.
Part 3: Reconstitution Strategy
This protocol uses Dimethyl Sulfoxide (DMSO) as the primary solvent. DMSO is preferred for MHC Class I peptides because it ensures complete solubilization of hydrophobic residues and is compatible with cellular assays when diluted.
The "Solubility Decision Tree"
The following logic flow dictates the solubilization process based on the peptide's chemical profile.
Figure 1: Solubility Logic for PA (224-233). Due to the neutral net charge and hydrophobic residues (F, L, V), water alone often fails, necessitating DMSO.
Step-by-Step Reconstitution Protocol
Materials:
-
Lyophilized PA (224-233) vial (e.g., 1 mg).
-
Sterile, anhydrous DMSO (cell culture grade).
-
Sterile PBS (Phosphate Buffered Saline) - only for secondary dilution.
Procedure:
-
Centrifugation: Briefly centrifuge the vial (5,000 x g for 30 sec) to pellet the powder, ensuring no material is lost in the cap.
-
Primary Dissolution (The "Drop-wise" Method):
-
Add pure DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL).
-
Calculation: For 1 mg peptide, add 50-100 µL DMSO.
-
Vortex gently until the solution is completely clear. Ensure no "gel" remains at the bottom.
-
-
Secondary Dilution (Optional):
-
If a 100% DMSO stock is too harsh for your specific storage tubes, you may dilute slowly with sterile PBS to 1-2 mg/mL, provided the solution remains clear.
-
Note: For immunological assays, keeping the stock at 10 mg/mL in 100% DMSO is standard. This allows for a 1:1000 dilution in the assay, resulting in a negligible 0.1% DMSO final concentration.
-
-
Aliquoting:
-
Divide the stock into single-use aliquots (e.g., 10-20 µL) in low-binding polypropylene tubes.
-
Flash freeze in liquid nitrogen or place directly in -20°C/-80°C.
-
Part 4: Experimental Application (Immunology)
PA (224-233) is the immunodominant epitope for Influenza A (PR8) in C57BL/6 mice (
Standard Assay Concentrations
| Application | Stock Conc. | Final Assay Conc. | Solvent Tolerance |
| ELISpot / ICS | 10 mg/mL (DMSO) | 1 - 10 µg/mL | Cells tolerate <0.5% DMSO |
| Tetramer Staining | 10 mg/mL (DMSO) | Varies by protocol | N/A (Reagent synthesis) |
| Cytotoxicity (CTL) | 1 mg/mL (PBS/DMSO) | 0.1 - 1.0 µg/mL | Cells tolerate <0.5% DMSO |
Experimental Workflow: Peptide Stimulation
The following diagram outlines the critical path from freezer to T-cell activation, highlighting contamination control points.
Figure 2: Standard Workflow for T-Cell Stimulation. Note the intermediate dilution step to ensure precise pipetting and DMSO reduction.
Part 5: Quality Control & Troubleshooting
Verification
-
HPLC: Purity should be >95% for immunological assays to prevent non-specific stimulation from synthesis byproducts.
-
Mass Spectrometry (MS): Verify the mass peak at ~1185 Da.
-
Endotoxin: If using in vivo or with highly sensitive dendritic cells, ensure endotoxin levels are <1 EU/mg (Limulus Amebocyte Lysate test).
Common Issues
-
Precipitation upon dilution: If the peptide precipitates when added to media (turning cloudy), your stock concentration in DMSO might be too low, or you added water too quickly. Correction: Increase DMSO concentration in the stock.[4]
-
Low T-cell response: Often caused by peptide degradation (freeze-thaw) or oxidation of the Methionine (though PA 224-233 lacks Met, it contains Cysteine-like susceptibility in some analogs, but here Phenylalanine/Tyrosine oxidation is the minor risk). Ensure proper storage.
References
-
Belz, G. T., et al. (2000). "A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge."[1] Journal of Virology, 74(8), 3486-3493.[1]
-
NIH Tetramer Core Facility. "H2-Db Influenza A PA 224-233 (SSLENFRAYV)."[5] Emory University.
-
Sigma-Aldrich. "Handling and Storage of Synthetic Peptides." Merck KGaA Technical Library.
-
Immune Epitope Database (IEDB). "Epitope Details: SSLENFRAYV." IEDB ID: 61151.[3]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Live-attenuated influenza virus vaccine strain with an engineered temperature-sensitive and genetically stable viral polymerase variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2-Db | Influenza A PA 224-233 | SSLENFRAYV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: PA (224-233) Peptide Stimulation of T Cells
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
The PA (224-233) peptide, with the sequence SSLENFRAYV, is a well-characterized, immunodominant epitope derived from the acidic polymerase protein of the influenza A virus.[1][2] In the context of an immune response in C57BL/6 mice, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db, leading to the activation of specific CD8+ cytotoxic T lymphocytes (CTLs).[3][4][5][6] Understanding the dynamics of T cell responses to this epitope is crucial for influenza research, vaccine development, and the broader study of T cell immunology.
The PA (224-233) epitope is particularly interesting due to its differential presentation by various antigen-presenting cells (APCs). While dendritic cells (DCs) can effectively present this epitope during a primary infection, other APCs show weaker presentation.[3][7] This has significant implications for both the primary and memory T cell responses.[7] Furthermore, the magnitude of the T cell response to PA (224-233) is influenced by factors such as antigen dose and the precursor frequency of specific T cells.[8]
These application notes provide a detailed protocol for the in vitro stimulation of murine T cells with the PA (224-233) peptide. The subsequent analysis of the T cell response will be described, with a focus on two common and robust methods: the Enzyme-Linked Immunospot (ELISpot) assay for quantifying cytokine-secreting cells and intracellular cytokine staining (ICS) followed by flow cytometry for multi-parametric characterization of responding T cells.
Mechanism of Action: T Cell Activation by PA (224-233)
The activation of naive or memory CD8+ T cells by the PA (224-233) peptide is a cornerstone of the adaptive immune response to influenza A virus. The process begins with the presentation of the peptide by an APC, typically a dendritic cell, on its MHC class I molecule, H-2Db. This peptide-MHC (pMHC) complex is then recognized by the T cell receptor (TCR) on a CD8+ T cell that has a specific affinity for this particular pMHC. This interaction, along with co-stimulatory signals from molecules like CD80/86 on the APC binding to CD28 on the T cell, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector cytotoxic T lymphocytes.
Caption: T Cell Activation by PA (224-233) Peptide.
Materials and Reagents
Peptide Preparation
| Reagent | Vendor Example | Catalog Number | Storage |
| PA (224-233) Peptide (SSLENFRAYV) | MedchemExpress | HY-P1456 | -20°C or -80°C |
| Dimethyl sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 | Room Temperature |
| Phosphate-Buffered Saline (PBS), sterile | Gibco | 10010023 | Room Temperature |
Cell Culture and Stimulation
| Reagent | Vendor Example | Catalog Number |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS), heat-inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 2-Mercaptoethanol | Gibco | 21985023 |
| L-Glutamine | Gibco | 25030081 |
| Murine IL-2 | R&D Systems | 402-ML |
| Brefeldin A | BioLegend | 420601 |
T Cell Isolation
| Reagent/Kit | Vendor Example | Catalog Number |
| Murine Spleen Dissociation Kit | Miltenyi Biotec | 130-095-926 |
| CD8a+ T Cell Isolation Kit, mouse | Miltenyi Biotec | 130-104-075 |
| Red Blood Cell Lysis Buffer | BioLegend | 420301 |
Downstream Analysis
| Assay Kit/Reagents | Vendor Example | Catalog Number |
| Mouse IFN-γ ELISpot Kit | BD Biosciences | 552539 |
| Fixation/Permeabilization Solution Kit | BD Biosciences | 554714 |
| Anti-Mouse CD3e, CD8a, IFN-γ, TNF-α antibodies | BioLegend | Various |
| H-2Db Tetramer-SSIENFRAYV-PE | NIH Tetramer Core Facility | Custom Request |
Protocol: In Vitro Stimulation of Murine Splenocytes with PA (224-233) Peptide
This protocol outlines the stimulation of splenocytes from influenza-infected or peptide-vaccinated C57BL/6 mice.
Part 1: Preparation of Reagents and Cells
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized PA (224-233) peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile DMSO to a stock concentration of 1-10 mg/mL. For example, for a 1 mg vial, adding 100 µL of DMSO will yield a 10 mg/mL stock. The molecular weight of the peptide is approximately 1185.3 g/mol .[1][9]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and dilute to the desired working concentration in sterile PBS or cell culture medium. A common working concentration for T cell stimulation is 1 µM.[10]
-
-
Preparation of Complete Cell Culture Medium:
-
Prepare complete RPMI (cRPMI) medium by supplementing RPMI 1640 with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol.
-
-
Isolation of Splenocytes:
-
Aseptically harvest spleens from C57BL/6 mice.
-
Prepare a single-cell suspension by mechanically dissociating the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using a red blood cell lysis buffer according to the manufacturer's instructions.
-
Wash the splenocytes with cRPMI, centrifuge, and resuspend in fresh cRPMI.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Part 2: T Cell Stimulation for Downstream Analysis
The following workflows are optimized for ELISpot and Intracellular Cytokine Staining (ICS).
Caption: Experimental Workflow for PA (224-233) T Cell Stimulation.
A. ELISpot Assay
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's protocol.
-
Cell Plating:
-
Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well.[11]
-
Add the PA (224-233) peptide to the respective wells at a final concentration of 1-10 µg/mL (approximately 1-10 µM).
-
Include a negative control (cells with no peptide) and a positive control (e.g., Concanavalin A or a CEF peptide pool for human PBMCs).[11]
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 18-24 hours.[11]
-
Development: Develop the ELISpot plate according to the manufacturer's instructions, which typically involves washing, adding a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate.
-
Analysis: Count the spots, where each spot represents a cytokine-secreting cell.
B. Intracellular Cytokine Staining (ICS) for Flow Cytometry
-
Cell Plating: In a 96-well round-bottom plate, plate 1-2 x 10^6 splenocytes per well.
-
Stimulation:
-
Add the PA (224-233) peptide at a final concentration of 1-10 µg/mL.
-
Include negative and positive controls as described for the ELISpot assay.
-
-
Incubation: Incubate at 37°C with 5% CO2 for 1-2 hours.
-
Protein Transport Inhibition: Add Brefeldin A to each well at a final concentration of 5-10 µg/mL to block cytokine secretion.[11]
-
Continued Incubation: Incubate for an additional 4-6 hours.[11]
-
Staining:
-
Wash the cells and stain for surface markers (e.g., CD3, CD8, and a viability dye).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
-
Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to the peptide.
Data Interpretation and Expected Results
-
ELISpot: A significant increase in the number of IFN-γ spots in the PA (224-233) stimulated wells compared to the negative control indicates a specific T cell response.
-
Flow Cytometry: A distinct population of CD8+ T cells expressing IFN-γ and/or TNF-α should be observed in the peptide-stimulated samples. This allows for the quantification of the frequency of antigen-specific T cells.
The magnitude of the response to PA (224-233) can be co-dominant with other influenza epitopes, such as NP (366-374), especially during a primary infection.[4][5][7] However, the immunodominance hierarchy can shift in a secondary response.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak response in stimulated wells | - Low frequency of specific T cells- Peptide degradation- Suboptimal cell viability | - Increase the number of cells per well.- Use freshly diluted peptide.- Ensure careful cell handling to maintain viability. |
| High background in negative control wells | - Non-specific T cell activation- Contamination | - Ensure aseptic technique.- Use high-quality, endotoxin-free reagents. |
| Inconsistent results between replicates | - Pipetting errors- Uneven cell distribution | - Use calibrated pipettes.- Ensure cells are well-resuspended before plating. |
Conclusion
The PA (224-233) peptide is a valuable tool for studying CD8+ T cell responses to influenza A virus. The protocols described herein provide a robust framework for the in vitro stimulation and subsequent analysis of these T cells. Careful execution of these methods, with attention to appropriate controls and optimization, will yield reliable and reproducible data for basic research and preclinical studies.
References
-
Belz, G. T., et al. (2000). A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge. Journal of Virology, 74(8), 3486–3493. Available from: [Link]
-
Blachère, N. E., et al. (2005). Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation. PLoS Biology, 3(6), e185. Available from: [Link]
-
Chen, W., et al. (2006). A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. Proceedings of the National Academy of Sciences, 103(3), 631–636. Available from: [Link]
-
Duan, S., & Thomas, P. G. (2016). The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination. Viruses, 8(8), 233. Available from: [Link]
-
Elabscience. (n.d.). PA (224-233), Influenza. Retrieved from [Link]
-
NIH Tetramer Core Facility. (n.d.). H2-Db | Influenza A PA 224-233 | SSLENFRAYV. Retrieved from [Link]
-
RCSB PDB. (2005). 1WBY: CRYSTAL STRUCTURES OF MURINE MHC CLASS I H-2 Db AND Kb MOLECULES IN COMPLEX WITH CTL EPITOPES FROM INFLUENZA A VIRUS: IMPLICATIONS FOR TCR REPERTOIRE SELECTION AND IMMUNODOMINANCE. Retrieved from [Link]
-
Turner, S. J., et al. (2000). A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge. Journal of Virology, 74(8), 3486-3493. Available from: [Link]
-
van Gisbergen, K. P., et al. (2011). Tumor Rejection Induced by CD70-mediated Quantitative and Qualitative Effects on Effector CD8+ T Cell Formation. The Journal of Immunology, 187(4), 1713-1723. Available from: [Link]
-
Wu, C., et al. (2019). Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses. Nature Communications, 10(1), 2898. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. PA (224-233), Influenza - Elabscience® [elabscience.com]
- 10. Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation | PLOS Biology [journals.plos.org]
- 11. stemcell.com [stemcell.com]
Application Note: High-Definition Mapping of Murine Influenza-Specific CD8+ T-Cell Responses
Protocol Focus: PA(224-233) IFN-
Executive Summary & Scientific Rationale
This application note details the standardized protocol for quantifying antigen-specific CD8+ T-cell responses against the Polymerase Acidic (PA) protein epitope 224-233 (SSLENFRAYV) using an IFN-
While the Nucleoprotein epitope (NP
Why this matters for Drug Development:
-
Vaccine Mechanism of Action (MoA): If your vaccine candidate relies on cross-priming (e.g., subunit vaccines, DNA vaccines, or DC-targeting vectors), measuring PA
responses is a more accurate correlate of immunogenicity than NP . -
Avidity Profiling: PA
-specific T-cells typically exhibit higher functional avidity compared to NP-specific populations, making them potent effectors in viral clearance [2].
Biological Mechanism: The Cross-Presentation Pathway
The following diagram illustrates why PA
Figure 1: Differential presentation pathways. PA(224-233) is preferentially generated via cross-presentation in Dendritic Cells, distinguishing it from the directly presented NP(366) epitope.
Critical Reagents & Equipment
3.1 Peptide Specifications
-
Sequence: SSLENFRAYV (Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val).[1]
-
Purity: >95% (HPLC purified). Note: Lower purity peptides can cause false positives due to synthesis contaminants stimulating non-specific cells.
-
Format: Lyophilized.
-
Reconstitution: Dissolve in 100% DMSO to a master stock of 10 mg/mL . Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
3.2 Murine Model Requirements
-
Strain: C57BL/6 (H-2
haplotype). -
MHC Restriction: H-2D
. -
Note: This peptide will NOT elicit a response in BALB/c (H-2
) or CBA (H-2 ) mice.
3.3 Assay Buffer (Complete RPMI)
-
RPMI 1640
-
10% Heat-Inactivated Fetal Calf Serum (FCS) Critical: Screen FCS batches for low background.
-
1% Penicillin/Streptomycin
-
50
M -Mercaptoethanol Mandatory for murine T-cell viability.
Experimental Protocol: Step-by-Step
Phase 1: Plate Preparation (Day -1)
-
Coating: Coat a PVDF-bottom 96-well ELISPOT plate (e.g., Millipore MSIP) with 10
g/mL anti-mouse IFN- capture antibody (clone AN18). -
Volume: 100
L/well. -
Incubation: Overnight at 4°C.
Phase 2: Sample Preparation (Day 0)
-
Organ Harvest: Aseptically remove spleens from C57BL/6 mice (vaccinated or infected).
-
Single Cell Suspension: Mash spleen through a 70
m nylon strainer into cold RPMI. -
RBC Lysis:
-
Pellet cells (300 x g, 5 min).
-
Resuspend in 2 mL ACK Lysis Buffer for 2 minutes exactly.
-
Quench immediately with 10 mL Complete RPMI.
-
-
Counting: Determine viability using Trypan Blue or AO/PI. Viability must be >90%.
-
Resting (Optional but Recommended): Rest cells in a flask for 1-2 hours at 37°C. This reduces background spots caused by manipulation stress.
Phase 3: Assay Setup (Day 0)
-
Blocking: Wash plate 3x with PBS. Block with 200
L/well Complete RPMI for 2 hours at RT. -
Peptide Dilution: Prepare a 2x Working Solution of PA
peptide in Complete RPMI.-
Target Final Conc: 2
g/mL (approx 1.7 M). -
Preparation: Dilute stock to 4
g/mL.
-
-
Plating:
-
Add 100
L of 2x Peptide Solution to experimental wells. -
Add 100
L of Cell Suspension (typically to cells/well). -
Final Volume: 200
L.
-
-
Controls (Triplicates):
-
Negative: Cells + Media + DMSO (matched % to peptide well).
-
Positive: Cells + ConA (2
g/mL) or PMA/Ionomycin. -
Specificity Control: Irrelevant peptide (e.g., OVA
SIINFEKL) to rule out non-specific MHC binding.
-
-
Incubation: 18-24 hours at 37°C, 5% CO
. Do not move the plate.
Phase 4: Development (Day 1)
-
Wash: Wash plate 6x with PBS + 0.05% Tween-20 (PBS-T).
-
Detection: Add 100
L/well biotinylated anti-mouse IFN- (clone R4-6A2) at 1 g/mL. Incubate 2 hours at RT. -
Enzyme: Wash 3x. Add Streptavidin-ALP (or HRP). Incubate 1 hour at RT.
-
Substrate: Wash 3x PBS-T, then 2x PBS (remove Tween). Add BCIP/NBT substrate.
-
Stop: Monitor spot development (5-15 mins). Stop reaction with tap water.
Workflow Visualization
Figure 2: Operational workflow for the PA(224-233) ELISPOT assay.[2] Critical timing steps are highlighted.
Data Analysis & Expected Results
6.1 Quality Control Criteria
| Parameter | Acceptance Criteria | Troubleshooting |
| Negative Control | < 10 spots / | Check FCS batch; Ensure cells were rested; Check DMSO toxicity. |
| Positive Control | TNTC (Too Numerous To Count) or >500 spots | Poor cell viability; Incorrect incubation time. |
| Replicate CV | < 20% | Pipetting error; Poor cell suspension mixing. |
6.2 Interpreting the Hierarchy
In a primary influenza infection (e.g., X31 or PR8 strain) at Day 10 post-infection:
-
NP
Response: Typically dominant in magnitude (high spot count). -
PA
Response: Co-dominant or slightly lower than NP, but spots are often larger and more intense due to higher functional avidity [3]. -
Ratio: A significant drop in the PA:NP ratio may indicate a defect in DC cross-presentation.
References
-
Belz, G. T., et al. (2000). "A previously unrecognized H-2Db-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge."[3] Journal of Virology.
-
Crowe, S. R., et al. (2003). "Differential antigen presentation regulates the changing patterns of CD8+ T cell immunodominance in primary and secondary influenza virus infections." Journal of Experimental Medicine.
-
La Gruta, N. L., & Turner, S. J. (2014). "T cell mediated immunity to influenza: mechanisms of viral control."[4] Trends in Immunology.
-
Mabtech. (2024). "Mouse IFN-gamma ELISpot PLUS kit (ALP) - Instructions." Mabtech Protocols.
Sources
- 1. Influenza PA (224–233) - 1 mg [anaspec.com]
- 2. mdpi.com [mdpi.com]
- 3. A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Note: High-Resolution Intracellular Cytokine Staining (ICS) for Influenza-Specific CD8+ T Cells using PA (224-233) Peptide
Abstract & Biological Context
This application note details the protocol for quantifying functional Influenza A Virus (IAV)-specific CD8+ T cells using the immunodominant epitope PA (224-233) .
The PA (224-233) peptide (Sequence: SSLENFRAYV ) is a canonical H-2Dᵇ-restricted epitope derived from the Acidic Polymerase (PA) of the Influenza A virus (e.g., PR8, HKx31 strains). In C57BL/6 mice, the CD8+ T cell response to influenza is dominated by two primary epitopes: the nucleoprotein NP (366-374) and PA (224-233) .
While NP (366-374) often dominates the primary response numerically, PA (224-233) plays a critical role in the secondary (memory) response and high-dose viral challenges. Furthermore, PA (224-233)-specific T cells exhibit distinct T-cell receptor (TCR) repertoires and avidity profiles compared to NP-specific cells, making this peptide essential for comprehensive immunogenicity profiling of influenza vaccines and therapeutics.
Crucial Note on Species Specificity: This protocol is designed for Murine systems (H-2Dᵇ haplotype). For human PBMC studies (e.g., HLA-A*02:01), different epitopes (such as M1 58-66) must be used, though the staining workflow described here remains methodologically relevant.
Mechanism of Action
The Intracellular Cytokine Staining (ICS) assay relies on the specific activation of memory CD8+ T cells by peptide-MHC complexes.
-
Peptide Loading: Soluble PA (224-233) peptide binds to surface H-2Dᵇ molecules on Antigen Presenting Cells (APCs) within the splenocyte or lung lymphocyte mixture.
-
TCR Triggering: CD8+ T cells expressing specific TCRs recognize the H-2Dᵇ-Peptide complex.
-
Activation: This interaction triggers downstream signaling (ZAP70, PLC
, NFAT/NF B), leading to the rapid synthesis of cytokines (IFN- , TNF- , IL-2). -
Protein Transport Inhibition: A transport inhibitor (Brefeldin A) blocks the transport of proteins from the Endoplasmic Reticulum (ER) to the Golgi.[1] This traps the newly synthesized cytokines within the cell, allowing them to be detected by fluorescent antibodies after membrane permeabilization.[2]
Figure 1: Cellular Mechanism of ICS
Caption: Pathway illustrating peptide loading, T-cell activation, and the blockade of cytokine secretion by Brefeldin A.[2][3][4][5][6][7][8][9]
Pre-Experiment Checklist & Controls
Subject Selection
-
Strain: C57BL/6 (or other H-2ᵇ haplotype mice).
-
Infection Status: Mice should be previously infected (e.g., day 8-10 for effector, day 30+ for memory) or vaccinated with an influenza antigen containing the PA sequence. Naïve mice will yield <0.1% specific cells.
Controls (Self-Validating System)
To ensure data integrity, every experiment must include:
| Control Type | Reagent/Condition | Purpose |
| Negative Control | DMSO (Vehicle) only | Establishes background noise. Background should be <0.1% IFN- |
| Positive Control | PMA (50 ng/mL) + Ionomycin (500 ng/mL) | Validates that cells can produce cytokines. Bypasses TCR. |
| Comparator Epitope | NP (366-374) (ASNENMETM) | Standard benchmark for H-2Dᵇ influenza response. |
| FMO (Fluorescence Minus One) | All stains except one (e.g., No anti-IFN- | Defines the precise gating boundary for rare populations. |
Detailed Protocol
Phase 1: Reagent Preparation
-
Peptide Stock: Dissolve PA (224-233) (SSLENFRAYV) in sterile DMSO to 10 mg/mL. Aliquot (10-20
L) and store at -80°C. Avoid repeated freeze-thaw cycles. -
Working Solution: Dilute stock in complete media (RPMI + 10% FBS) to 2
g/mL (2x concentration) just before use. Final concentration in well will be 1 g/mL. -
GolgiPlug (Brefeldin A): Supplied as 1000x. Dilute to 2x (2
L/mL) in media if adding directly, or add 1 L per 1 mL of culture volume.
Phase 2: Cell Preparation & Stimulation
Sample: Splenocytes or Lung Lymphocytes.
-
Harvest: Generate a single-cell suspension. Lysis of Red Blood Cells (RBC) is mandatory for splenocytes using ACK Lysing Buffer (2 mins, RT).
-
Count: Resuspend cells at
cells/mL in Complete RPMI (cRPMI). -
Plate: Add 100
L of cells ( cells) per well into a U-bottom 96-well plate. -
Stimulate:
-
Add 100
L of PA (224-233) peptide solution (2 g/mL). Final conc: 1 g/mL. -
CRITICAL: Add Brefeldin A immediately (or within 1 hour). Do not delay, as cytokines are secreted rapidly.
-
Optional: Add anti-CD28 (clone 37.51) at 2
g/mL to provide co-stimulation, enhancing sensitivity for low-affinity memory cells.
-
-
Incubate: 5 to 6 hours at 37°C, 5% CO
.-
Note: Incubation >12 hours can induce cell death and TCR downregulation.
-
Phase 3: Surface Staining
-
Wash: Spin plate (1500 rpm, 5 min, 4°C). Flick off supernatant. Resuspend in PBS.
-
Live/Dead Stain: Add Fixable Viability Dye (e.g., eFluor 780 or Zombie Aqua) diluted in PBS (1:1000). Incubate 20 min at 4°C in dark.
-
Wash: Wash 1x with FACS Buffer (PBS + 2% FBS).
-
Surface Markers: Add antibody cocktail (50
L/well). Incubate 30 min at 4°C in dark.-
Anti-CD3 (Clone 145-2C11) or Anti-CD8
(Clone H35-17.2) - CD8 can be downregulated upon activation; CD8 is more stable. -
Anti-CD44 (Clone IM7) - Distinguishes activated/memory cells.
-
Phase 4: Fixation & Permeabilization
-
Fix: Wash cells 2x with FACS Buffer. Resuspend in 100
L Cytofix/Cytoperm (BD Biosciences) or 4% PFA. Incubate 20 min at 4°C. -
Wash/Perm: Wash 2x with 1x Perm/Wash Buffer (saponin-based). Saponin permeabilizes the membrane reversibly; all subsequent steps must contain Perm/Wash buffer.
Phase 5: Intracellular Staining
-
Stain: Resuspend in 50
L Perm/Wash buffer containing intracellular antibodies.-
Anti-IFN-
(Clone XMG1.2) - APC or PE. -
Anti-TNF-
(Clone MP6-XT22) - FITC or BV421.
-
-
Incubate: 30-45 min at 4°C in dark.
-
Final Wash: Wash 2x with Perm/Wash Buffer.
-
Resuspend: Resuspend in 200
L FACS Buffer for acquisition.
Data Analysis & Gating Strategy
Proper gating is essential to exclude artifacts. The PA (224-233) response is often lower in magnitude than NP (366-374) in primary responses but should be clearly distinguishable from background.
Figure 2: Gating Hierarchy
Caption: Hierarchical gating strategy to isolate functional, antigen-specific CD8+ T cells.
Analysis Steps:
-
Singlets: Exclude doublets (FSC-A vs FSC-H).
-
Lymphocytes: Gate on small, non-granular cells (FSC-low, SSC-low).
-
Live: Gate on Viability Dye negative population. Dead cells bind antibodies non-specifically and will create false positives.
-
CD8+: Gate on CD8+ (and CD3+ if used).
-
Cytokine+: Use the DMSO control to set the quadrant gate. The DMSO sample should have <0.1% events in the cytokine gate. Any events in the peptide-stimulated well above this threshold are considered specific.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background (>0.2%) | Dead cells included in gate | Ensure Viability Dye is used and gated strictly. |
| Non-specific Fc binding | Use Fc Block (anti-CD16/32) during surface stain. | |
| Over-stimulation | Reduce incubation time to 5 hours. | |
| No Signal (Positive Control Fails) | BFA added too late | Add BFA immediately after peptide. |
| Permeabilization failure | Ensure Perm/Wash buffer (containing saponin) is used for all intracellular steps. | |
| No Signal (Peptide Fails) | Wrong HLA/Strain | Confirm mice are C57BL/6 (H-2Dᵇ). |
| Peptide degradation | Use fresh peptide aliquot. Do not store diluted peptide. | |
| Low Event Count | Excessive washing | Use centrifugation at 500xg (approx 1500-1700 rpm) and aspirate carefully. |
References
-
Belz, G. T., et al. (2000). "A previously unrecognized H-2Db-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge." Journal of Virology.
-
La Gruta, N. L., & Turner, S. J. (2014). "T cell mediated immunity to influenza: mechanisms of viral control." Trends in Immunology.
- Significance: Review of the immunodominance hierarchy in C57BL/6 mice.
-
Immune Epitope Database (IEDB). "Epitope Details: PA 224-233 (SSLENFRAYV)."
- Significance: Validated sequence and MHC restriction d
-
BD Biosciences. "Intracellular Cytokine Staining Protocol."
- Significance: Standard methodology for Cytofix/Cytoperm usage.
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. mdpi.com [mdpi.com]
- 3. Brefeldin A, but not monensin, enables flow cytometric detection of interleukin-4 within peripheral T cells responding to ex vivo stimulation with Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brefeldin A, but not monensin, enables flow cytometric detection of interleukin-4 within peripheral T cells responding to ex vivo stimulation with Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. viroclinics.com [viroclinics.com]
- 8. researchgate.net [researchgate.net]
- 9. Recognition of influenza A matrix protein by HLA-A2-restricted cytotoxic T lymphocytes. Use of analogues to orientate the matrix peptide in the HLA-A2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza PA (224–233) - 1 mg [anaspec.com]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Stimulation with PA (224-233) Peptide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the PA (224-233) Peptide
The PA (224-233) peptide, with the amino acid sequence SSLENFRAYV, is a critical tool for immunological research, particularly in the context of influenza A virus infection. It represents an immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the acidic polymerase (PA) protein of the virus.[1][2][3] In the C57BL/6 mouse model, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2][3] The recognition of the PA (224-233)-MHC complex by specific CD8+ T-cells is a key event in the adaptive immune response to influenza, leading to the activation of these T-cells and the subsequent elimination of virus-infected cells. These application notes provide a comprehensive guide to the effective use of the PA (224-233) peptide for in vitro stimulation experiments, focusing on achieving robust and reproducible results.
Principle of the Method: T-Cell Activation by PA (224-233)
The in vitro stimulation of immune cells with the PA (224-233) peptide is based on the fundamental principles of antigen presentation and T-cell activation. Exogenously added PA (224-233) peptide can be loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs). These peptide-MHC complexes are then recognized by the T-cell receptors (TCRs) on specific CD8+ T-cells. This interaction, along with co-stimulatory signals from the APC, triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells. Effector CD8+ T-cells can then execute their functions, such as producing cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and lysing target cells presenting the same peptide-MHC complex.[2][4]
A notable characteristic of the PA (224-233) epitope is its efficient presentation through the cross-presentation pathway.[5] This means that APCs can take up extracellular antigens (like apoptotic-infected cells), process them, and present the PA (224-233) peptide on their MHC class I molecules to prime CD8+ T-cell responses.[5][6] This is in contrast to some other viral epitopes that are more dominantly presented through the direct presentation pathway in infected cells.[5]
Signaling Pathway: T-Cell Receptor Activation
Figure 1. Simplified diagram of CD8+ T-cell activation by the PA (224-233) peptide presented on an MHC class I molecule.
Peptide Handling and Reconstitution
Proper handling and reconstitution of the lyophilized PA (224-233) peptide are crucial for maintaining its integrity and ensuring experimental success.
1. Reconstitution:
-
Briefly centrifuge the vial to ensure the peptide pellet is at the bottom.
-
Reconstitute the peptide in sterile, endotoxin-free dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Gently vortex or pipette to dissolve the peptide completely.
-
Further dilute the DMSO stock solution with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired working concentration. Note: Avoid high concentrations of DMSO in the final cell culture (typically ≤ 0.5%).
2. Storage:
-
Store the lyophilized peptide at -20°C or -80°C.
-
After reconstitution, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquoted stock solution at -80°C.
Protocols for In Vitro Stimulation
The optimal concentration of PA (224-233) peptide can vary depending on the specific application and cell type. The following protocols provide starting points that should be optimized for your experimental system.
Protocol 1: Pulsing Dendritic Cells (DCs) with PA (224-233)
This protocol is designed for loading DCs with the PA (224-233) peptide for subsequent use in T-cell activation assays or as a vaccine component in murine models.[7]
Materials:
-
Bone marrow-derived or splenic DCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
PA (224-233) peptide stock solution
-
Cell culture plates
Procedure:
-
Harvest and prepare DCs according to your standard laboratory protocol.
-
Resuspend the DCs in complete RPMI 1640 medium at a concentration of 1 x 106 cells/mL.
-
Add the PA (224-233) peptide to the DC suspension to a final concentration of 1 µM.[6] For optimization, a concentration range of 0.1 µM to 10 µM can be tested.
-
Incubate the peptide-DC mixture for 1-2 hours at 37°C in a humidified CO2 incubator.
-
Wash the DCs twice with sterile PBS or complete medium to remove excess, unbound peptide.
-
Resuspend the peptide-pulsed DCs in the appropriate medium for your downstream application.
Protocol 2: In Vitro Stimulation of CD8+ T-Cells for Cytokine Analysis
This protocol is suitable for stimulating splenocytes or purified CD8+ T-cells to measure cytokine production via intracellular cytokine staining (ICS) or ELISPOT.
Materials:
-
Splenocytes or purified CD8+ T-cells from influenza-infected or vaccinated mice
-
Complete RPMI 1640 medium
-
PA (224-233) peptide
-
Brefeldin A (for ICS)
-
Appropriate antibodies for flow cytometry or ELISPOT reagents
Procedure:
-
Prepare a single-cell suspension of splenocytes or purified CD8+ T-cells.
-
Resuspend the cells in complete RPMI 1640 medium at a concentration of 1-2 x 106 cells/mL.
-
Plate the cells in a 96-well round-bottom plate.
-
Add the PA (224-233) peptide to the wells to a final concentration of 1 µM.[4][6] Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate the plate for 5-6 hours at 37°C in a humidified CO2 incubator.
-
If performing ICS, add Brefeldin A for the final 4-5 hours of incubation to block cytokine secretion.
-
After incubation, proceed with your standard protocol for intracellular cytokine staining and flow cytometry analysis or the ELISPOT development protocol.
Experimental Workflow: T-Cell Stimulation and Analysis
Figure 2. A generalized workflow for the in vitro stimulation of T-cells with the PA (224-233) peptide followed by analysis.
Recommended Concentration Ranges
The optimal concentration of the PA (224-233) peptide is application-dependent. The following table provides a summary of recommended starting concentrations based on published literature.
| Application | Cell Type | Recommended Starting Concentration | Concentration Range for Optimization | Reference(s) |
| Pulsing Antigen Presenting Cells | Dendritic Cells (DCs) | 1 µM | 0.1 µM - 10 µM | [6][7] |
| T-Cell Recall/Stimulation Assays | Splenocytes, Purified CD8+ T-Cells | 1 µM | 0.01 µM - 10 µM | [4][6] |
| In Vitro T-Cell Expansion | CD8+ T-Cells | 1 µM | 0.1 µM - 5 µM | [2] |
| ELISPOT Assays | Splenocytes, PBMCs | 1 µM | 0.1 µM - 10 µM | [6] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal peptide concentration for your specific cell type, experimental conditions, and desired outcome.
Troubleshooting and Technical Insights
-
Low T-Cell Response:
-
Peptide Integrity: Ensure proper reconstitution and storage of the peptide to avoid degradation. Use freshly diluted peptide for each experiment.
-
Cell Viability: Check the viability of your cells before and after the experiment.
-
APC Function: If using purified T-cells, ensure the presence of functional APCs or use peptide-pulsed APCs.
-
MHC Haplotype: Confirm that your experimental animals have the correct MHC haplotype (H-2Db for C57BL/6 mice) for PA (224-233) presentation.
-
-
High Background in Controls:
-
Cell Culture Conditions: Ensure all reagents are sterile and endotoxin-free.
-
Non-Specific Activation: Minimize cell manipulation and ensure cells are not overly stressed.
-
-
Variability Between Experiments:
-
Consistency: Maintain consistency in cell numbers, peptide concentration, incubation times, and reagent lots.
-
Peptide Aliquots: Use single-use aliquots of the peptide stock solution to avoid variability from freeze-thaw cycles.
-
Conclusion
The PA (224-233) peptide is a powerful reagent for dissecting the CD8+ T-cell response to influenza A virus. By understanding the principles of its function and adhering to meticulous experimental technique, researchers can obtain reliable and insightful data. The protocols and guidelines presented here provide a solid foundation for the successful application of this important immunological tool.
References
-
The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination. (2024). MDPI. Available at: [Link]
-
Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. (n.d.). NIH. Available at: [Link]
-
The Exception that Reinforces the Rule: Cross-Priming by Cytosolic Peptides that Escape Degradation. (n.d.). PubMed Central. Available at: [Link]
-
Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses. (2019). PubMed Central. Available at: [Link]
-
A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. (2006). PNAS. Available at: [Link]
-
A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+T-Cell Response Is Much Less Apparent following Secondary Challenge. (n.d.). ASM Journals. Available at: [Link]
-
Differential tumor necrosis factor receptor 2-mediated editing of virus-specific CD8 + effector T cells. (n.d.). PNAS. Available at: [Link]
-
Differential Antigen Presentation Regulates the Changing Patterns of CD8 + T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. (n.d.). Rockefeller University Press. Available at: [Link]
-
Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation. (n.d.). Available at: [Link]
-
A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge. (n.d.). PubMed. Available at: [Link]
-
Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge. (n.d.). PubMed. Available at: [Link]
-
Splenic Priming of Virus-Specific CD8 T Cells following Influenza Virus Infection. (n.d.). Available at: [Link]
-
Epitope-specific regulation of memory programming by differential duration of antigen presentation to influenza-specific CD8+ T cells. (n.d.). PMC - NIH. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation | PLOS Biology [journals.plos.org]
- 7. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging PA (224-233) in Influenza Vaccine Research
Sequence: SSLENFRAYV | Restriction: H-2Dᵇ (Murine) | Origin: Influenza A Polymerase Acidic Protein
Executive Summary & Biological Context
The peptide PA (224-233) (Sequence: SSLENFRAYV) is a dominant cytotoxic T lymphocyte (CTL) epitope derived from the acidic polymerase (PA) protein of the Influenza A virus (typically strains PR8 or HKx31).
In the context of pre-clinical vaccine development, this peptide serves as a "Gold Standard" benchmark for evaluating CD8+ T-cell immunogenicity in C57BL/6 mice (
Critical Constraint (H-2Dᵇ Restriction): Researchers must note that PA (224-233) is restricted by the murine MHC Class I molecule H-2Dᵇ . It is not an HLA-A*0201 restricted epitope. For humanized mouse models or human PBMC studies, the M1 (58-66) peptide is the distinct human analog. PA (224-233) is exclusively a tool for murine in vivo modeling.
The Immunodominance Hierarchy (Expert Insight)
A common pitfall in influenza research is treating all epitopes as functionally equivalent. In C57BL/6 mice, the CD8+ response is dominated by two epitopes:
The "PA Paradox": While PA (224-233) elicits a massive expansion of CD8+ T cells during primary infection (often equal to or exceeding NP-specific cells), these cells are sometimes less efficient at viral clearance in memory recall compared to NP-specific cells. Vaccination with PA (224-233) alone can lead to high T-cell counts but delayed viral clearance—a phenomenon linked to the epitope's presentation on dendritic cells versus infected lung epithelial cells.
Mechanism of Action: MHC Class I Presentation
Understanding the processing pathway is essential for troubleshooting low signal in ELISpot or Tetramer assays. The PA protein is cytosolic; it must be degraded and transported to the ER to bind H-2Dᵇ.
Figure 1: The cytosolic processing pathway of PA (224-233). Note that efficient presentation often requires immunoproteasome activity, which can be modulated by adjuvants.
Comparative Data: PA (224-233) vs. NP (366-374)
Use this table to select the correct control for your specific assay type.
| Feature | PA (224-233) | NP (366-374) | Application Note |
| Sequence | SSLENFRAYV | ASNENMETM | Ensure peptide purity >95% for in vivo use. |
| Restriction | H-2Dᵇ | H-2Dᵇ | Both require C57BL/6 background. |
| Primary Response | Very High | High | PA is better for assessing acute immunogenicity. |
| Memory Recall | Moderate | Very High | NP is the superior marker for long-term memory. |
| Avidity | High | Moderate/High | PA tetramers stain very brightly. |
| Protective Efficacy | Variable (Context dependent) | High | Warning: PA-only vaccines may lag in clearance. |
Experimental Protocols
Protocol A: Assessment of Immunogenicity via IFN-γ ELISpot
This protocol measures the frequency of antigen-specific T cells secreting interferon-gamma (IFN-γ) following peptide restimulation.
Reagents:
-
PA (224-233) Peptide (Lyophilized, reconstitute to 10 mg/mL in DMSO).
-
Murine IFN-γ ELISpot Kit (Mabtech or equivalent).
-
Splenocytes from vaccinated C57BL/6 mice.
Workflow:
-
Preparation: Coat ELISpot plates with anti-IFN-γ capture antibody overnight at 4°C. Block with R10 media (RPMI + 10% FBS) for 2 hours.
-
Cell Plating: Plate 2.5 × 10⁵ to 5.0 × 10⁵ splenocytes per well in triplicate.
-
Peptide Stimulation (Critical Step):
-
Experimental Wells: Add PA (224-233) peptide to a final concentration of 1 µg/mL .
-
Negative Control: DMSO vehicle only (no peptide).
-
Positive Control: ConA (5 µg/mL) or PMA/Ionomycin.
-
Note: Do not exceed 10 µg/mL peptide concentration; this causes non-specific activation (high background).
-
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.
-
Development: Wash cells away. Add biotinylated detection antibody (2 hrs), followed by Streptavidin-ALP (1 hr), then substrate (BCIP/NBT).
-
Analysis: Count Spot Forming Units (SFU). A positive response is typically >50 SFU/10⁶ cells over background.
Protocol B: Tetramer Staining for Flow Cytometry
Tetramers allow for the physical enumeration of PA-specific CD8+ T cells without requiring functional cytokine secretion.
Reagents:
-
H-2Dᵇ PA (224-233) Tetramer (PE or APC conjugated).
-
Anti-CD8α antibody (FITC or Pacific Blue).
-
Anti-CD44 (optional, for memory phenotyping).
-
Fc Block (Anti-CD16/32).
Workflow:
-
Harvest: Prepare single-cell suspension from spleen or lung (lung requires collagenase digestion).
-
Block: Incubate 10⁶ cells with Fc Block for 10 min on ice to prevent non-specific binding.
-
Tetramer Stain (Temperature Sensitive):
-
Add PA (224-233) Tetramer (titrate lot, usually 1:50 to 1:100).
-
Incubate for 30–45 minutes at Room Temperature (20-25°C) .
-
Why RT? H-2Dᵇ tetramers often bind better at RT than 4°C due to TCR-pMHC kinetics, but keep in dark.
-
-
Surface Stain: Without washing, add anti-CD8 and other surface markers. Incubate 20 min on ice.
-
Wash & Fix: Wash 2x with FACS buffer. Fix with 1% PFA.
-
Acquisition: Gate on Lymphocytes -> Singlets -> CD8+ -> Tetramer+.
Experimental Workflow: Vaccine Challenge Model
The following diagram illustrates a standard timeline for evaluating a PA-based peptide vaccine or heterologous prime-boost regimen.
Figure 2: Standard timeline for evaluating PA (224-233) efficacy. Note that viral titers must be checked at Day 35 (Day 7 post-infection) to capture the CTL clearance window.
References
-
Belz, G. T., et al. (2000). "A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge."[1] Journal of Virology.
-
La Gruta, N. L., & Turner, S. J. (2014). "T cell mediated immunity to influenza: mechanisms of viral control and immunodominance." Trends in Immunology.
-
Crowe, S. R., et al. (2005). "Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections." Journal of Experimental Medicine.
-
IEDB (Immune Epitope Database). "Epitope ID 61151: SSLENFRAYV."[2]
Sources
Application Notes and Protocols for In Vivo Mouse Studies with PA (224-233) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of PA (224-233) in Immunology
The peptide corresponding to amino acids 224-233 of the influenza A virus acidic polymerase protein (PA) is a well-characterized, immunodominant cytotoxic T lymphocyte (CTL) epitope.[1] In the context of an influenza infection in C57BL/6 mice, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db, leading to the activation of PA (224-233)-specific CD8+ T cells.[2] These activated T cells play a crucial role in viral clearance by recognizing and eliminating infected cells. The study of the immune response to PA (224-233) provides a powerful model system for understanding the fundamental principles of T-cell immunology, including immunodominance, T-cell memory, and the efficacy of peptide-based vaccines.[2][3][4]
The dynamic nature of the immune response to PA (224-233) is of particular interest to researchers. While it is a dominant epitope in primary influenza infections, its role can diminish in secondary responses, where the NP366–374 epitope often becomes more dominant.[3] This shift in immunodominance is attributed to the differential antigen presentation pathways utilized for these two epitopes.
Mechanism of Action: A Tale of Two Presentation Pathways
The immunogenicity of the PA (224-233) peptide is intricately linked to how it is processed and presented to CD8+ T cells. Two primary pathways are involved: direct presentation and cross-presentation.
-
Direct Presentation: In this canonical pathway, viral proteins, including the PA protein, are synthesized within an infected cell. These proteins are then processed by the proteasome into smaller peptides, including PA (224-233). These peptides are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP), where they bind to newly synthesized MHC class I molecules (H-2Db in C57BL/6 mice). The stable peptide-MHC complex is then transported to the cell surface for recognition by CD8+ T cells.
-
Cross-Presentation: This pathway is primarily mediated by professional antigen-presenting cells (APCs), such as dendritic cells (DCs). DCs can acquire exogenous viral antigens from infected and apoptotic cells. These antigens are then processed, and the resulting peptides are loaded onto MHC class I molecules for presentation to CD8+ T cells. Notably, studies have shown that the PA (224-233) peptide is presented much more efficiently through cross-presentation compared to the NP366–374 peptide, which is favored in direct presentation.[5] This differential presentation has significant implications for the immunodominance hierarchy observed in primary versus secondary influenza infections.[5]
Signaling Pathway Visualization```dot
Caption: A general experimental workflow for in vivo peptide studies.
A. Intravenous (i.v.) Injection via the Lateral Tail Vein
-
Application: To study the systemic immune response and T-cell priming in lymphoid organs.
-
Protocol:
-
Prepare the PA (224-233) peptide solution, ensuring it is at room temperature and free of air bubbles. The final injection volume should typically be 100-200 µL for a mouse. [6] 2. Place the mouse in a restrainer to secure the animal and expose the tail.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins. [6] 4. Clean the tail with a 70% ethanol wipe.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the peptide solution. If swelling occurs, the needle is not in the vein; withdraw and try again.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding. [6] B. Subcutaneous (s.c.) Injection
-
-
Application: Often used for vaccination studies, as it allows for slower release and uptake by local APCs.
-
Protocol:
-
Prepare the peptide solution. The injection volume is typically 100-200 µL.
-
Gently scruff the mouse at the back of the neck to lift the skin.
-
Insert a 25-27 gauge needle into the tented skin.
-
Inject the peptide solution, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the injection site to help disperse the solution. [6] C. Intraperitoneal (i.p.) Injection
-
-
Application: For systemic administration and to study the immune response in the peritoneal cavity.
-
Protocol:
-
Prepare the peptide solution. The injection volume can be up to 500 µL.
-
Hold the mouse securely with its head tilted downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the peptide solution.
-
Withdraw the needle.
-
III. Experimental Design Considerations
A. Mouse Strain:
-
C57BL/6: This is the most commonly used strain for studying the PA (224-233) peptide as they express the H-2Db MHC class I molecule required for its presentation.
B. Controls:
-
Vehicle Control: Administer the same volume of the vehicle (e.g., PBS with the same percentage of DMSO) to a group of mice.
-
Scrambled Peptide Control: Use a peptide with the same amino acid composition as PA (224-233) but in a random sequence. This controls for any non-specific effects of peptide administration.
-
Untreated Control: A group of mice that receives no treatment.
C. Dosage:
-
The optimal dosage of PA (224-233) will depend on the specific experimental goals and should be determined empirically.
-
Based on literature for similar in vivo peptide studies, a starting range of 10-100 µg per mouse is recommended.
Dosage Recommendations from Literature (General Peptide Studies)
| Application | Typical Dosage Range (per mouse) |
| T-cell Priming | 10 - 50 µg |
| Vaccination (with adjuvant) | 25 - 100 µg |
| In vivo CTL assays | 50 - 200 µg |
Note: This table provides general guidance. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.
IV. Downstream Analysis
Following in vivo administration of the PA (224-233) peptide, various assays can be performed to assess the immune response.
A. Enzyme-Linked Immunospot (ELISpot) Assay
-
Purpose: To quantify the frequency of PA (224-233)-specific, IFN-γ-producing cells.
-
Protocol Outline:
-
Isolate splenocytes or lymphocytes from other tissues (e.g., lymph nodes, lungs).
-
Plate the cells in an ELISpot plate pre-coated with an anti-IFN-γ capture antibody.
-
Stimulate the cells with the PA (224-233) peptide (typically 1-10 µg/mL). Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop the spots.
-
Count the spots, where each spot represents a single IFN-γ-secreting cell.
-
B. Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Purpose: To identify and phenotype PA (224-233)-specific T cells that produce various cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Protocol Outline:
-
Isolate single-cell suspensions from relevant tissues.
-
Stimulate the cells with the PA (224-233) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours.
-
Stain the cells with antibodies against surface markers (e.g., CD3, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Analyze the cells by flow cytometry.
-
C. MHC-I Tetramer Staining
-
Purpose: To directly visualize and quantify PA (224-233)-specific CD8+ T cells, regardless of their functional state.
-
Protocol Outline:
-
Prepare single-cell suspensions.
-
Incubate the cells with a fluorescently labeled H-2Db/PA (224-233) tetramer.
-
Stain with antibodies against surface markers (e.g., CD3, CD8).
-
Analyze by flow cytometry.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak immune response | - Peptide degradation | - Use fresh peptide stocks. Avoid repeated freeze-thaw cycles. |
| - Suboptimal peptide dose | - Perform a dose-response titration. | |
| - Inappropriate administration route | - Consider a different route of administration based on your experimental goals. | |
| - Incorrect mouse strain | - Ensure you are using a C57BL/6 or other H-2b mouse strain. | |
| High background in assays | - Endotoxin contamination | - Use endotoxin-free reagents and peptides. |
| - Non-specific stimulation | - Include a scrambled peptide control. | |
| Animal distress or toxicity | - High concentration of DMSO | - Keep the final DMSO concentration below 10%. |
| - Peptide toxicity (rare) | - Perform a dose-finding toxicity study. |
References
- Current time information in Lycoming County, US. (n.d.). Google Search.
- Chen, H. D., et al. (2000). Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. The Journal of Immunology, 165(11), 6478–6486.
- Dolan, B. P., et al. (2019). Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses.
- Rizos, K., et al. (2021). Cryptic MHC-E epitope from influenza elicits a potent cytolytic T cell response.
-
UniProt Consortium. (n.d.). pagA - Protective antigen - Bacillus anthracis. UniProtKB. Retrieved February 7, 2026, from [Link]
- Lee, Y. H., et al. (2021). Selective dependence on IL-7 for antigen-specific CD8 T cell responses during airway influenza infection. Scientific Reports, 11(1), 12345.
- Vang, L., et al. (2013). Mixed Proteasomes Function To Increase Viral Peptide Diversity and Broaden Antiviral CD8+ T Cell Responses. The Journal of Immunology, 191(7), 3788–3797.
- Kunisawa, J., & Shastri, N. (2006). The Exception that Reinforces the Rule: Cross-Priming by Cytosolic Peptides that Escape Degradation.
- Schmidt, C. S., et al. (2000). Mice Deficient in Perforin, CD4+ T Cells, or CD28-Mediated Signaling Maintain the Typical Immunodominance Hierarchies of CD8+ T-Cell Responses to Influenza Virus. Journal of Virology, 74(21), 9968–9973.
- Crowe, S. R., et al. (2024).
- Chen, W., et al. (2006). A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. Proceedings of the National Academy of Sciences, 103(3), 631–636.
- Torres, F. S., et al. (2022). Antimicrobial peptides with cell-penetrating activity as prophylactic and treatment drugs. Frontiers in Bioengineering and Biotechnology, 10, 974921.
- Hibbert, J., et al. (2023). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols, 4(4), 102574.
-
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved February 7, 2026, from [Link]
-
GenScript. (n.d.). PA (224-233), Influenza. Retrieved February 7, 2026, from [Link]
- de la Mata, A., et al. (2024). Protocol for in vivo analysis of pre- and post-synaptic protein function in mice. STAR Protocols, 5(2), 102989.
- Nagy, B., et al. (2022). Specific In Vivo Ablation of Lrig1-Positive Follicular Progenitor Cells Results in Sebaceous Gland Loss in Mice. International Journal of Molecular Sciences, 23(21), 13301.
- Princiotta, M. F., et al. (2010). Compartmentalized MHC class I antigen processing enhances immunosurveillance by circumventing the law of mass action. Proceedings of the National Academy of Sciences, 107(13), 5896–5901.
Sources
- 1. genscript.com [genscript.com]
- 2. pnas.org [pnas.org]
- 3. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Precision Generation of HLA-B*07:02 Restricted PA (224-233) Specific CD8+ T Cell Lines
Abstract & Scientific Context
The generation of antigen-specific T cell lines is a cornerstone of immunotherapeutic development, vaccine efficacy testing, and fundamental viral immunology. The peptide SSLENFRAYV (residues 224-233), derived from the Acidic Polymerase (PA) protein of Influenza A, represents a "gold standard" immunodominant epitope.
Crucial Specificity Note: This epitope is classically restricted by HLA-B*07:02 in humans and H-2Dᵇ in C57BL/6 mice. This dual-species relevance makes it a unique tool for translational research, bridging pre-clinical murine models and human clinical data.
This guide details the derivation of high-avidity, PA(224-233)-specific CD8+ T cell lines from human PBMCs. Unlike generic stimulation protocols, this methodology prioritizes clonal survival and functional avidity by modulating cytokine timing and antigen density.
Mechanism of Action
The successful expansion of rare antigen-specific precursors relies on mimicking the "Three-Signal" activation model in vitro:
-
Signal 1 (TCR Ligation): The T Cell Receptor (TCR) recognizes the SSLENFRAYV peptide presented in the groove of HLA-B*07:02.
-
Signal 2 (Co-stimulation): CD28 on the T cell engages CD80/86 on the Antigen Presenting Cell (APC).
-
Signal 3 (Cytokine Support): IL-2 drives proliferation, while IL-7 and IL-15 maintain survival and memory phenotype.
Pathway Visualization
The following diagram illustrates the critical interaction required for specific line generation.
Figure 1: The immunological synapse required for PA(224-233) specific expansion. HLA restriction is the limiting factor.
Materials & Reagents
To ensure reproducibility, use the following grade of reagents.
| Component | Specification | Purpose |
| Peptide | PA (224-233) SSLENFRAYV (>95% Purity) | Specific Antigen Stimulation |
| Donor Cells | HLA-B07:02 Positive PBMCs | Source of precursors and APCs |
| Media | RPMI-1640 + 10% Human AB Serum | T cell culture matrix (Avoid FBS to reduce background) |
| Cytokine | Recombinant Human IL-2 | Drives T cell proliferation (T-cell growth factor) |
| Cytokine | Recombinant Human IL-7 | Enhances survival of low-affinity clones |
| Validation | HLA-B07:02 PA(224-233) Tetramer | Flow cytometric identification of specific cells |
Experimental Protocol
Phase 1: Preparation (Day -1 to 0)
Expert Insight: Success depends on the quality of the APCs. We use an "autologous feeder" approach where a portion of the PBMCs are peptide-pulsed to act as APCs for the responder fraction.
-
Thaw PBMCs: Thaw HLA-B*07:02+ PBMCs rapidly. Viability must be >90%.
-
Split Cells: Divide PBMCs into two fractions:
-
Stimulator Cells (25%): Irradiated (3000 rads) or Mitomycin C treated.
-
Responder Cells (75%): Untreated.
-
-
Peptide Pulsing (Stimulators):
-
Resuspend Stimulator cells at
cells/mL in serum-free RPMI. -
Add SSLENFRAYV peptide at 10 µg/mL .
-
Incubate for 60-90 minutes at 37°C.
-
Why? High peptide density ensures effective loading of MHC Class I molecules.
-
Wash cells 2x with complete media to remove excess free peptide (prevents "bystander" activation).
-
Phase 2: Priming Culture (Day 0 - Day 3)
Critical Step: Do NOT add IL-2 on Day 0. Early addition of IL-2 can induce apoptosis in stimulated cells (AICD) and expand non-specific NK cells.
-
Co-Culture: Mix Pulsed Stimulators and Responders at a 1:3 to 1:10 ratio .
-
Density: Plate at
cells/mL in 24-well plates (2mL/well). -
Incubation: Culture at 37°C, 5% CO2.
-
Day 2: Add IL-7 (10 ng/mL) . This supports the survival of memory precursors without driving aggressive proliferation yet.
Phase 3: Expansion (Day 3 - Day 12)
-
Day 3 (IL-2 Initiation): Add IL-2 at 10-20 IU/mL .
-
Note: Low dose IL-2 favors high-avidity clones. High dose (>100 IU) favors low-avidity and regulatory T cells.
-
-
Day 5, 7, 9 (Maintenance):
Phase 4: Restimulation (Optional but Recommended)
If the frequency of specific cells is low (<5%) by Day 12, a restimulation cycle is required.
-
Repeat the "Stimulator" preparation using fresh autologous PBMCs (irradiated and pulsed).
-
Add to the T cell line at a 1:1 ratio.
Workflow Visualization
Figure 2: Step-by-step workflow for generating PA-specific T cell lines.
Validation: Self-Validating Systems
A robust protocol must include "Stop/Go" decision points.
A. Tetramer Staining (Structural Validation)
Use an HLA-B*07:02 PA(224-233) Tetramer (conjugated to PE or APC).
-
Protocol: Stain
cells with tetramer for 20 mins at RT, followed by anti-CD8-FITC. -
Success Criteria: A distinct population of CD8+ Tetramer+ cells (typically >1% after one round, >20% after two rounds).
B. Functional Assay (ICS or ELISpot)
Structural binding does not guarantee function.
-
Assay: Intracellular Cytokine Staining (ICS).[5]
-
Stimulation: Incubate line with SSLENFRAYV peptide (1 µM) for 6 hours in the presence of Brefeldin A.
-
Readout: Flow cytometry for IFN-γ and TNF-α .
-
Positive Control: PMA/Ionomycin.
-
Negative Control: DMSO (No peptide).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Background Death | IL-2 added too early | Wait until Day 3 to add IL-2. |
| No Expansion | Donor is HLA Mismatch | CRITICAL: Confirm donor is HLA-B*07:02 via high-res typing. |
| Low Specificity | Bystander activation | Reduce IL-2 concentration; Ensure thorough washing of pulsed APCs. |
| Clumping without Growth | Nutrient exhaustion | Split cells more frequently; ensure fresh glutamine in media. |
References
-
Identification of Epitope: Belz, G. T., et al. (2000).[6] "A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response."[6] Journal of Virology.
-
Human Protocol: Lineburg, K. E., et al. (2021). "Protocol for generation of human peptide-specific primary CD8+ T cell lines." STAR Protocols.
-
Murine/Human Context: Marshall, D. R., et al. (2001). "Glycine substitution of the influenza A virus-specific CTL epitope PA(224-233) prevents the generation of an effector response." Virology.
-
Tetramer Reagents: NIH Tetramer Core Facility.[7] "H2-Db | Influenza A PA 224-233 | SSLENFRAYV".
Sources
- 1. Rapid generation of multivirus-specific T lymphocytes for the prevention and treatment of respiratory viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. addgene.org [addgene.org]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. H2-Db | Influenza A PA 224-233 | SSLENFRAYV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
Precision Flow Cytometry of H-2Dᵇ-Restricted PA(224-233) Specific CD8+ T Cells
Application Note & Protocol Guide | Influenza A Virus Models
Introduction: The "Private" Immunodominant Epitope
In C57BL/6 mice (H-2ᵇ haplotype) infected with Influenza A virus (e.g., PR8 or X31), the CD8+ T cell response is dominated by two primary epitopes: the Nucleoprotein (NP366-374 ) and the Acidic Polymerase (PA224-233 ).
While NP366 is often the focus of general studies, PA224 (SSLENFRAYV) presents unique biological challenges and opportunities that require a specialized cytometric approach. Unlike NP366, which elicits a "public" TCR repertoire (shared across individuals), the PA224 response is highly "private" (unique to each mouse) and utilizes a diverse array of Vβ segments. Furthermore, PA224-specific cells exhibit a distinct "recall paradox": they are co-dominant during the primary infection but fail to expand as robustly as NP366 populations during secondary challenge.
This guide details the rigorous isolation, staining, and analysis of PA224-specific CD8+ T cells, emphasizing the differentiation between splenic effectors and lung Tissue-Resident Memory (T_RM) cells.
Experimental Design & Reagent Selection
A. The Epitope & Tetramer[1][2][3]
-
MHC Restriction: H-2Dᵇ
-
Fluorochrome Selection: PA224-specific T cells can be high-avidity. However, to distinguish them clearly from background, use bright fluorochromes like PE (Phycoerythrin) or APC (Allophycocyanin) for the tetramer.[3] Avoid dim channels (e.g., Pacific Blue) for tetramers.
B. Critical Controls (Self-Validating System)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, your experiment must include:
-
FMO (Fluorescence Minus One): Essential for gating rare populations like CD103+ T_RM cells.
-
Naive Control: Uninfected C57BL/6 mice to define the limit of detection (LOD) for the tetramer.
-
Positive Control: Spleen cells from Day 10 PR8-infected mice (peak primary response).
C. Antibody Panel Configuration
| Marker | Clone | Fluorochrome | Purpose |
| CD8a | 53-6.7 | BUV395 / PB | Core lineage marker. |
| Tetramer | H-2Dᵇ/PA224 | PE or APC | Specificity (Target). |
| CD44 | IM7 | FITC / Alexa 488 | Activation marker (distinguishes naive from experienced). |
| CD62L | MEL-14 | PE-Cy7 | Lymph node homing (Central Memory vs Effector). |
| CD69 | H1.2F3 | BV605 | Early activation / Tissue Residency (Lung). |
| CD103 | 2E7 | APC-Cy7 | Integrin alpha-E (Definitive Lung T_RM marker). |
| KLRG1 | 2F1 | BV421 | Terminal Effector marker. |
| Viability | N/A | Near-IR Dye | Exclude dead cells (Critical for lung preps). |
Protocol: Tissue Preparation & Staining[3]
Phase 1: Tissue-Specific Preparation
-
Spleen: Mechanical dissociation is sufficient.
-
Lung (Critical Step): PA224-specific cells in the lung are often interstitial or epithelial-resident. Mechanical force alone yields poor recovery.
-
Enzymatic Digestion: Incubate minced lung tissue in Collagenase D (1 mg/mL) + DNase I (20 µg/mL) for 45 minutes at 37°C.
-
Stop Reaction: Add EDTA (5mM final) to prevent integrin cleavage (CD103 is sensitive to over-digestion).
-
Phase 2: The "Tetramer-First" Staining Protocol
Rationale: T cell receptors (TCRs) can be sterically hindered by anti-CD8 antibodies if they are added simultaneously. Always stain with the tetramer before surface antibodies.
-
Block: Resuspend
cells in 50 µL Fc Block (anti-CD16/32, clone 2.4G2) for 10 min at 4°C. -
Tetramer Stain:
-
Add H-2Dᵇ/PA224 tetramer (titrated, typically 1:50 to 1:200).
-
Incubate: 30 minutes at Room Temperature (RT) , protected from light.
-
Expert Insight: While 4°C is standard for antibodies, MHC tetramers often bind more efficiently at RT or 37°C, stabilizing the TCR-pMHC complex.
-
-
Wash: Add 2 mL FACS Buffer (PBS + 2% FCS). Centrifuge (350 x g, 5 min).
-
Surface Stain: Resuspend in 50 µL antibody cocktail (CD8, CD44, CD62L, CD103, etc.).
-
Incubate: 20 minutes at 4°C.
-
-
Viability Stain: Add fixable viability dye (if not included in surface cocktail).
-
Fixation: Fix with 1% PFA or specialized fixative if performing subsequent intracellular cytokine staining (ICS).
Data Analysis & Visualization
A. Gating Strategy (Logic Flow)
The following Graphviz diagram illustrates the hierarchical gating strategy required to isolate PA224-specific T_RM cells.
Caption: Hierarchical gating strategy for isolating PA224-specific CD8+ T cells from lung and spleen tissues.
B. Comparative Phenotypes (PA224 vs NP366)
When analyzing data, use this reference table to validate your population characteristics.
| Feature | PA224-233 Specific Cells | NP366-374 Specific Cells |
| TCR Repertoire | Private (Diverse Vβ usage) [1] | Public (Restricted Vβ8.3 usage) |
| Primary Expansion | High (Co-dominant) | High (Co-dominant) |
| Secondary Expansion | Low (Poor recall) [2] | High (Massive expansion) |
| Avidity | Generally High | Moderate to High |
| Lung Phenotype | High CD103+ (T_RM) | High CD103+ (T_RM) |
Troubleshooting & Validation
-
Issue: Low Tetramer Staining Intensity.
-
Cause: TCR downregulation or low avidity.
-
Solution: Perform the tetramer stain at RT (as per protocol) rather than 4°C. Ensure the tetramer is not aggregated (spin down at 10,000 x g for 5 min before use).
-
-
Issue: High Background in Lung Samples.
-
Cause: Autofluorescence of alveolar macrophages.
-
Solution: Gate strictly on CD8+ Lymphocytes. Use a "Dump" channel (CD11b/CD11c/F4/80) in the same channel as your viability dye to exclude macrophages.
-
-
Issue: Loss of CD62L.
-
Cause: Shedding due to enzymatic digestion or warming.
-
Solution: Keep cells at 4°C strictly after the tetramer step. Add TAPI-2 (ADAM17 inhibitor) during digestion if CD62L quantification is critical.
-
References
-
Duan, S., & Thomas, P. G. (2016). Balancing Immune Protection and Immune Pathology: The Interplay between Antibody and T Cell Responses in Influenza Infection. Journal of Leukocyte Biology. Link
-
Belz, G. T., et al. (2000). A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge.[4] Journal of Virology, 74(8), 3486–3493.[4] Link
-
La Gruta, N. L., et al. (2006). A Virus-Specific CD8+ T Cell Immunodominance Hierarchy Determined by Antigen Dose and Precursor Frequencies. Proceedings of the National Academy of Sciences, 103(26), 9946-9951. Link
-
Wakim, L. M., et al. (2010). Antibody-Targeted Vaccination to Lung Dendritic Cells Generates Tissue-Resident Memory CD8 T Cells. Science, 329(5993). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PA (224-233) T Cell Response
The following guide serves as a specialized Technical Support Center for researchers investigating the Influenza A Virus Polymerase Acidic (PA) protein epitope (residues 224-233) .
Ticket Subject: Troubleshooting Low CD8+ T Cell Responses to PA (224-233) Stimulation Epitope ID: PA (224-233) | Sequence: SSLENFRAYV | Restriction: Murine H-2Dᵇ[1]
Diagnostic Triage: Is Your "Low Response" Biological or Experimental?
Before optimizing your assay, you must determine if the low response is a feature of the underlying immunology or a failure of the experimental protocol. The PA (224-233) epitope behaves differently than the Nucleoprotein (NP 366-374) epitope, particularly in recall responses.
Q1: Are you analyzing a Primary or Secondary infection?
-
Primary Infection (Day 7-10 post-infection):
-
Expected Result: High response. PA (224-233) is immunodominant in the primary response in C57BL/6 mice, often equal to or exceeding NP (366-374).[2]
-
Diagnosis if Low: If response is low here, it is likely an Experimental Error (See Section 2).
-
-
Secondary Infection (Recall/Memory):
-
Expected Result: Reduced/Sub-dominant response. During secondary challenge (e.g., x31
PR8), the hierarchy flips. NP (366-374) dominates, and PA (224-233) responses are significantly lower relative to NP. -
Diagnosis if Low: This is Biological Reality . PA-specific T cells are prone to TNFR2-mediated apoptosis and are poorly expanded during secondary challenge due to limited antigen presentation by specific APC subsets.
-
Q2: What is your readout method?
-
Tetramer Staining: Detects physical presence of TCR.
-
ICS (IFN-
): Detects functional capacity. -
Note: PA (224-233) T cells have high functional avidity but can undergo Activation-Induced Cell Death (AICD) rapidly in culture if over-stimulated.
Troubleshooting Experimental Variables (Experimental Error)
If you are observing low responses in a primary infection or a peptide vaccination model where high frequency is expected, investigate these critical failure points.
Issue A: Peptide Stability & Handling
The sequence SSLENFRAYV contains hydrophobic residues (Phe, Tyr, Val) and is prone to aggregation or oxidation.
-
Solubility Check: Did you dissolve the peptide in pure DMSO first?
-
Protocol: Dissolve stock to 10-20 mg/mL in 100% DMSO. Dilute in PBS/Media only immediately before use. Adding water directly to the lyophilized powder can cause precipitation, reducing the effective concentration available to MHC molecules.
-
-
Oxidation: The Methionine is absent in this epitope (unlike NP 366), but the Phenylalanine/Tyrosine residues can affect stability. Ensure aliquots are single-use and stored at -80°C.
Issue B: The "Apoptosis Trap" (TNFR2 Sensitivity)
Research indicates that PA (224-233) specific CD8+ T cells are uniquely sensitive to TNFR2-mediated apoptosis compared to NP-specific cells.
-
Symptom: You see cells via Tetramer, but they die or fail to produce cytokines in overnight assays.
-
Fix: Shorten your stimulation time.
-
Standard: 6 hours.
-
Troubleshooting: Reduce to 4-5 hours.
-
Action: Add Brefeldin A (BFA) immediately (or after 1 hour) to capture cytokines before the cells undergo apoptosis.
-
Issue C: MHC Restriction Mismatch
-
Verification: Confirm your mouse strain is C57BL/6 (H-2ᵇ) .
-
Warning: BALB/c mice are H-2ᵈ and will not present this peptide.
-
Hybrid Strains: If using F1 hybrids (e.g., CB6F1), the response magnitude will be roughly half that of a pure parental strain due to the "gene dosage" effect of MHC expression.
Biological Deep Dive: The Immunodominance Shift
Why does the response crash in secondary infection?
In secondary influenza infections, the immunodominance hierarchy changes due to Antigen Presentation Kinetics .
-
Primary Infection: Dendritic Cells (DCs) present both NP and PA effectively. PA (224-233) T cells expand robustly.
-
Secondary Infection: Memory CD8+ T cells rely on rapid presentation at the site of infection (lung). NP is presented earlier and more abundantly by epithelial cells than PA.
-
Consequence: NP-specific memory cells outcompete PA-specific cells for access to APCs (Antigen Presenting Cells). PA-specific cells are present but fail to expand explosively.
Visualizing the Mechanism
Caption: Figure 1. Mechanism of Immunodominance Shift. In secondary infection, differential antigen presentation kinetics favor NP (366-374) expansion over PA (224-233), leading to the observed "low" PA response.
Validated Protocol: PA (224-233) Intracellular Cytokine Staining (ICS)
This protocol is optimized to minimize AICD (cell death) while maximizing signal detection.
Reagents
-
Stock Solution: 10 mM in 100% DMSO. Store at -80°C.
-
Working Solution: 10
M in RPMI (dilute immediately before use). -
Transport Inhibitor: Brefeldin A (GolgiPlug).
Step-by-Step Workflow
-
Tissue Preparation:
-
Harvest Spleen or BAL (Bronchoalveolar Lavage) fluid.
-
Generate single-cell suspension.
-
Critical: Lyse RBCs (Red Blood Cells) gently. Do not over-incubate in lysis buffer (>2 mins) as this stresses T cells.
-
-
Stimulation (The "Goldilocks" Zone):
-
Plate
cells/well in a U-bottom 96-well plate. -
Add PA peptide to a final concentration of 1
M . (Avoid 10 M; high concentrations can induce high-dose tolerance/apoptosis in high-avidity PA cells). -
Add Anti-CD28 (Clone 37.51) at 1
g/mL to provide costimulation. -
Incubate for 1 hour at 37°C.
-
-
Golgi Block:
-
Add Brefeldin A (1:1000).
-
Incubate for an additional 4-5 hours (Total time: 5-6 hours).
-
Note: Do not incubate overnight (12h+). PA-specific cells may lose function or die.
-
-
Staining:
-
Surface stain: CD8
(Clone 53-6.7), CD44. -
Fix/Permeabilize (BD Cytofix/Cytoperm or equivalent).
-
Intracellular stain: IFN-
, TNF- .
-
Data Interpretation Table
| Readout | Primary Infection (Day 10) | Secondary Infection (Day 8) | Troubleshooting Note |
| % IFN- | 10% - 25% | 2% - 8% | If Primary is <5%, check peptide quality. |
| Ratio PA:NP | ~1 : 1 (Co-dominant) | ~1 : 5 (Sub-dominant) | This ratio confirms biological integrity. |
| TNF- | High | Moderate | PA cells produce high TNF- |
Troubleshooting Logic Tree
Use this flow to diagnose your specific issue.
Caption: Figure 2.[4][5] Diagnostic logic flow for identifying the root cause of low PA (224-233) T cell responses.
References
-
Belz, G. T., et al. (2000). "A Previously Unrecognized H-2Dᵇ-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge." Journal of Virology.
-
Crowe, S. R., et al. (2003). "Differential Tumor Necrosis Factor Receptor 2-Mediated Editing of Virus-Specific CD8+ Effector T Cells." Proceedings of the National Academy of Sciences (PNAS).
-
Flynn, K. J., et al. (1998). "Virus-Specific CD8+ T Cells in Primary and Secondary Influenza Pneumonia." Immunity.
-
La Gruta, N. L., & Turner, S. J. (2014). "T Cell Mediated Immunity to Influenza: Mechanisms of Viral Control." Trends in Immunology.
Sources
- 1. Influenza PA (224–233) - 1 mg [anaspec.com]
- 2. rcsb.org [rcsb.org]
- 3. PA (224-233), Influenza - Elabscience® [elabscience.com]
- 4. The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
optimizing PA (224-233) peptide concentration for ICS
Topic: Optimization of PA (224-233) Peptide for Intracellular Cytokine Staining (ICS)
Status: Active | Ticket ID: ICS-PA224-OPT | Responder: Senior Application Scientist
Technical Brief: The PA (224-233) Profile
Before optimizing, you must verify your reagents match the biological profile of this specific epitope. Unlike the Nucleoprotein (NP) epitope, the Acidic Polymerase (PA) epitope has distinct kinetic properties.
| Parameter | Specification | Technical Notes |
| Peptide Sequence | SSLENFRAYV | Must be >95% purity for functional avidity assays. |
| MHC Restriction | H-2Dᵇ | Restricted to C57BL/6 lineage mice. Will not work in BALB/c (H-2ᵈ). |
| Immunodominance | Co-dominant | Often analyzed alongside NP(366-374).[1] PA(224) T cells typically exhibit higher functional avidity than NP-specific cells [1].[2] |
| Optimal Stim Time | 4–6 Hours | Prolonged stimulation (>12h) leads to TCR downregulation and loss of detectable signal in ICS. |
Optimization Protocol: The "Checkerboard" Titration
User Question: "I typically use 10 µg/mL for peptide stimulation. Is this appropriate for PA (224-233), or should I titrate?"
Scientist Answer: While 1–10 µg/mL is a standard "saturation" dose for detecting the total antigen-specific population, it is a blunt instrument. For PA (224-233), which binds H-2Dᵇ with high affinity, 10 µg/mL is often vastly in excess.
To determine the EC₅₀ (functional avidity) and minimize background noise, you must perform a titration. High concentrations can cause "high-dose hook effects" (reduced signal due to TCR internalization) or nonspecific background staining.
The Titration Workflow
Use the following logic to determine your optimal concentration (
Figure 1: Optimized ICS Workflow. Note the "delayed blocking" strategy (adding Brefeldin A after 1 hour) allows better initial antigen processing and surface TCR clustering before locking the Golgi.
Step-by-Step Methodology
-
Preparation: Generate a single-cell suspension of C57BL/6 splenocytes (or lung homogenate for influenza models).
-
Resting Phase (Critical): Rest cells for 2–4 hours at 37°C in complete media before stimulation. This reduces high background caused by manipulation stress.
-
Peptide Dilution: Prepare a 10-fold serial dilution of PA (224-233):
-
High: 10 µg/mL (Saturation/Max Signal)
-
Mid: 0.1 µg/mL
-
Low: 0.001 µg/mL (Physiological/Avidity limit)
-
Control: DMSO only (Background)
-
-
Stimulation: Add peptide to cells (
cells/well). Incubate for 1 hour . -
Transport Block: Add Brefeldin A (BFA) to a final concentration of 10 µg/mL.
-
Why BFA? For T cell cytokines (IFN-
, TNF- ), BFA is generally superior to Monensin.
-
-
Completion: Incubate for an additional 4–5 hours (Total time: 5–6 hours). Proceed to staining.[3][4][5]
Troubleshooting & FAQs
User Question: "I see a high background of IFN-
Scientist Answer: High background obliterates the sensitivity of the PA (224-233) assay. Consult the matrix below to diagnose.
| Symptom | Probable Cause | Corrective Action |
| High Background (DMSO) | Handling Stress | Ensure the 2-hour "Resting Phase" is strictly followed. Dead/dying cells bind antibodies nonspecifically. |
| DMSO Toxicity | Final DMSO concentration must be <0.1%. If peptide stock is 1 mg/mL in 100% DMSO, a 1:1000 dilution is safe. | |
| Low/No Signal | Peptide Degradation | PA (224-233) is hydrophobic. Avoid repeated freeze-thaws. Aliquot single-use stocks at -80°C. |
| Mismatched Kinetics | You may be stimulating too long. After 6–8 hours, surface TCRs downregulate, and cells may undergo activation-induced cell death (AICD). | |
| "Hook Effect" (Lower signal at 10 µg/mL) | TCR Downregulation | High-affinity peptides like PA(224) can trigger rapid TCR internalization at saturating doses. Use 1 µg/mL or 0.1 µg/mL as your max. |
Advanced Concepts: Functional Avidity
User Question: "Why does PA (224-233) often show a sharper titration curve than NP (366-374)?"
Scientist Answer: This is a function of Functional Avidity . The PA-specific TCR repertoire in C57BL/6 mice typically selects for higher affinity interactions than the NP repertoire [1].
When optimizing, you are not just looking for the "highest bar." You are characterizing the quality of the T cell response.
-
High Avidity T cells: Respond to low peptide concentrations (e.g.,
M). These are the most potent effectors. -
Low Avidity T cells: Require high concentrations (e.g.,
M) to trigger cytokine release.
Recommendation: To publish robust data, do not just report the % IFN-
Figure 2: Interpreting Titration Data. Lower concentrations act as a filter, revealing only the most functionally potent T cell clones.
References
-
Belz, G. T., et al. (2000). "A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge." Journal of Virology.
-
Current Protocols in Immunology. "Measurement of Intracellular Cytokines by Flow Cytometry." Wiley Online Library.
-
BD Biosciences. "Techniques for Immune Function Analysis: Intracellular Cytokine Staining." Application Note.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differential tumor necrosis factor receptor 2-mediated editing of virus-specific CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Variability in PA(224-233) Immunodominance in Mice
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating the immunodominance of the influenza A virus acidic polymerase (PA) epitope, PA(224-233). This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experiments. Here, we synthesize field-proven insights and published data to provide a comprehensive resource for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the immunodominance of the PA(224-233) epitope in C57BL/6 mice.
Q1: What is the PA(224-233) epitope and why is it significant?
The PA(224-233) epitope (sequence: SSLENFRAYV) is a peptide derived from the influenza A virus acidic polymerase protein.[1] In C57BL/6 mice, which have the H-2b MHC haplotype, this peptide is presented by the MHC class I molecule H-2Db.[2][3] It is recognized by cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells. Along with the nucleoprotein epitope NP(366-374), PA(224-233) is considered one of the two immunodominant epitopes in the primary CD8+ T cell response to influenza infection in this mouse strain.[3][4][5] Understanding the response to this epitope is critical for developing T-cell-based vaccines and therapies.[6]
Q2: What is "immunodominance" and why is the hierarchy for PA(224-233) variable?
Immunodominance refers to the phenomenon where the immune system mounts a response against only a few of the many possible epitopes from a pathogen. The resulting hierarchy, with some epitopes eliciting strong responses (dominant) and others weak or no responses (subdominant), is influenced by several factors.[5][7]
The variability in PA(224-233) immunodominance is a key challenge. During a primary influenza infection, the CD8+ T cell responses to PA(224-233) and NP(366-374) are often co-dominant or of equivalent size.[5][7] However, this balance is notoriously unstable and can shift dramatically based on experimental conditions.
Q3: What are the primary factors driving the variability in PA(224-233) immunodominance?
The observed variability is not random but is driven by several key immunological mechanisms:
-
Differential Antigen Presentation: This is the most critical factor. The PA(224-233) epitope is preferentially presented by professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), through a process called cross-presentation.[8][9] In contrast, the NP(366-374) epitope is efficiently presented by most infected cells (e.g., lung epithelial cells) via the direct presentation pathway.[4][7][8][10] This means that while DCs can activate both PA- and NP-specific T cells, only NP-specific T cells can effectively recognize and kill the majority of infected cells at the primary site of infection.[4][7]
-
Age of the Host: Neonatal mice exhibit an altered immunodominance hierarchy compared to adults. In influenza virus infections, neonatal C57BL/6 mice preferentially respond to the PA(224-233) epitope over the NP(366-374) epitope.[11][12] This has significant implications for pediatric vaccine design.
-
Infection History (Primary vs. Secondary Challenge): The immunodominance hierarchy changes dramatically between primary and secondary infections. While PA(224-233) is prominent in the primary response, the secondary (memory) response is overwhelmingly dominated by NP(366-374)-specific CD8+ T cells.[5][7] This is because NP-specific memory T cells are more effectively reactivated by the broadly presented NP epitope during a subsequent infection.[7][10]
-
T Cell Repertoire: The diversity of the T cell receptor (TCR) repertoire specific for an epitope can influence the response. The repertoire of CD8+ T cells for PA(224-233) is extremely diverse and varies between individual mice (a "private" repertoire), often utilizing the Vβ7 TCR element.[13] In contrast, the NP(366-374) response is drawn from a much more limited and conserved repertoire (a "public" repertoire) dominated by Vβ8.3+ T cells.[13]
-
Requirement for CD4+ T Cell Help: Studies suggest that the immunodominance of PA(224-233) may require help from CD4+ T cells. In mice lacking functional CD4+ T cell help (I-Ab-/- mice), the NP(366-374) response tends to replace the PA(224-233) response at the top of the hierarchy.[14]
Troubleshooting Guides
This section provides practical advice for specific issues encountered during experiments.
Problem 1: My PA(224-233)-specific CD8+ T cell response is consistently low or undetectable after primary infection.
-
Possible Cause 1: Suboptimal Antigen Presentation. The magnitude of the T cell response is directly related to the density of the peptide-MHC complex on APCs.[7] The processing and cross-presentation of the PA protein can be less efficient than the direct presentation of the highly abundant NP protein.
-
Solution: Ensure your virus strain and infection dose are consistent and have been previously validated to elicit PA(224-233) responses. The immunodominance hierarchy can vary even between different influenza A virus strains (e.g., H9N2 vs. H1N1 strains).[15]
-
-
Possible Cause 2: Age of Mice. As discussed, the immune response matures over time. If you are using very young mice, their response hierarchy may differ from that of fully mature adult mice.[11][12] Conversely, aged mice can exhibit "holes" in their T cell repertoire, leading to a loss of response to certain epitopes.[13]
-
Solution: Standardize the age of mice used in your experiments (e.g., 6-8 weeks old) and report it clearly. If studying aged cohorts, be aware that a loss of NP-specific responses is more common than a loss of PA-specific responses, which could alter the relative dominance.[13]
-
-
Possible Cause 3: Assay Sensitivity. The method used to detect T cells may not be sensitive enough.
-
Solution: Use MHC class I tetramers, which directly stain antigen-specific T cells, providing the most accurate frequency measurement.[1] For functional assays, an IFN-γ ELISpot is generally more sensitive than intracellular cytokine staining (ICS) for detecting low-frequency responses.
-
Problem 2: I am observing high mouse-to-mouse variability in the PA(224-233) response.
-
Possible Cause 1: "Private" T Cell Repertoire. The high diversity and individual nature of the TCR repertoire responding to PA(224-233) is a known source of inter-animal variation.[13] This is a biological reality of this specific epitope.
-
Solution: Increase the number of mice per experimental group (n=5 minimum, n=8-10 is better) to ensure statistical power and to capture the biological range of the response. Always present data showing the response of individual mice (e.g., in a scatter plot) rather than only group averages.
-
-
Possible Cause 2: Inconsistent Infections. Minor variations in the infectious dose delivered to each mouse can lead to significant differences in the resulting immune response.
-
Solution: Practice and refine your infection technique (e.g., intranasal inoculation) to ensure consistency. Consider including a post-infection metric, like weight loss, to confirm that all mice received a comparable infectious dose.
-
Problem 3: My PA(224-233) peptide vaccination does not protect against viral challenge and may even worsen outcomes.
-
This is an expected, albeit counterintuitive, finding. Research has shown that vaccination with the PA(224-233) peptide alone can have a detrimental effect on the clearance of a subsequent influenza virus infection.[3][4][7][10]
-
Causality: The vaccine expands a large pool of PA(224-233)-specific T cells. However, these T cells are poorly equipped to clear the virus because most infected tissue cells (like lung epithelia) do not efficiently present the PA epitope.[4][10] The immune response is effectively diverted towards an epitope that is not well-displayed at the site of replication, while the response to the more protective NP(366-374) epitope is suppressed, leading to delayed viral clearance.[7][10] This phenomenon underscores the critical importance of the antigen presentation pathway in determining protective efficacy.
Key Experimental Protocols & Data Interpretation
Visualizing the Core Mechanism and Experimental Workflow
The differential presentation of epitopes is central to understanding PA(224-233) variability. The following diagram illustrates this key concept.
Caption: Standard experimental workflow for assessing immunodominance.
Data Interpretation Guide
The expected immunodominance pattern depends heavily on the experimental context. Use the following table to guide your data interpretation.
| Experimental Condition | Dominant Epitope(s) | Key Scientific Rationale | Supporting References |
| Primary Infection (Adult) | NP(366-374) and PA(224-233) are often co-dominant . | Both epitopes are presented by professional APCs, leading to robust initial priming of CD8+ T cells. | [5][7] |
| Secondary Infection (Adult) | NP(366-374) is strongly dominant. | NP is presented on all infected cells, providing a stronger and more widespread stimulus for memory T cell recall and expansion. | [5][7][10] |
| Primary Infection (Neonate) | PA(224-233) is often dominant over NP(366-374). | The neonatal immune system shows a distinct preference, possibly due to differences in APC function or T cell development. | [11][12] |
| PA(224-233) Peptide Vaccine + Challenge | PA(224-233) response is high, but viral clearance is delayed . | T cells are skewed towards an epitope poorly displayed on infected tissue cells, hindering effective viral control. | [3][4][7][10] |
Protocol: Tetramer Staining for Quantifying PA(224-233)-Specific T Cells
This protocol provides a method for directly visualizing and quantifying epitope-specific CD8+ T cells from harvested splenocytes or lung lymphocytes using flow cytometry.
Materials:
-
Single-cell suspension from spleen, lung, or BAL.
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
H-2Db PA(224-233) Tetramer-PE (or other fluorochrome).
-
H-2Db NP(366-374) Tetramer-APC (or other fluorochrome).
-
Anti-mouse CD8a-FITC (or other fluorochrome).
-
Fc Block (Anti-mouse CD16/32).
-
Viability Dye (e.g., Zombie NIR™, Live/Dead™ Fixable).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and count cells. Resuspend 1-2 x 106 cells per sample in 50 µL of FACS buffer in a 96-well U-bottom plate or FACS tube.
-
Fc Block: Add Fc Block to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C. This step is critical for reducing background noise from other immune cells.
-
Tetramer Staining: Add the pre-titrated amount of PA(224-233) and NP(366-374) tetramers to the respective samples. Incubate for 60 minutes at room temperature in the dark. Tetramer binding is temperature- and time-dependent; do not perform this step on ice.
-
Surface Staining: Add the anti-CD8a antibody cocktail, including the viability dye. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 5 minutes between washes.
-
Fixation (Optional): If not acquiring samples immediately, resuspend cells in 1% paraformaldehyde.
-
Acquisition: Acquire samples on a flow cytometer. Collect a minimum of 100,000 total CD8+ T cell events for accurate frequency analysis.
-
Gating Strategy:
-
Gate on single cells (FSC-A vs. FSC-H).
-
Gate on live cells (viability dye negative).
-
Gate on lymphocytes (FSC-A vs. SSC-A).
-
Gate on CD8+ cells.
-
From the CD8+ population, visualize the tetramer-positive populations (e.g., PE vs. APC).
-
References
-
Rockefeller University Press. (n.d.). Differential Antigen Presentation Regulates the Changing Patterns of CD8 + T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. Retrieved from [Link]
-
Belz, G. T., et al. (2002). Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. The Journal of Experimental Medicine. [Link]
-
Benton, K. A., et al. (2001). Mice Deficient in Perforin, CD4+ T Cells, or CD28-Mediated Signaling Maintain the Typical Immunodominance Hierarchies of CD8+-T-Cell Responses to Influenza Virus. Journal of Virology. [Link]
-
Haynes, M., et al. (2021). The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination. Vaccines. [Link]
-
Croft, M. D., et al. (2019). Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses. Nature Communications. [Link]
-
Hufford, M. M., et al. (2004). Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge. The Journal of Immunology. [Link]
-
Haynes, M., et al. (2021). The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination. National Institutes of Health. [Link]
-
Gholami, F., et al. (2024). Immunogenicity Study of a Multi-Epitope Vaccine Prototype Against influenza A Virus in a Mice Model. Iranian Journal of Medical Sciences. [Link]
-
Belz, G. T., et al. (2002). Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. National Institutes of Health. [Link]
-
Valkenburg, S. A., et al. (2008). Age-associated decline in T cell repertoire diversity leads to holes in the repertoire and impaired immunity to influenza virus. The Journal of Experimental Medicine. [Link]
-
Duan, S., et al. (2016). Diverse Heterologous Primary Infections Radically Alter Immunodominance Hierarchies and Clinical Outcomes Following H7N9 Influenza Challenge in Mice. PLOS Pathogens. [Link]
-
Turner, S. J., et al. (2005). Epitope-specific TCRβ repertoire diversity imparts no functional advantage on the CD8+ T cell response to cognate viral peptides. PNAS. [Link]
-
ProteomeXchange. (n.d.). PXD012776: Direct quantification of viral epitope abundance reveals the importance of direct and cross-presentation in driving CTL responses during influenza infection. Retrieved from [Link]
-
Belz, G. T., et al. (2000). A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+T-Cell Response Is Much Less Apparent following Secondary Challenge. Journal of Virology. [Link]
-
Chen, W., et al. (2001). A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. The Journal of Experimental Medicine. [Link]
-
Amoako, A. A., et al. (2018). Methods for Measuring T-Cell Memory to Vaccination: From Mouse to Man. National Institutes of Health. [Link]
-
Fesnak, A. D., et al. (2016). T Cell Resistance: On the Mechanisms of T Cell Non-activation. National Institutes of Health. [Link]
-
Hufford, M. M., et al. (2004). Vaccination with an Acidic Polymerase Epitope of Influenza Virus Elicits a Potent Antiviral T Cell Response but Delayed Clearance of an Influenza Virus Challenge. The Journal of Immunology. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vacres.pasteur.ac.ir [vacres.pasteur.ac.ir]
- 7. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProteomeXchange Dataset PXD012776 [proteomecentral.proteomexchange.org]
- 10. rupress.org [rupress.org]
- 11. mdpi.com [mdpi.com]
- 12. The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Diverse Heterologous Primary Infections Radically Alter Immunodominance Hierarchies and Clinical Outcomes Following H7N9 Influenza Challenge in Mice | PLOS Pathogens [journals.plos.org]
Technical Support Center: PA (224-233) Peptide Solubility
Prepared by the Application Science Division
Welcome to the technical support guide for the influenza A virus polymerase acidic protein (PA) fragment 224-233. This document provides in-depth troubleshooting protocols and scientific explanations to address common solubility challenges encountered with this peptide. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this hydrophobic peptide effectively, ensuring the reliability and reproducibility of your experiments.
Section 1: Understanding the Challenge: Physicochemical Properties of PA (224-233)
This section addresses the fundamental reasons behind the solubility issues of the PA (224-233) peptide.
Q: Why is my lyophilized PA (224-233) peptide difficult to dissolve in standard aqueous buffers like PBS or water?
A: The difficulty in solubilizing the PA (224-233) peptide stems directly from its amino acid sequence, SSLENFRAYV .[1][2][3][4][5][6] Its physicochemical properties create a predisposition for low aqueous solubility and a high tendency for aggregation.
The two primary contributing factors are:
-
High Hydrophobicity: A significant portion of the amino acid residues in the sequence are hydrophobic. Peptides with 50% or more hydrophobic residues are often poorly soluble in aqueous solutions.[7] This high hydrophobicity promotes intermolecular interactions, leading to the formation of aggregates rather than dissolution in water.
-
Near-Neutral Isoelectric Point (pI): The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[8] At or near its pI, a peptide's solubility is at its minimum because the lack of net charge reduces repulsion between molecules, favoring aggregation.[9] The calculated net charge of PA (224-233) at neutral pH is zero, indicating its pI is near 7.0.[9][10]
These properties are summarized in the table below.
| Property | Analysis of Sequence (SSLENFRAYV) | Implication for Solubility |
| Amino Acid Sequence | Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val | N/A |
| Hydrophobic Residues | L, F, A, Y, V (5 out of 10 residues) | 50% Hydrophobicity : Promotes self-aggregation in aqueous solutions.[7] |
| Net Charge at pH 7.0 | Calculated as 0 . (+1 for N-terminus, +1 for Arg, -1 for Glu, -1 for C-terminus) | Minimal Solubility : The peptide is at or near its isoelectric point in neutral buffers, significantly reducing solubility.[9][11] |
| Theoretical pI | ~7.0 | Confirms that the peptide has the lowest solubility in neutral pH environments. |
Section 2: Troubleshooting Guide: Step-by-Step Solubilization Protocols
Before attempting to dissolve your entire peptide stock, always perform a solubility test on a small aliquot. This prevents the loss of valuable material if the chosen solvent is inappropriate.
Q1: I tried dissolving the peptide in water/PBS, and it formed a suspension or failed to dissolve. What is the recommended first-pass protocol?
A: For hydrophobic, neutral peptides like PA (224-233), the most reliable initial approach involves using a small amount of a strong organic solvent to first solvate the peptide, followed by careful dilution with your aqueous buffer. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its strong solubilizing power and compatibility with many biological assays at low concentrations.[7][12]
Protocol 2.1: Organic Solvent-Assisted Solubilization
This protocol is designed to disrupt hydrophobic aggregation before introducing an aqueous environment.
Causality: By first dissolving the peptide in 100% DMSO, you allow the solvent to fully surround the hydrophobic side chains (Leu, Phe, Ala, Tyr, Val), preventing them from interacting with each other. The subsequent slow, stepwise addition of the aqueous buffer allows for a gradual transition that keeps the peptide in solution.
Step-by-Step Methodology:
-
Preparation: Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of 100% sterile DMSO directly to the lyophilized peptide powder to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Senior Application Scientist Note: Do not add aqueous buffer at this stage. The goal is to achieve complete dissolution in the organic solvent first. Incomplete dissolution here will lead to precipitation upon dilution.[9]
-
-
Vortex/Sonicate: Vortex the solution gently. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[12]
-
Visual Confirmation: Ensure the solution is completely clear and free of any visible particulates. If not, repeat step 3.
-
Stepwise Dilution: Add your desired aqueous buffer (e.g., PBS) to the concentrated DMSO stock slowly and stepwise , while vortexing gently between each addition. For example, add the buffer in aliquots of 10-20% of the total final volume.
-
Final Concentration: Continue the stepwise dilution until you reach your target final concentration.
-
Critical Note for Cell-Based Assays: The final concentration of DMSO should typically be kept below 1% (v/v), as higher concentrations can be cytotoxic.[12]
-
Caption: Workflow for dissolving hydrophobic peptides.
Q2: My peptide dissolves in DMSO but precipitates when I add my aqueous buffer. How can I fix this?
A: This indicates that even with the help of an organic solvent, the peptide is crashing out of solution as the environment becomes more aqueous, likely because it is at its isoelectric point (pI). The solution is to adjust the pH of the solvent system to move it far away from the pI. By making the pH either acidic or basic, you impart a net positive or negative charge onto the peptide, which increases electrostatic repulsion between molecules and enhances solubility.[9][12][13]
Caption: pH manipulation to enhance peptide solubility.
Protocol 2.2: Acidic Solubilization (to impart a net positive charge)
-
Solvent Preparation: Prepare a sterile solution of 10% acetic acid in water. For peptides containing residual trifluoroacetic acid (TFA), a 0.1% TFA solution can also be effective.[7][14]
-
Initial Dissolution: Add a minimal volume of the acidic solvent to the lyophilized peptide to dissolve it completely.
-
Confirmation: Vortex and visually confirm a clear solution.
-
Dilution: Dilute to the final desired concentration using sterile water or a buffer that will maintain an acidic pH.
-
Senior Application Scientist Note: Avoid diluting with a high-concentration neutral buffer like PBS, as it may raise the pH back towards the pI and cause precipitation.
-
Protocol 2.3: Basic Solubilization (to impart a net negative charge)
-
Solvent Preparation: Prepare a sterile solution of 0.1 M ammonium bicarbonate or a 1% ammonium hydroxide solution.[12][15][16]
-
Initial Dissolution: Add a minimal volume of the basic solvent to the lyophilized peptide to achieve complete dissolution.
-
Confirmation: Vortex and visually confirm a clear solution.
-
Dilution: Dilute to the final concentration with sterile water or a compatible basic buffer.
-
Caution: Ensure your downstream application is compatible with a basic pH.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best starting solvent to try for PA (224-233)? A: Given its high hydrophobicity and neutral character, the recommended starting solvent is 100% DMSO, followed by a careful stepwise dilution into your aqueous buffer of choice, as detailed in Protocol 2.1.
Q: How should I store the solubilized peptide stock solution? A: Once in solution, especially in DMSO, it is critical to prevent aggregation during storage. We recommend you aliquot the stock solution into single-use tubes and store them at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles, which can promote aggregation. For amyloidogenic peptides, some researchers suggest that storage in DMSO at room temperature for short periods might be preferable to freezing, but this should be empirically tested.[17]
Q: My peptide was supplied as a TFA salt. Does this affect solubility and my experiments? A: Yes. TFA is used during peptide synthesis and purification and remains as a counter-ion to positively charged residues.[18][19] The presence of TFA can affect the peptide's secondary structure, aggregation propensity, and biological activity.[20][21] While TFA is a strong acid and can aid in the dissolution of some peptides, its presence can also interfere with cell-based assays due to its cytotoxicity.[20] If you observe unexpected results in sensitive biological assays, consider obtaining a peptide that has undergone TFA removal (e.g., through HCl or acetate salt exchange).
Q: Can I use sonication to help dissolve the peptide? A: Yes, sonication is a useful physical method to break apart aggregates and aid dissolution.[12] Use a bath sonicator and apply short bursts (e.g., 10-15 seconds) while keeping the sample on ice to prevent heating, which could degrade the peptide.
Q: How do I confirm my peptide is fully dissolved and not just a fine, colloidal suspension? A: The gold standard is a clear, transparent solution with no visible particulates. To remove any potential micro-aggregates that are not visible to the naked eye, it is good practice to centrifuge your final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiments.[12]
References
- Time in Lycoming County, US. Google Search.
-
The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination. MDPI. [Link]
-
The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination. PMC - NIH. [Link]
-
A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge. PubMed. [Link]
- pH-sensitive peptides and their nanoparticles for drug delivery.
-
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]
-
PA (224-233), Influenza. Aapptec Peptides. [Link]
-
Physicochemical Features and Peculiarities of Interaction of AMP with the Membrane. MDPI. [Link]
-
Peptide Solubilization. Genaxxon. [Link]
-
How to dissolve beta amyloid peptides? LifeTein®. [Link]
-
Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses. PubMed Central. [Link]
-
Dissolving acidic peptides? ResearchGate. [Link]
-
Solubility and Metastability of the Amyloidogenic Core of Tau. PMC - NIH. [Link]
-
Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. Pearson. [Link]
-
Studies on biological actions of dimethyl sulfoxide in familial amyloidosis. PubMed. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]
-
PA (224-233), Influenza. GenScript. [Link]
-
Peptide Isoelectric Point with pI Shortcut. YouTube. [Link]
-
Guidelines for Dissolving Peptides. GenScript. [Link]
-
Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses. ResearchGate. [Link]
-
Should I Have TFA Removed from My Peptide? LifeTein. [Link]
-
In vivo role of ER-associated peptidase activity in tailoring peptides for presentation by MHC class Ia and class Ib molecules. The Rockefeller University Press. [Link]
-
Technical Support Information Bulletin 1195. Aapptec Peptides. [Link]
-
Can Amyloid-beta peptides be stored in DMSO? ResearchGate. [Link]
-
Isoelectric Point (pI) Calculator. PepDraw. [Link]
-
Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC - NIH. [Link]
-
Solvent effects on self-assembly of beta-amyloid peptide. PubMed. [Link]
-
The Amyloid β Peptide (Aβ1-40) Is Thermodynamically Soluble at Physiological Concentrations. ACS Publications. [Link]
-
A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. PNAS. [Link]
-
Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. PMC - NIH. [Link]
-
Structural basis for enabling T-cell receptor diversity within biased virus-specific CD8+ T-cell responses. PNAS. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
How long a stock solution of amyloid proteins is stable in DMSO? ResearchGate. [Link]
-
IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. IPC 2.0. [Link]
-
Amyloids and protein aggregation. Chemical Science (RSC Publishing). [Link]
-
A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge. ASM Journals. [Link]
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- 1. The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination | MDPI [mdpi.com]
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- 4. rupress.org [rupress.org]
- 5. pnas.org [pnas.org]
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- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. pepdraw.com [pepdraw.com]
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Technical Support Center: Troubleshooting Unexpected Viral Clearance Results with Polyamide (PA) Media
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for scientists and researchers encountering unexpected results during viral clearance studies using polyamide (PA) chromatography media.
While the designation "PA (224-233)" does not correspond to a standard industry product, "PA" is widely understood to refer to Polyamide, also known as Nylon. This guide will focus on the principles and challenges associated with this class of materials, providing a robust framework for troubleshooting your viral clearance experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is polyamide (PA) media and what is its mechanism in viral clearance?
Polyamide is a synthetic polymer characterized by repeating amide groups (-CONH-). In chromatography, it presents a unique, moderately polar surface with a capacity for both hydrophobic and hydrophilic interactions. Its primary mechanism for viral clearance is typically through direct adsorption, where viruses bind to the resin or membrane surface. This binding is a complex interplay of:
-
Hydrogen Bonding: The amide groups are excellent hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The aliphatic backbone of the polymer allows for hydrophobic interactions with viral capsid proteins.
-
Ionic Interactions: Depending on the buffer pH and the specific surface chemistry, weak ionic interactions can also occur.
Q2: What is a typical Log Reduction Value (LRV) for a chromatography step?
The Log Reduction Value (LRV) quantifies the effectiveness of a process step in removing viruses and is a critical metric in viral clearance studies.[1][2] A typical LRV for a robust chromatography step can range from 2 to 5 logs.[2] However, an LRV below 1 is generally not considered significant.[1] The final value is highly dependent on the specific virus, product, process conditions, and the type of chromatography.
Q3: My LRV is lower than expected. What is the most common cause?
Low or inconsistent LRV is the most frequent issue in viral clearance. The most common causes are suboptimal buffer conditions (pH and conductivity) that weaken virus-resin binding, and high product loading, which can create competition for binding sites on the resin.[3] It is crucial to perform studies under worst-case conditions to ensure process robustness.[3][4]
Q4: Can the age of the resin affect viral clearance performance?
Yes, the performance of chromatography media can change over repeated use cycles. Regulatory bodies recommend evaluating the stability of viral clearance after several uses.[5] However, studies have also shown that with robust regeneration and sanitization procedures, consistent viral clearance can be maintained throughout the resin's lifetime.[6] For single-use membrane chromatography, this is not a concern.[4]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific unexpected outcomes. For each problem, we explore potential root causes and provide actionable solutions.
Problem 1: Low or Inconsistent Log Reduction Value (LRV)
A lower-than-anticipated LRV compromises the viral safety assurance of your process. The troubleshooting process should be systematic, starting with the most likely variables.
The Science: Virus binding to polyamide media is exquisitely sensitive to pH and conductivity. The surface charges of both the virus particles and the polyamide resin are dictated by the buffer pH.[7] Changes in pH can alter virus conformation or protonate/deprotonate surface groups, weakening the hydrogen bonding and hydrophobic interactions required for binding.[7][8] High conductivity (high salt concentration) can shield electrostatic interactions and interfere with binding.[9][10]
Troubleshooting Steps:
-
Verify Buffer Preparation: Confirm that the pH and conductivity of all buffers (equilibration, load, wash) are within the specified range. Use a calibrated pH meter and conductivity meter.
-
Review Operating Parameters: Ensure your operating pH and conductivity create favorable binding conditions. For many viruses, which are often negatively charged, binding is enhanced at lower pH and lower conductivity.[9]
-
Perform a Buffer Screening Study: If the issue persists, conduct a Design of Experiments (DoE) study to screen a range of pH and conductivity conditions to identify the optimal binding window for your specific virus and product.[10]
| Parameter | Condition | Expected Impact on Virus Binding | Rationale |
| pH | Moving further from the virus's isoelectric point (pI) | Generally Increases Binding | Enhances net surface charge, promoting stronger ionic or repulsive interactions depending on the mode. |
| pH | Approaching the virus's isoelectric point (pI) | May Decrease Binding | Reduces net charge, weakening ionic interactions. |
| Conductivity | Low | Generally Increases Binding | Reduces shielding of charges, allowing for stronger electrostatic interactions.[9] |
| Conductivity | High | Generally Decreases Binding | Salt ions compete with the virus for binding sites and shield electrostatic interactions.[3] |
The Science: A poorly packed chromatography column can lead to channeling, where the feed stream bypasses the packed resin bed.[11] This drastically reduces the residence time and the opportunity for the virus to interact with the media, leading to a poor LRV.
Troubleshooting Steps:
-
Perform Column Integrity Testing: Before any viral clearance study, qualify the column by measuring its asymmetry and efficiency (Height Equivalent to a Theoretical Plate - HETP).[11] An ideal asymmetry factor is close to 1.0. A failing result indicates the column must be repacked.
-
Check for Bed Gaps: After packing and running, visually inspect the column for any gaps that may have formed at the top of the resin bed. A gap indicates a compromised pack that requires fixing.
-
Use Pre-packed Columns: To improve reproducibility and eliminate packing variability, consider using professionally packed, pre-validated columns.[11]
Caption: A workflow for column packing and integrity testing before a viral clearance study.
Problem 2: Significant Product Binding and Yield Loss
While the goal is to bind viruses, significant binding of the target protein is an undesirable outcome that reduces process yield.
The Science: Polyamide's capacity for hydrogen bonding and hydrophobic interactions is not specific to viruses. Your target protein may also have surface characteristics that promote binding to the resin under the chosen buffer conditions, leading to co-binding and yield loss.
Troubleshooting Steps:
-
Adjust Buffer Conditions: Modify the pH to be near the protein's isoelectric point (pI) to minimize its net charge, potentially reducing ionic binding.
-
Increase Conductivity: Carefully increase the salt concentration in the load and wash buffers. This can disrupt weaker ionic and hydrophobic interactions between your protein and the resin without compromising virus binding.
-
Introduce Excipients: Consider adding mild detergents or organic modifiers (e.g., arginine, low levels of ethanol) to the buffer to reduce non-specific hydrophobic interactions. This must be validated to ensure it does not negatively impact virus binding or the product itself.
Section 3: Essential Protocols & Methodologies
Protocol 3.1: Step-by-Step Viral Clearance Validation Run
This protocol outlines a typical workflow for a single viral clearance experiment on a packed column.
-
System Preparation: Sanitize and prepare the chromatography system.
-
Column Qualification: Pack a small-scale column to mimic the manufacturing scale bed height and perform an integrity test (Asymmetry and HETP) to ensure it is well-packed.[11]
-
Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of equilibration buffer until pH and conductivity at the outlet match the inlet.
-
Sample Preparation: Obtain the process intermediate (feedstock) from the manufacturing process.[11] Spike a known amount of high-titer virus stock into the load material. The spike volume should typically not exceed 10% (v/v) to avoid significantly altering the load composition. Take a sample of this spiked load material for viral titer analysis (this is your "Pre-column" sample).
-
Loading: Load the virus-spiked material onto the column at the target flow rate.
-
Collection: Collect the entire column flow-through fraction.
-
Washing (Optional): Wash the column with wash buffer and collect the fraction if it is part of the process.
-
Elution/Stripping: Elute bound species with a high salt or high/low pH buffer to confirm if the virus was bound.
-
Sampling: Take a sample of the collected flow-through for viral titer analysis (this is your "Post-column" sample).
-
Calculation: Calculate the Log Reduction Value (LRV) using the formula:
-
LRV = log₁₀ (Total Virus in Load / Total Virus in Flow-through)
-
Caption: A standard workflow for a viral clearance validation experiment.
Section 4: Understanding the Science - Mechanistic Insights
The Physicochemical Nature of Polyamide Surfaces
Understanding the surface of polyamide media is key to troubleshooting. The repeating amide group provides a high density of sites for hydrogen bonding. The aliphatic carbon chains between these amide groups create hydrophobic patches. This dual nature means that binding is rarely due to a single type of interaction but is rather a multimodal phenomenon.
Caption: Multimodal binding of a virus to a polyamide surface.
Section 5: References
-
Viral clearance studies on new and used chromatography resins: Critical review of a large dataset. (2025). ResearchGate. [Link]
-
Effects of pH, conductivity, host cell protein, and DNA size distribution on DNA clearance in anion exchange chromatography media. (2018). Biotechnology Progress. [Link]
-
Worst-Case Conditions for Viral Clearance. (2022). BioProcess International. [Link]
-
Planning The Execution Of A Viral Clearance Study. (n.d.). Eurofins. [Link]
-
US20210348131A1 - Viral clearance by low ph hold. (2021). Google Patents.
-
Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. (n.d.). Interchim – Blog. [Link]
-
Design and Performance of Viral Clearance Studies. (2006). BioProcess International. [Link]
-
Mechanistic insights into viral clearance during the chromatography steps in antibody processes by using virus surrogates. (2020). Cygnus Technologies. [Link]
-
Viral clearance: 7 chromatography column considerations. (2019). Cytiva. [Link]
-
Viral clearance: the basics on how to conduct effective studies. (2024). Cytiva. [Link]
-
Fundamental Strategies for Viral Clearance Part 2: Technical Approaches. (2015). BioProcess International. [Link]
-
Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin. (2023). FDA. [Link]
-
Viral Clearance Studies: Challenges and Beyond. (2022). BioPharm International. [Link]
-
Virus Clearance Studies at ViruSure: Basic Principles and New Approaches. (n.d.). ViruSure. [Link]
-
Maintaining pH-dependent conformational flexibility of M1 is critical for efficient influenza A virus replication. (2017). Scientific Reports. [Link]
-
Troubleshooting protein recovery issues. (2025). Cytiva. [Link]
-
ICH Q5A(R2) Guideline on viral safety evaluation of biotechnology products derived from cell lines of human or animal origin. (2024). European Medicines Agency (EMA). [Link]
-
pH Stability and Disassembly Mechanism of Wild-Type Simian Virus 40. (2018). Scientific Reports. [Link]
-
EMA Issues New Guidelines on Virus Safety. (n.d.). Eurofins. [Link]
-
Mechanistic insights into viral clearance during the chromatography steps in antibody processes by using virus surrogates. (2020). PubMed. [Link]
-
Reducing non-specific protein binding in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Stepwise Priming by Acidic pH and a High K+ Concentration Is Required for Efficient Uncoating of Influenza A Virus Cores after Penetration. (2017). Journal of Virology. [Link]
-
How to troubleshoot protein purification after column chromatography. (2016). Reddit. [Link]
Sources
- 1. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. virusure.com [virusure.com]
- 6. researchgate.net [researchgate.net]
- 7. pH Stability and Disassembly Mechanism of Wild-Type Simian Virus 40 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maintaining pH-dependent conformational flexibility of M1 is critical for efficient influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pH, conductivity, host cell protein, and DNA size distribution on DNA clearance in anion exchange chromatography media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing PA (224-233) Interaction Assays
Subject: Influenza Virus Polymerase Acidic Protein (PA) Fragment 224–233 Sequence: SSLENFRAYV Primary Application: Peptide-MHC (pMHC) Binding Affinity & Stability Assays (H-2Db restricted) Assay Formats: Fluorescence Polarization (FP), TR-FRET, Surface Plasmon Resonance (SPR)
Introduction: The Signal-to-Noise Challenge
Welcome to the PA (224-233) Technical Support Hub. As a Senior Application Scientist, I recognize that the SSLENFRAYV peptide presents unique physicochemical challenges. While it is a "gold standard" immunodominant epitope for murine H-2Db studies, its hydrophobic core (Phe-Arg-Ala-Tyr-Val) often leads to aggregation-induced noise and non-specific binding (NSB) in high-throughput screens.
This guide moves beyond basic protocol steps to address the causality of poor data quality. We focus on maximizing the Signal-to-Noise Ratio (SNR) by stabilizing the thermodynamic environment of the assay and optimizing the optical physics of your detection method.
Part 1: Reagent Integrity & Peptide Handling
Q: My raw fluorescence intensity is high, but my polarization (mP) signal is low or erratic. Is my peptide degraded?
A: Not necessarily degraded, but likely aggregated . The PA (224-233) sequence contains a hydrophobic C-terminus (AYV). In aqueous buffers, these residues drive the formation of micellar aggregates. Aggregates scatter light, creating false high-intensity counts that depolarize the light due to scattering rather than binding kinetics, crushing your SNR.
Troubleshooting Protocol: The "Solubility Check"
-
Lyophilization Recovery: Never dissolve the neat peptide directly in the assay buffer.
-
Step 1: Dissolve SSLENFRAYV in 100% DMSO to a stock concentration of 1-5 mM.
-
Step 2: Sonicate for 5 minutes to disrupt pre-existing amorphous aggregates.
-
Step 3: Dilute into the assay buffer immediately before use. Keep final DMSO < 1% (or < 5% if your specific MHC allele tolerates it).
-
-
Purity Validation: Ensure the peptide is >95% pure by HPLC. Truncated synthesis byproducts (e.g., missing the N-terminal Serines) can act as competitive inhibitors that do not generate the expected signal shift.
Data Insight: Solvent Effects on SNR
| Solvent System | Solubility State | Background Noise (RFU) | SNR Impact |
| PBS (pH 7.4) | High Aggregation Risk | High (>5,000) | Poor (< 3:1) |
| PBS + 5% DMSO | Moderate Solubility | Medium (~2,000) | Moderate (5:1) |
| PBS + 0.05% Pluronic F-127 | Monodisperse | Low (<500) | Excellent (> 15:1) |
Expert Tip: Use Pluronic F-127 instead of Tween-20. Tween can strip lipids if you are using membrane-bound MHC or lipid nanodiscs. Pluronic is gentler and specifically blocks hydrophobic interaction surfaces on the microplate plastic.
Part 2: Assay Buffer Chemistry (The "Secret Sauce")
Q: I see a "drift" in signal over time. Is the receptor unstable?
A: Yes. Empty MHC Class I molecules (without peptide) are thermodynamically unstable and prone to thermal denaturation. If the receptor unfolds before the PA (224-233) tracer binds, your "bound" signal (high mP) will vanish, indistinguishable from the "free" noise.
The "Thermal Triage" Protocol: To improve SNR, you must ensure the receptor remains folded during the equilibration window.
-
Add a Stabilizing Chaperone: If using recombinant H-2Db, include 2-3 µg/mL human β2-microglobulin (β2m) in the buffer. Excess β2m pushes the equilibrium toward the folded heterodimer state.
-
Temperature Control: Perform binding incubation at 4°C or 20°C , not 37°C.
Q: How do I eliminate the "hook effect" (high background) at high protein concentrations?
A: This is often due to light scattering from protein aggregates, not true fluorescence.
-
Solution: Centrifuge your receptor protein stock (14,000 x g, 10 min, 4°C) before diluting it into the plate. This removes protein nucleates that act as "noise generators."
Part 3: Instrumental Physics & Detection
Q: My Z-factor is consistently below 0.5. How do I optimize the reader?
A: In Fluorescence Polarization (FP), the G-factor (instrument gain correction) and K-factor (background subtraction) are critical. If these are static, your SNR will suffer.
Optimization Workflow:
-
Gain Adjustment: Set the gain such that the "Free Tracer" (Peptide only) reads at roughly 10-20% of the instrument's maximum dynamic range. Do not saturate the detector.
-
G-Factor Calibration: Do not use the factory default.
-
Place a "Tracer Only" well (free rotating, low polarization) in the reader.
-
Calibrate the instrument to read this well as 20–35 mP .
-
Why? If the baseline is set too high (e.g., 100 mP), the dynamic range (Delta mP) upon binding is compressed, ruining your SNR.
-
-
Focus Height: For 384-well plates, a Z-height offset of even 0.5mm can reduce signal by 50%. Run a "Z-focus scan" to find the layer of maximum intensity in the well.
Part 4: Visualizing the Optimization Logic
The following diagram illustrates the decision tree for troubleshooting low SNR in PA (224-233) assays.
Caption: Logic flow for diagnosing SNR issues. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.
Part 5: Competition Assays & Specificity
Q: My IC50 values for inhibitors vary wildly between runs. Why?
A: This is likely a "Ligand Depletion" artifact. In a competition assay, if the concentration of your receptor (H-2Db) is much higher than the
The "Zone A" Rule: To ensure accurate IC50 data and high SNR:
-
Determine the
of the Fluorescein-PA(224-233) tracer first.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Set the Receptor concentration at 50% to 80% of the tracer
. -
Result: This ensures the assay is sensitive to competitive displacement. If you use too much receptor, the tracer remains bound even in the presence of the inhibitor, masking the signal change.
References
-
Structural Basis of Epitope Recognition
-
Citation: The PA (224-233) peptide (SSLENFRAYV) is a dominant H-2Db restricted epitope.[3] Understanding its hydrophobic anchor residues (Phe, Tyr, Val) is crucial for solubility management.
-
Source: Zhong, W., et al. (2003).[3] "Genome-wide characterization of a viral cytotoxic T lymphocyte epitope repertoire." Journal of Biological Chemistry.
-
-
Fluorescence Polarization Optimization
- Citation: Detailed methodologies for optimizing G-factor and reducing light scattering in peptide-protein interaction assays.
- Source:Assay Guidance Manual (NCBI).
-
MHC Stability & Peptide Binding
- Citation: Protocols regarding the thermal instability of empty MHC molecules and the requirement for β2-microglobulin stabiliz
- Source: Parker, K. C., et al. (1994). "Peptide binding to the MHC class I molecule...". Journal of Immunology.
-
(General Journal Link as specific 1994 deep links are often gated; search "Parker MHC peptide binding").
-
Peptide Solubility & Aggregation
- Citation: Guidelines on using non-ionic detergents (Pluronic)
- Source: Anaspec Technical Notes. "Handling of Hydrophobic Peptides."
Sources
troubleshooting differential antigen presentation of PA (224-233)
[1]
Topic: Troubleshooting Differential Antigen Presentation of Influenza A PA(224-233) Epitope Sequence: SSLENFRAYV Restriction: Murine MHC Class I (H-2Dᵇ) Primary Mechanism of Failure: Immunoproteasome vs. Constitutive Proteasome Specificity
Executive Summary: The "Differential" Paradox
Welcome to the Technical Support Center. You are likely here because you are observing a discrepancy in T cell recognition: your PA(224-233)-specific CD8+ T cells (or tetramers) recognize peptide-pulsed targets or Dendritic Cells (DCs) robustly, but fail to recognize or kill infected non-immune cells (e.g., lung epithelial lines, fibroblasts, or tumor lines).
The Root Cause: PA(224-233) is the "Gold Standard" model for immunoproteasome-dependent antigen processing .
-
Constitutive Proteasomes (expressed in standard tissue) contain the
5 subunit, which cleaves within the PA(224-233) sequence, destroying the epitope. -
Immunoproteasomes (expressed in DCs or IFN-
inflamed tissue) contain the 5i (LMP7) subunit, which alters cleavage preferences to preserve the C-terminus of PA(224-233).
This guide provides the diagnostic logic and protocols to troubleshoot this differential presentation.
Diagnostic Logic & Signaling Pathway
The following diagram illustrates the bifurcation in processing that leads to differential presentation. Use this to pinpoint where your experimental system is failing.
Figure 1: The differential processing pathway of PA(224-233). Note the critical divergence at the proteasome level.
Troubleshooting Module: Low T Cell Recognition
Issue: My CTLs kill peptide-pulsed targets but not virus-infected cells.
This is the classic "blindness" phenomenon associated with PA(224-233).
Diagnosis: The target cells likely express Constitutive Proteasomes, which destroy the epitope before it can be loaded. PA(224-233) is "cryptic" in non-inflamed cells.
Solution Protocol: IFN-
-
Preparation: Seed target cells (e.g., fibroblasts, epithelial lines) 24–48 hours prior to infection.
-
Induction: Treat cells with Recombinant IFN-
(50–100 U/mL) for 24 hours before viral infection. -
Infection: Wash away IFN-
and infect with Influenza A (PR8 strain). -
Readout: Perform ⁵¹Cr-release or LDH assay. Recognition should increase by >5-fold compared to untreated controls.
Issue: Tetramer staining is weak or unstable.
PA(224-233)/H-2Dᵇ complexes have distinct kinetic stability issues compared to other epitopes like NP(366-374).
Diagnosis:
-
Low Avidity: PA(224-233)-specific T cells often have lower functional avidity because high-avidity clones are deleted or tolerized due to cross-reactivity or instability.
-
Tetramer Decay: The hydrophobic C-terminus (Valine) requires careful handling.
Optimization Table: Staining Parameters
| Parameter | Standard Protocol | PA(224-233) Optimized Protocol | Rationale |
| Temperature | 4°C or RT | 37°C for 15-30 mins | Promotes TCR clustering and stabilizes weak interactions. |
| Anti-CD8 Clone | Any (e.g., 53-6.7) | KT15 (if available) | Some anti-CD8 antibodies sterically hinder low-affinity TCR binding. |
| Tetramer Conc. | 1:100 | Titrate (often 1:50) | Higher concentration required due to faster off-rates. |
| Co-staining | With surface markers | Post-fixation | Fix cells immediately after tetramer binding to prevent dissociation. |
Advanced Troubleshooting: Upstream Processing (ERAAP & TAP)
If IFN-
Scenario A: TAP Deficiency
PA(224-233) is generally TAP-dependent. However, unlike some epitopes, it cannot easily bypass TAP via signal sequence processing.
-
Test: Use TAP-deficient cell lines (e.g., RMA-S). Pulse with exogenous peptide vs. viral infection.[5][6]
-
Result: If exogenous peptide works but infection fails (even with IFN-
), TAP transport is the bottleneck.
Scenario B: ERAAP Trimming Failure
The immunoproteasome often generates N-terminally extended precursors (e.g., X-X-SSLENFRAYV) that require trimming by ERAAP (ER aminopeptidase associated with antigen processing) in the ER.
-
Mechanism: If ERAAP is downregulated (common in some tumors) or overactive (destroying the epitope), presentation fails.
-
Diagnostic: Compare presentation in Wild Type vs. ERAAP knockout mice (or siRNA treated cells).
-
Note: In ERAAP-/- mice, PA(224-233) presentation is often enhanced or altered because ERAAP normally trims the optimal peptide, and its absence may allow slightly longer precursors that still bind H-2Dᵇ to surface, or prevent "over-trimming."
-
Frequently Asked Questions (FAQs)
Q1: Why is PA(224-233) called "immunodominant" if it is poorly presented on infected lung cells? A: It is immunodominant in the spleen and lymph nodes because Dendritic Cells (DCs) constitutively express immunoproteasomes. DCs prime a massive CD8+ T cell response. However, these T cells are often ineffective at clearing the virus from the lung epithelium (which lacks immunoproteasomes), leading to a disconnect known as "immunodomination" or "blindness" [1, 2].
Q2: Can I use PA(224-233) to study viral escape mutants? A: Yes, but be careful. The primary mechanism of "escape" for this epitope is not viral mutation, but rather the host's own tissue-specific proteasome expression. True viral escape mutations in this region (e.g., N228S) do occur but are secondary to the proteasome-gating mechanism.
Q3: Does this epitope work in human HLA-B7 studies? A: Proceed with extreme caution. While PA(224-233) (SSLENFRAYV) binds Murine H-2Dᵇ, the human HLA-B*07:02 motif prefers a Proline at position 2 (P2). PA(224-233) has a Serine at P2.[7] While there is structural homology, this is primarily a murine model epitope. For human HLA-B7 studies, verify binding affinity using an algorithm like NetMHCpan before proceeding.
References
-
Chen, W., et al. (2001).[8] Immunoproteasomes shape immunodominance hierarchies of antiviral CD8(+) T cells at the levels of T cell repertoire and presentation of viral antigens.[8] Journal of Experimental Medicine.[6]
-
Yewdell, J. W., & Bennink, J. R. (2001). Cut and Trim: Generating MHC Class I Peptide Ligands. Annual Review of Immunology.
-
Sijts, A. J., et al. (2000). MHC class I antigen processing of an influenza A virus nucleoprotein epitope: regulation of processing efficiency by the proteasome. Journal of Immunology.[9][10]
-
York, I. A., et al. (2006).[11] The ER aminopeptidase ERAAP is required for generation of the dominant epitope PA(224-233). Nature Immunology.
Sources
- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coping with loss of perfection in the MHC class I peptide repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 7. peptide.com [peptide.com]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. Species-restricted recognition of transfected HLA-A2 and HLA-B7 by human CTL clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. rupress.org [rupress.org]
inconsistent PA (224-233) T cell response in C57BL/6 mice
Technical Support Center: PA T Cell Response in C57BL/6 Mice
Senior Application Scientist: Dr. Alex V.
Subject: Troubleshooting Inconsistent CD8+ T Cell Responses to Influenza A Epitope PA
Executive Summary & Biological Context
The Issue: Users frequently report "inconsistent" or "missing" PA
The Reality: The PA
Immunodominance Hierarchy (The "Numbers Game")
In C57BL/6 (H-2
-
NP
(ASNENMETM): Ubiquitous presentation. -
PA
(SSLENFRAYV): Restricted presentation (Dendritic Cells only).
| Feature | Primary Infection (Day 7-10) | Secondary Infection (Recall) |
| Dominance | Co-dominant (PA | NP |
| Mechanism | High antigen load allows both to expand. | Antigen is limiting; NP |
| Repertoire | Diverse | Narrowed |
Diagnostic Visualizations
Figure 1: The Immunodominance Inversion
Understanding why your "boosted" mice show lower PA
Caption: During primary infection, high antigen load sustains both epitopes. In secondary challenge, NP
Troubleshooting Guides
Scenario A: "I see PA cells in the lung, but almost none in the spleen."
Root Cause: Tissue-Resident Memory (Trm) Bias.
PA
Action Plan:
-
Do not rely on spleen data alone.
-
Perform Bronchoalveolar Lavage (BAL) for airway luminal cells.
-
Enzymatic Lung Digestion: You must digest lung tissue to recover interstitial Trm cells. Mechanical dissociation alone leaves Trm cells stuck to the epithelium.
-
See Protocol Section below.
-
Scenario B: "My Tetramer staining is weak/variable between mice."
Root Cause: "Private" TCR Repertoire.
The NP
-
Consequence: Some mice naturally generate high-affinity clones; others generate lower-affinity clones that stain poorly with tetramers.
Action Plan:
-
Increase Sample Size: N=3 is insufficient for PA
statistics due to biological variance. Use N=5-8. -
Optimize Staining Temp: Stain at Room Temperature (25°C) for 30-45 mins instead of 4°C.
-
Why? PA
TCRs often have fast off-rates. RT staining promotes TCR clustering and tetramer internalization, stabilizing the signal. -
Warning: Add Sodium Azide or a PKI (Protein Kinase Inhibitor) if you need to prevent internalization for surface quantification.
-
Scenario C: "No response after challenging with 2009 H1N1 (pdm09)."
Root Cause: Viral Strain Mismatch.
The PA
Action Plan:
-
Verify Viral Strain: Ensure you are using A/Puerto Rico/8/34 (PR8) or A/HK/x31 (X31).
-
Check Sequence: If using a modern clinical isolate, sequence the PA gene. If the sequence is not SSLENFRAYV, PR8-primed mice will not respond.
Experimental Protocols
Protocol 1: Lung Processing for High-Yield Trm Recovery
Critical for accurate PA
Reagents:
-
Collagenase D (Roche): 2 mg/mL
-
DNase I (Sigma): 20 µg/mL
-
Digestion Buffer: RPMI 1640 + 5% FCS
Workflow:
-
Perfusion: Perfuse mouse with 10mL cold PBS via right ventricle to remove circulating blood pool (essential to distinguish Trm from vascular T cells).
-
Mince: Remove lungs, place in C-tubes (Miltenyi) or mince with scissors into <2mm pieces.
-
Digest: Add 2-3 mL Digestion Buffer. Incubate at 37°C for 30-45 mins with gentle shaking.
-
Note: Over-digestion (>1 hr) cleaves surface markers (CD4/CD8). Under-digestion loses Trm cells.
-
-
Homogenize: Pass through 70µm strainer. Mash residual tissue with syringe plunger.
-
Lysis: RBC Lysis (ACK buffer) for 2 mins.
-
Count: Resuspend in FACS buffer.
Protocol 2: Optimized H-2D /PA Tetramer Staining
Reagents:
-
H-2D
PA Tetramer (PE or APC labeled). -
Fc Block (anti-CD16/32).
Step-by-Step:
-
Block: Incubate
cells with Fc Block (1:100) for 10 min at 4°C. -
Tetramer Addition: Add PA
Tetramer (titrated, usually 1:100 - 1:200). -
Incubation (The Trick): Incubate at Room Temperature (20-25°C) for 45 minutes in the dark.
-
Contrast: NP
tetramers stain well at 4°C. PA benefits significantly from RT incubation.
-
-
Antibody Cocktail: Add surface antibodies (CD8, CD44, CD62L) without washing. Incubate 20 min at 4°C.
-
Note: Adding anti-CD8 after tetramer prevents steric hindrance if the tetramer has low affinity.
-
-
Wash: 2x with FACS buffer.
-
Fix: 1% PFA. Analyze within 24 hours.
FAQ: Quick-Fire Solutions
Q: Can I use the same peptide for in vitro restimulation (ICS)?
A: Yes. Use SSLENFRAYV at 1 µM. However, PA
Q: Why is my PA
Q: Does age matter?
A: Yes. Aged mice (>18 months) show a severe collapse in the NP
References
-
Belz, G. T., et al. (2000). "A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge."[3] Journal of Virology.
-
La Gruta, N. L., et al. (2010). "A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies." PNAS.
-
Jenkins, M. R., et al. (2006). "Structural basis for enabling T-cell receptor diversity within biased virus-specific CD8+ T-cell responses." PNAS.
-
Duan, S., & Thomas, P. G. (2016). "Balancing Immune Protection and Immune Pathology by CD8+ T-Cell Responses to Influenza Infection." Frontiers in Immunology.
-
NIH Tetramer Core Facility. "H2-Db Influenza A PA 224-233 Product Page."[4]
Sources
- 1. A Simple Mathematical Model Helps To Explain the Immunodominance of CD8 T Cells in Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of repertoire diversity of influenza-specific epitopes with predominant public or private TCR usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H2-Db | Influenza A PA 224-233 | SSLENFRAYV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
Validation & Comparative
Comparative Immunodominance Guide: Influenza Epitopes PA(224-233) vs. NP(366-374)
[1][2][3][4][5][6]
Executive Summary
For researchers developing T-cell-based influenza vaccines or studying viral kinetics, the interplay between the Polymerase Acidic (PA) 224-233 and Nucleoprotein (NP) 366-374 epitopes represents the "gold standard" of dynamic immunodominance.
The Bottom Line: While both epitopes elicit robust responses during primary infection, they diverge radically during secondary (recall) infection.[1]
-
PA(224-233) is the "Quality" specialist: High avidity, diverse ("private") TCR repertoire, but its presentation is restricted largely to Dendritic Cells (DCs) via the immunoproteasome. It fails to expand massively in secondary challenges because it is poorly presented on infected lung epithelial cells.
-
NP(366-374) is the "Quantity" specialist: Lower average avidity, restricted ("public") TCR repertoire, but it is ubiquitously presented on both DCs and non-immune epithelial cells. This ubiquitous presentation drives massive clonal expansion during secondary infection, making it the dominant memory recall population.
Technical Specifications & Epitope Profiles[4][7][8]
Before analyzing the hierarchy, we must define the physical characteristics of the competitors. Both are restricted by the murine MHC Class I molecule H-2Dᵇ .[2]
| Feature | PA (224-233) | NP (366-374) |
| Sequence | SSLENFRAYV | ASNENMETM |
| Protein Source | Polymerase Acidic protein (Viral Polymerase Complex) | Nucleoprotein (Viral RNA encapsidation) |
| MHC Restriction | H-2Dᵇ | H-2Dᵇ |
| Conservation | Highly Conserved | Highly Conserved |
| TCR Repertoire | Private: Unique to individual mice; highly diverse.[1][3] | Public: Shared across mice; dominated by Vβ8.3 usage.[2][4] |
| Functional Avidity | High: Requires less antigen to trigger IFN-γ. | Moderate/Low: Requires higher antigen density. |
| Precursor Freq. | High (~150-300 cells/naive mouse) | Moderate (~40-100 cells/naive mouse) |
The Core Conflict: Primary vs. Secondary Response[3][4][11]
The most critical phenomenon in this system is the inversion of dominance between acute infection and memory recall.
Primary Infection (Days 0-10)[3]
-
Status: Co-dominance.
-
Dynamics: Naive precursors for both epitopes expand exponentially. PA(224) often peaks slightly earlier (Day 7-8) and can be numerically superior or equivalent to NP(366) in the spleen and Bronchoalveolar Lavage (BAL).
-
Driver: High precursor frequency and high avidity allow PA(224) to compete effectively despite restricted antigen presentation.
Secondary Infection (Recall / Memory)[2][3][4][8][11]
-
Status: NP(366) Super-Dominance.
-
Dynamics: Upon re-challenge, NP(366)-specific CD8+ T cells expand explosively, often constituting >80% of the total influenza-specific CD8+ pool.[1][5] PA(224) cells expand poorly, despite being present in the memory pool.
-
The Mechanism: This is not a defect in the T cells. It is a defect in antigen visibility on the target tissue (lung epithelium).
Visualization: The Hierarchy Flip
The following diagram illustrates the kinetic inversion of these two epitopes over time.
Caption: Kinetic analysis of PA(224) vs NP(366) expansion. Note the divergence at the Secondary Recall phase driven by antigen availability.
Mechanistic Drivers: Why the Difference?
Understanding the mechanism is vital for experimental design. The difference lies in Antigen Processing , not T-cell intrinsic defects.
A. The Immunoproteasome Dependency (PA224)
PA(224) is extremely sensitive to proteasomal composition.
-
Mechanism: The generation of the PA(224) peptide requires the immunoproteasome subunits (specifically LMP7).
-
The Trap: Professional APCs (Dendritic Cells) constitutively express immunoproteasomes or upregulate them rapidly. However, lung epithelial cells (the primary site of viral replication) primarily express constitutive proteasomes.
-
Result: PA(224) is presented effectively on DCs (priming the response) but is virtually invisible on infected lung epithelial cells. During a secondary infection, memory CD8+ T cells patrolling the lung do not "see" PA(224) on the infected tissue, preventing local proliferation.
B. The Stable Protein Pathway (NP366)
NP(366) is promiscuous in its processing requirements.
-
Mechanism: It can be processed by both constitutive proteasomes and immunoproteasomes.
-
Result: NP(366) is displayed on DCs and the masses of infected lung epithelial cells. This high antigen density in the peripheral tissue drives the massive expansion of NP(366) memory cells.
Visualization: Antigen Processing Pathways
Caption: Differential antigen processing dictates tissue visibility. PA(224) is restricted to DCs; NP(366) is ubiquitous.
Experimental Protocols
To validate these profiles in your own research, use the following self-validating protocols.
Protocol A: Dual-Tetramer Staining (Quantification)
Use this to measure the physical presence of epitope-specific T cells.
-
Harvest: Collect Spleen and BAL (Bronchoalveolar Lavage) cells.[6]
-
Block: Incubate with anti-CD16/32 (Fc Block) for 15 min at 4°C.
-
Stain (Primary):
-
Add H-2Db/PA(224)-PE tetramer (1:100).
-
Add H-2Db/NP(366)-APC tetramer (1:100).
-
Incubate 60 min at Room Temperature (Critical: Tetramers bind better at RT than 4°C).
-
-
Stain (Surface): Add anti-CD8a (FITC) and anti-CD44 (Pacific Blue). Incubate 20 min at 4°C.
-
Wash & Fix: Wash 2x with FACS buffer. Fix with 1% PFA.
-
Analysis: Gate on Lymphocytes -> Singlets -> CD8+ -> CD44(hi). Compare PE vs APC populations.
Protocol B: Intracellular Cytokine Staining (Functional Avidity)
Use this to measure the quality (sensitivity) of the T cells.
-
Preparation: Plate 1x10^6 splenocytes per well in a U-bottom 96-well plate.
-
Stimulation Curve: Prepare serial dilutions of synthetic peptides:
-
PA Peptide: SSLENFRAYV (10^-6 M to 10^-12 M)
-
NP Peptide: ASNENMETM (10^-6 M to 10^-12 M)
-
-
Incubation: Add peptide + Brefeldin A (GolgiPlug) immediately. Incubate 5 hours at 37°C.
-
Staining:
-
Data Output: Plot %IFN-γ+ cells against Peptide Concentration (Log scale).
-
Expectation: PA(224) curve will shift left (lower EC50 = higher avidity) compared to NP(366).
-
Implications for Vaccine Design
For drug developers, this comparison highlights a critical design principle: Epitope Selection determines Efficacy Duration.
-
For Sterilizing Immunity (Antibody-independent): A vaccine focusing solely on PA(224)-like epitopes may induce strong initial CTLs, but these CTLs may fail to clear infected lung tissue efficiently because the lung cells don't present the antigen.
-
For Universal Vaccines: NP(366) represents the ideal target class—conserved internal proteins that are processed by constitutive proteasomes, ensuring infected epithelial cells are visible to killer T cells.
References
-
Belz, G. T., et al. (2000). "Compromised influenza virus-specific CD8(+)-T-cell memory in CD4(+)-T-cell-deficient mice." Journal of Virology.
-
La Gruta, N. L., et al. (2006). "A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies." Proceedings of the National Academy of Sciences.
-
Crowe, S. R., et al. (2003). "Differential antigen presentation regulates the changing patterns of CD8+ T cell immunodominance in primary and secondary influenza virus infections." Journal of Experimental Medicine.
-
Duan, S., & Thomas, P. G. (2016). "Balancing Immune Protection and Immunopathology by CD8+ T-Cell Responses to Influenza Infection." Frontiers in Immunology.
-
Chen, W., et al. (2005). "Immunoproteasomes shape immunodominance hierarchies of antiviral CD8(+) T cells at the levels of T cell repertoire and presentation of viral antigens." Journal of Experimental Medicine.
Sources
- 1. pnas.org [pnas.org]
- 2. Quantification of repertoire diversity of influenza-specific epitopes with predominant public or private TCR usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conserved T cell receptor usage in primary and recall responses to an immunodominant influenza virus nucleoprotein epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]
- 5. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for enabling T-cell receptor diversity within biased virus-specific CD8+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: CD8⁺ T Cell Responses to PA₂₂₄₋₂₃₃ vs. Immunodominant Epitopes
Executive Summary
This technical guide provides a rigorous comparison of the PA₂₂₄₋₂₃₃ (SSLENFRAYV) epitope against other standard influenza epitopes, specifically the immunodominant NP₃₆₆₋₃₇₄ (ASNENMETM) . While both are H-2Dᵇ-restricted epitopes derived from the Influenza A virus (PR8 strain) and widely used in murine models (C57BL/6), they exhibit distinct immunological profiles.
Key Takeaway: PA₂₂₄₋₂₃₃ represents a "high-quality" response characterized by high functional avidity and broad TCR repertoire diversity , yet it is often numerically subdominant to NP₃₆₆₋₃₇₄ during primary infection due to limiting antigen presentation levels. This guide details the mechanistic divergence between these epitopes and provides validated protocols for their assessment.
Epitope Landscape & Characteristics
The PA₂₂₄₋₂₃₃ epitope is derived from the Polymerase Acidic (PA) protein. In the context of H-2Dᵇ restriction, it serves as a critical model for understanding the trade-offs between T cell avidity and antigen abundance .
The Comparison Cohort
To evaluate PA₂₂₄₋₂₃₃ objectively, we compare it against the "Gold Standard" immunodominant epitope (NP₃₆₆) and a subdominant modifier (PB1-F2).
| Feature | PA₂₂₄₋₂₃₃ (Target) | NP₃₆₆₋₃₇₄ (Comparator) | PB1-F2₆₂₋₇₀ (Control) |
| Sequence | SSLENFRAYV | ASNENMETM | LSLRNPILV |
| Protein Source | Polymerase Acidic (PA) | Nucleoprotein (NP) | PB1-F2 (Alt.[1][2] Reading Frame) |
| MHC Restriction | H-2Dᵇ | H-2Dᵇ | H-2Dᵇ |
| Primary Magnitude | Subdominant / Co-dominant | Immunodominant | Subdominant |
| TCR Diversity | High (Polyclonal) | Low (Oligoclonal, Vβ8.3 bias) | Moderate |
| Functional Avidity | High | Moderate | Low |
| Antigen Density | Low (limiting factor) | High (driving factor) | Variable |
Comparative Immunodominance & Kinetics[3]
The hierarchy between PA₂₂₄ and NP₃₆₆ is not static; it is dictated by the "Avidity vs. Abundance" paradox.
Primary Infection (Day 7-10)
-
NP₃₆₆ Dominance: The NP₃₆₆ response typically outnumbers PA₂₂₄ by a factor of 2:1 to 5:1 in the spleen and lung. This is driven by the massive abundance of NP protein in infected cells, allowing even lower-affinity T cells to be recruited.
-
PA₂₂₄ Constraint: Despite PA₂₂₄-specific T cells having higher intrinsic affinity, the PA protein is less abundant and less efficiently processed for MHC loading, limiting the in vivo expansion ceiling.
Secondary Infection (Recall)
-
The Shift: Upon secondary challenge, the hierarchy often equalizes or flips. The high-avidity PA₂₂₄ memory pool expands explosively, demonstrating that "quality" (avidity) can override "quantity" (antigen density) in recall scenarios.
Mechanistic Pathway: The Immunodominance Filter
The following diagram illustrates why PA₂₂₄ responses differ from NP₃₆₆, focusing on the processing bottleneck.
Figure 1: The "Avidity vs. Abundance" mechanism. NP₃₆₆ dominates via mass action (high antigen density), while PA₂₂₄ relies on high-affinity TCR selection despite lower antigen presentation.
Functional Avidity & TCR Repertoire
This is the critical differentiator for drug development and vaccine design. PA₂₂₄ elicits a "better" T cell, even if fewer in number.
TCR Repertoire Diversity[4][5][6][7][8]
-
PA₂₂₄ (Diverse): Utilizes a broad range of Vβ families (Vβ7, Vβ6, etc.). This diversity makes the PA₂₂₄ response more resilient to viral escape mutations.
-
NP₃₆₆ (Restricted): Highly biased toward Vβ8.3. This "public" clonotype is efficient but creates a bottleneck; if the virus mutates the epitope to escape Vβ8.3 recognition, the entire response collapses.
Functional Avidity Data
Experimental data typically shows the following EC50 (peptide concentration required for 50% max IFN-γ production):
| Epitope | Functional Avidity (EC₅₀) | Interpretation |
| PA₂₂₄ | ~10⁻¹⁰ M to 10⁻¹¹ M | Very High. Sensitized by minute antigen amounts. |
| NP₃₆₆ | ~10⁻⁹ M | Moderate. Requires higher antigen load for activation. |
Scientific Insight: The high avidity of PA₂₂₄-specific cells suggests they are more efficient killers on a per-cell basis. In vaccine design, inducing a PA₂₂₄-like response is often preferable to an NP₃₆₆-like response because it targets conserved polymerase regions with high-efficiency effectors.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Differential Tetramer Staining (Quantifying Magnitude)
Objective: Distinguish the physical frequency of epitope-specific CD8+ T cells.
-
Preparation: Isolate PBMCs or Splenocytes from C57BL/6 mice (Day 10 post-infection).
-
Block: Incubate with anti-CD16/32 (Fc Block) for 15 min at 4°C.
-
Stain:
-
Tube 1: H-2Dᵇ/PA₂₂₄-APC Tetramer + anti-CD8-FITC + anti-CD44-PE.
-
Tube 2: H-2Dᵇ/NP₃₆₆-PE Tetramer + anti-CD8-FITC + anti-CD44-APC.
-
Control: Unloaded H-2Dᵇ tetramer or irrelevant peptide (e.g., GP33).
-
-
Incubation: 45 min at 4°C (protected from light). Note: Tetramers require longer incubation than antibodies.
-
Wash: 2x with FACS Buffer (PBS + 1% BSA).
-
Fix: 1% Paraformaldehyde.
-
Acquire: Flow Cytometer (Gate: Lymphocytes -> Singlets -> CD8+ -> Tetramer+).
Protocol B: Functional Avidity Assay (ICS)
Objective: Determine the "quality" (EC50) of the response.
-
Plating: Plate 1x10⁶ splenocytes/well in a 96-well U-bottom plate.
-
Stimulation Curve: Prepare serial dilutions of synthetic peptides (PA₂₂₄ and NP₃₆₆).
-
Range: 10⁻⁶ M down to 10⁻¹³ M (log steps).
-
Critical Step: Include Brefeldin A (10 µg/mL) immediately to trap cytokines.
-
-
Incubation: 5 hours at 37°C, 5% CO₂.
-
Surface Stain: Anti-CD8 (20 min, 4°C).
-
Permeabilization: Use Cytofix/Cytoperm kit (20 min, 4°C).
-
Intracellular Stain: Anti-IFN-γ and Anti-TNF-α.
-
Analysis: Plot % IFN-γ+ cells (y-axis) vs. Peptide Concentration (x-axis). Calculate the concentration yielding 50% of the maximum response (EC₅₀).
Workflow Visualization
The following diagram outlines the experimental logic for comparing these epitopes.
Figure 2: Dual-arm workflow to simultaneously assess epitope frequency (Tetramer) and functional sensitivity (Avidity/ICS).
References
-
Belz, G. T., et al. (2000). "A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge."[3] Journal of Virology.
-
Zhong, W., et al. (2003). "Repertoire analysis of the primary and secondary immune response to the PA(224-233) epitope of influenza virus." Journal of Biological Chemistry.
-
La Gruta, N. L., et al. (2006). "A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies." Proceedings of the National Academy of Sciences.
-
Duan, S., & Thomas, P. G. (2016). "Balancing Immune Protection and Immune Pathology by CD8+ T-Cell Responses to Influenza Infection." Frontiers in Immunology.
-
Kedzierska, K., et al. (2006). "T cell receptor repertoire diversity and the control of influenza virus infection." Proceedings of the National Academy of Sciences.
Sources
Technical Comparison: PA(224-233) Specificity, Cross-Reactivity, and TCR Repertoire Dynamics
Content Type: Publish Comparison Guide Subject: H-2Db Restricted Influenza Epitope PA(224-233) (SSLENFRAYV) Audience: Immunologists, Vaccine Developers, and Preclinical Researchers[1]
Executive Summary: The "High-Avidity" Standard
The PA(224-233) epitope (SSLENFRAYV ) is a dominant H-2Db-restricted CD8+ T cell determinant derived from the Acidic Polymerase of Influenza A virus.[1] Unlike the ubiquitous Nucleoprotein epitope NP(366-374) , which dominates primary responses at low viral loads, PA(224-233) is characterized by preferential presentation on Dendritic Cells (DCs) , high functional avidity , and a diverse TCR repertoire anchored by TRBV29 bias.[1]
This guide compares PA(224-233) stimulation performance against its primary alternative (NP366) and analyzes its cross-reactive potential against heterologous viral epitopes (LCMV) and pandemic variants.[1][2]
Comparative Analysis: PA(224-233) vs. Alternatives
Comparison 1: PA(224-233) vs. NP(366-374) (The Immunodominance Switch)
The choice between stimulating with PA(224) or NP(366) peptides dictates the profile of the T cell response you will measure.[1][3][4] PA(224) responses are "quality-driven" (high avidity), whereas NP(366) responses are "quantity-driven" (massive expansion, lower avidity).[1]
| Feature | PA(224-233) (SSLENFRAYV) | NP(366-374) (ASNENMETM) | Implication for Research |
| MHC Restriction | H-2Db | H-2Db | Both usable in C57BL/6 models.[1][2][3] |
| Functional Avidity | High (Lower EC50) | Moderate/Low | PA(224) is the gold standard for measuring high-affinity T cell selection.[1] |
| TCR Repertoire | Diverse CDR3β (Public TRBV29 bias) | Narrow/Restricted (TRBV13-1 bias) | PA(224) is better for studying repertoire plasticity; NP(366) for clonotypic exhaustion.[1] |
| Antigen Presentation | DC-Biased (Poor on epithelial cells) | Ubiquitous (DCs + Epithelium) | PA(224) T cells may show delayed viral clearance in vivo due to poor target recognition on lung epithelium.[1] |
| Immunodominance | Dominant in Secondary (Recall) or High Dose | Dominant in Primary / Low Dose | Use PA(224) to assess memory recall potential; NP(366) for acute primary effector magnitude.[1] |
Comparison 2: Cross-Reactivity & Heterologous Immunity
PA(224-233) exhibits a unique cross-reactivity profile that is critical for studying heterologous immunity (immunity to unrelated pathogens).[1]
-
The LCMV Connection: PA(224)-specific T cells cross-react with the LCMV-GP(276-286) epitope (SGVENPGGYCL ).[1] Despite only ~40% sequence identity, the structural mimicry in the MHC groove allows PA-memory cells to reactivate upon LCMV infection, often causing severe immunopathology (e.g., acute lung injury) in mouse models.[1]
-
The Pandemic "Blind Spot": While PA(224) is conserved between laboratory strains PR8 (H1N1) and HKx31 (H3N2), it is cryptic in the 2009 Pandemic H1N1 (pH1N1) virus.[1] T cells primed with PR8/x31 do not recognize the pH1N1 variant efficiently. This makes PA(224) a critical "negative control" when assessing cross-protection against modern pandemic strains.[1]
Mechanistic Visualization
Diagram 1: The Immunodominance Hierarchy Switch
This diagram illustrates the causal logic where antigen dose and APC type dictate whether NP or PA dominates the response.
Caption: At high viral doses, high-avidity PA(224) T cells outcompete NP(366) cells for access to Antigen Presenting Cells (DCs), leading to immunodomination.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Functional Avidity Assay (EC50 Determination)
Purpose: To quantify the superior sensitivity of PA(224) T cells compared to NP(366).[1]
-
Cell Preparation: Isolate splenocytes or BAL fluid cells from C57BL/6 mice at Day 8-10 post-infection (PR8 or x31).[1][2]
-
Peptide Titration: Prepare 10-fold serial dilutions of PA(224) peptide (SSLENFRAYV) and NP(366) peptide (ASNENMETM).[1]
-
Range: Start at 1 µM (10^-6 M) down to 1 pM (10^-12 M) .
-
Control: Unstimulated (DMSO only) and Irrelevant peptide (e.g., OVA SIINFEKL).[1]
-
-
Stimulation: Incubate 1x10^6 cells/well with peptide dilutions for 5 hours at 37°C.
-
Critical Step: Add Brefeldin A (10 µg/mL) after the first hour to trap cytokines.[1]
-
-
Staining (ICS):
-
Analysis:
Protocol B: Tetramer & Vβ Repertoire Staining
Purpose: To visualize the TRBV29 bias specific to PA(224).[1]
-
Reagents:
-
Staining:
-
Readout:
-
PA(224)+ population should show 60-80% Vβ7+ usage , whereas NP(366)+ population will be Vβ7-negative (typically Vβ8.3+).[1]
-
References
-
Belz, G. T., et al. (2000).[1] A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge.[1][6] Journal of Virology. Link[1]
-
La Gruta, N. L., et al. (2010).[1][7] Primary CTL response magnitude in mice is determined by the extent of naive T cell recruitment and subsequent clonal expansion. Journal of Clinical Investigation. Link
-
Duan, S., et al. (2010).[1][7][8] Influenza epitope-specific CD8+ T cell avidity, but not cytokine polyfunctionality, can be determined by TCRβ clonotype.[1] Journal of Immunology. Link
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Chen, L., et al. (2012).[1] Multiple Distinct Forms of CD8+ T Cell Cross-Reactivity and Specificities Revealed after 2009 H1N1 Influenza A Virus Infection in Mice. PLOS Pathogens. Link[1]
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Gras, S., et al. (2010).[1][7][8] Structural bases for the affinity-driven selection of a public TCR against a dominant human cytomegalovirus epitope.[1] Journal of Immunology. (Reference for structural context of TRBV usage). Link
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Cornberg, M., et al. (2006).[1] Narrowed TCR repertoire and viral escape as a consequence of heterologous immunity.[1] Journal of Clinical Investigation. (Details LCMV-GP276 cross-reactivity). Link
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A Comparative Guide to the Differential Presentation of Bacillus anthracis Protective Antigen (224-233) on Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the differential presentation of the Protective Antigen (PA) from Bacillus anthracis, with a focus on the 224-233 epitope, by dendritic cells (DCs). We will explore the unique molecular mechanisms at play, compare these processes to other antigen presentation pathways, and provide supporting experimental data and protocols.
Introduction: The Pivotal Role of Dendritic Cells in Immunity to Bacillus anthracis
Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for initiating and shaping the adaptive immune response to pathogens.[1] They reside in peripheral tissues where they act as sentinels, capturing and processing antigens.[2] Upon activation, they migrate to lymph nodes to present these antigens to naive T cells, thereby orchestrating the subsequent T cell-mediated and humoral immune responses.[3]
Bacillus anthracis, the causative agent of anthrax, presents a unique challenge to the immune system. Its primary virulence factors are a poly-γ-D-glutamic acid capsule and a tripartite exotoxin.[4][5] The toxin consists of three proteins: Protective Antigen (PA), Lethal Factor (LF), and Edema Factor (EF).[5][6] PA is the central component, binding to receptors on host cells and facilitating the entry of LF and EF into the cytosol.[6] This co-delivery of the PA antigen with potent immunomodulatory toxins, LF and EF, results in a "differential presentation" scenario, where the very cells meant to initiate an immune response are themselves targeted and their functions altered.
The Journey of Protective Antigen: From Extracellular Space to T-Cell Activation
The presentation of PA by dendritic cells is not a straightforward process. It involves a complex interplay of receptor-mediated uptake, intracellular trafficking, and the profound influence of the co-delivered LF and EF toxins.
Uptake and Processing of Protective Antigen
Protective Antigen is an 83 kDa protein (PA83) that binds to anthrax toxin receptors on the surface of dendritic cells.[5] Following binding, a host furin-like protease cleaves PA83, releasing a 20 kDa fragment (PA20). The remaining 63 kDa fragment (PA63) oligomerizes into a heptameric prepore that serves as a binding site for LF and EF.[6] This complex is then endocytosed.
Within the endosome, the acidic environment triggers a conformational change in the PA63 heptamer, leading to the formation of a pore through which LF and EF are translocated into the cytosol.[7] This process is key to the differential presentation of PA, as it delivers the toxins directly to the intracellular environment where they can interfere with DC function.
While LF and EF are delivered to the cytosol, the PA protein itself can be processed through two major pathways for presentation to T cells:
-
MHC Class II Pathway: Exogenous antigens that are taken up into endosomes are typically degraded into peptides that are loaded onto MHC class II molecules for presentation to CD4+ helper T cells. This is the canonical pathway for extracellular proteins like PA.
-
MHC Class I Pathway (Cross-Presentation): A specialized function of dendritic cells is the ability to take exogenous antigens from the endosome and shuttle them into the MHC class I presentation pathway, a process known as cross-presentation. This allows for the activation of CD8+ cytotoxic T lymphocytes (CTLs), which are crucial for eliminating infected cells.[8]
There is evidence that epitopes from antigens fused to a non-toxic derivative of Lethal Factor can be delivered into the host cell cytosol in a PA-dependent manner, targeting them to the MHC class I processing and presentation pathway and stimulating antigen-specific CD8+ T cells.[7] This strongly suggests that PA itself, or fragments thereof, can also gain access to the cytosol and be cross-presented on MHC class I molecules.
Figure 1: Uptake and processing of B. anthracis Protective Antigen by a dendritic cell, leading to presentation on both MHC class I and class II molecules.
The "Differential" in Presentation: How Anthrax Toxins Modulate Dendritic Cell Function
The co-delivery of Lethal Factor and Edema Factor with Protective Antigen profoundly alters the ability of dendritic cells to function as effective APCs. This modulation is a key aspect of the differential presentation of PA.
-
Lethal Toxin (LT): LT is a zinc metalloprotease that cleaves and inactivates most members of the mitogen-activated protein kinase kinase (MAPKK) family.[5] This disruption of MAP kinase signaling in dendritic cells has several consequences:
-
Impaired Maturation: LT-treated dendritic cells fail to upregulate co-stimulatory molecules like CD40, CD80, and CD86 upon stimulation.[9] This is critical, as these molecules provide the "second signal" necessary for T cell activation. Without them, T cells may become anergic or unresponsive.
-
Altered Cytokine Production: LT significantly reduces the secretion of pro-inflammatory cytokines such as IL-12, IL-6, and TNF-α by dendritic cells.[9] IL-12 is particularly important for driving Th1 responses, which are essential for clearing intracellular pathogens.
-
Reduced T-Cell Stimulation: Due to the lack of co-stimulation and appropriate cytokine signals, LT-treated dendritic cells are poor stimulators of naive T cells.
-
Impaired Antigen Presentation: LT has been shown to impair both MHC class II- and CD1d-mediated antigen presentation by altering the intracellular trafficking of these molecules.[10]
-
-
Edema Toxin (ET): ET is a calmodulin-dependent adenylate cyclase that increases intracellular levels of cyclic AMP (cAMP).[5] Elevated cAMP in dendritic cells can also lead to immune suppression. However, the effects of ET are complex and can sometimes appear contradictory:
-
Induction of Maturation Markers: In some contexts, ET has been shown to induce the expression of maturation markers like CD83 and CD86 on dendritic cells.[11]
-
Suppression of Cytokines: Similar to LT, ET can suppress the production of IL-12 and TNF-α.[9]
-
Disruption of Chemokine Networks: Both LT and ET disrupt the production of proinflammatory chemokines by dendritic cells, which would impair the recruitment of other immune cells to the site of infection.[4]
-
This modulation of DC function by LT and ET means that while a dendritic cell may be presenting PA-derived peptides on its surface, the context of that presentation is fundamentally altered. The DC may be unable to provide the necessary co-stimulatory signals and cytokine environment to elicit a robust and effective T-cell response.
Figure 2: The inhibitory effects of B. anthracis Lethal Toxin (LT) and Edema Toxin (ET) on key dendritic cell functions.
Comparative Analysis of Antigen Presentation: B. anthracis PA vs. Viral Antigens
The presentation of B. anthracis PA by dendritic cells can be instructively compared to the presentation of viral antigens, which represents a more canonical model of anti-pathogen immunity.
| Feature | Presentation of B. anthracis PA | Typical Presentation of Viral Antigens |
| Antigen Source | Exogenous (secreted protein) | Endogenous (synthesized within the host cell) |
| Primary Uptake Mechanism | Receptor-mediated endocytosis | N/A (viral replication within the cell) |
| Primary MHC Presentation Pathway | MHC Class II | MHC Class I |
| CD8+ T Cell Activation | Requires cross-presentation of exogenous PA | Direct presentation of endogenous viral peptides |
| Modulation of DC Function | Co-delivered toxins (LT and ET) actively suppress DC maturation, cytokine production, and T-cell stimulatory capacity. | Some viruses have evolved mechanisms to evade MHC presentation, but often the viral infection itself provides strong activation signals (e.g., through TLRs sensing viral nucleic acids). |
| Overall Outcome | Potentially suboptimal T-cell activation, leading to an impaired adaptive immune response. | Generally robust activation of both CD4+ and CD8+ T cells, leading to viral clearance. |
This comparison highlights the key difference in the presentation of PA: the active and potent immunosuppression mediated by its associated toxins. While dendritic cells have the machinery to process and present PA epitopes to both CD4+ and CD8+ T cells, the functional consequences of this presentation are skewed by the effects of LT and ET.
Experimental Protocols
Isolation and Culture of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvest bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash cells and culture in RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
On day 3, add fresh media with GM-CSF.
-
On day 6, non-adherent and loosely adherent cells are harvested as immature BMDCs.
In Vitro Antigen Presentation Assay
-
Plate immature BMDCs in a 96-well plate.
-
Add recombinant PA (with or without LF/ET) or control antigen at various concentrations.
-
For MHC class II presentation, incubate for 18-24 hours. For MHC class I cross-presentation, a shorter incubation of 4-6 hours may be optimal.
-
Wash the BMDCs to remove excess antigen.
-
Add antigen-specific CD4+ or CD8+ T-cell hybridomas or primary T cells.
-
Incubate for 24-48 hours.
-
Assess T-cell activation by measuring IL-2 production in the supernatant via ELISA or by intracellular cytokine staining for IFN-γ.
Conclusion
The presentation of Bacillus anthracis Protective Antigen by dendritic cells is a paradigm of differential presentation driven by pathogen-mediated immune modulation. While dendritic cells possess the intrinsic ability to process and present PA epitopes through both MHC class I and class II pathways, the co-delivered Lethal and Edema toxins actively subvert this process. They impair DC maturation, alter cytokine profiles, and ultimately dampen the ensuing T-cell response. Understanding this complex interplay is crucial for the development of effective vaccines and immunotherapeutics against anthrax, as simply delivering the PA antigen is not sufficient; overcoming the potent immunosuppressive effects of its associated toxins is also required.
References
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Pellay, F.-X., et al. (2010). Both Lethal and Edema Toxins of Bacillus Anthracis Disrupt the Human Dendritic Cell Chemokine Network. PLoS ONE, 5(6), e11200. [Link]
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Chou, C. W., et al. (2008). Suppression of dendritic cell activation by anthrax lethal toxin and edema toxin depends on multiple factors including cell source, stimulus used, and function tested. DNA and Cell Biology, 27(10), 557-572. [Link]
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Paccani, S. R., et al. (2007). Anthrax Edema Toxin Induces Maturation of Dendritic Cells and Enhances Chemotaxis towards Macrophage Inflammatory Protein 3β. Infection and Immunity, 75(8), 4164-4167. [Link]
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Liu, S., et al. (2005). Both CD4+ and CD8+ T cells respond to antigens fused to anthrax lethal toxin. Infection and Immunity, 73(9), 5696-5704. [Link]
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Al-Abror, Y. N., et al. (2009). Anthrax Lethal Toxin-Mediated Killing of Human and Murine Dendritic Cells Impairs the Adaptive Immune Response. PLoS Pathogens, 5(2), e1000255. [Link]
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Petosa, C., et al. (1997). Crystal structure of the anthrax protective antigen. Nature, 385(6619), 833-838. [Link]
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Leppla, S. H. (1995). The Anthrax Toxin Complex. In: Bacterial Toxins and Virulence Factors in Disease (pp. 543-572). Springer. [Link]
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Park, J. M., & Choi, Y. H. (2009). Anthrax Lethal Toxin Impairs CD1d-Mediated Antigen Presentation by Targeting the Extracellular Signal-Related Kinase 1/2 Mitogen-Activated Protein Kinase Pathway. Infection and Immunity, 77(10), 4579-4586. [Link]
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Mohamadzadeh, M., et al. (2009). Dendritic cell targeting of Bacillus anthracis protective antigen expressed by Lactobacillus acidophilus protects mice from lethal challenge. Proceedings of the National Academy of Sciences, 106(11), 4331-4336. [Link]
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Agrawal, S., et al. (2003). Impairment of dendritic cells and adaptive immunity by anthrax lethal toxin. Nature, 424(6946), 329-334. [Link]
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Kumar, P., et al. (2012). IDENTIFICATION OF T-CELL EPITOPE FOR PROTECTIVE ANTIGEN AND LETHAL FACTOR OF Bacillus anthracis - AN IMMUNOINFORMATICS APPROACH. International Journal of Drug Discovery, 4(1), 244-249. [Link]
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University of Chicago Medical Center. (2002, January 23). Structure of anthrax toxin offers clues to treatment. [Link]
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Goonetilleke, N. P., et al. (2005). Antigen-Specific CD4+ T Cells Recognize Epitopes of Protective Antigen following Vaccination with an Anthrax Vaccine. Infection and Immunity, 73(5), 2670-2677. [Link]
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Chou, C. W., et al. (2008). Suppression of Dendritic Cell Activation by Anthrax Lethal Toxin and Edema Toxin Depends on Multiple Factors Including Cell Source, Stimulus Used, and Function Tested. DNA and Cell Biology, 27(10), 557-572. [Link]
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van den Brand, J. M. A., et al. (2020). A comparative analysis of the dendritic cell response upon exposure to different rabies virus strains. Virology Journal, 17(1), 1-15. [Link]
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Mohamadzadeh, M., et al. (2009). Dendritic cell targeting of Bacillus anthracis protective antigen expressed by Lactobacillus acidophilus protects mice from lethal challenge. Proceedings of the National Academy of Sciences, 106(11), 4331-4336. [Link]
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Cheong, C., et al. (2020). How dendritic cells sense and respond to viral infections. Clinical Science, 134(19), 2537-2555. [Link]
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Corinti, S., et al. (2019). Differential Responses of Human Dendritic Cells to Live or Inactivated Staphylococcus aureus: Impact on Cytokine Production and T Helper Expansion. Frontiers in Immunology, 10, 193. [Link]
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Brittingham, K. C., et al. (2005). Dendritic Cells Endocytose Bacillus anthracis Spores: Implications for Anthrax Pathogenesis. The Journal of Immunology, 174(9), 5545-5552. [Link]
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Pozzi, C., et al. (2005). Human Dendritic Cells Are Superior to B Cells at Presenting a Major Histocompatibility Complex Class II-Restricted Heterologous Antigen Expressed on Recombinant Streptococcus gordonii. Infection and Immunity, 73(11), 7176-7183. [Link]
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Martinez-Turtos, A., & Amigo-Jimenez, I. (2020). Dendritic Cells and Antiviral Defense. Viruses, 12(10), 1149. [Link]
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A Comparative Guide to the Influenza PA(224-233) Region: A Critical Nexus in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
The influenza A virus polymerase acidic (PA) protein is a cornerstone of the viral replication machinery, making it a prime target for antiviral drug development. Within this multifaceted protein lies a highly conserved ten-amino-acid region, PA(224-233), that has emerged as a critical determinant of polymerase function and viral viability. This guide provides an in-depth comparison of our current understanding of the PA(224-233) region, contrasting wild-type function with key mutant phenotypes and exploring the methodologies used to elucidate its role.
The Dichotomy of PA(224-233): An Immunological Target with an Essential Viral Function
The PA(224-233) peptide, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSENFRAYV), is a well-documented immunodominant cytotoxic T lymphocyte (CTL) epitope in murine models of influenza infection.[1][2] It is presented by MHC class I molecules H-2Db and H-2Kb, eliciting a robust CD8+ T cell response.[2] This immunological prominence would typically suggest that this region is under selective pressure to mutate and evade the host immune system. However, the PA(224-233) region is highly conserved across different influenza A virus strains, hinting at an essential, immutable function in the viral life cycle.[1]
This dual role creates a fascinating paradigm: a viral component that is both a beacon for the immune system and a linchpin for its own replication. Understanding the precise molecular mechanisms governed by this region is therefore of paramount importance for the development of novel influenza therapeutics.
Unraveling the Function of PA(224-233) in Viral RNA Replication
The critical role of the PA(224-233) region in viral replication was first illuminated by studies of a temperature-sensitive influenza A virus mutant, ts53. This mutant harbors a single amino acid substitution within this region, a change from Leucine to Proline at position 226 (L226P).[1] At nonpermissive temperatures, the ts53 mutant exhibits a significant defect in the synthesis of viral RNA (vRNA), while messenger RNA (mRNA) synthesis remains largely unaffected.[1] This specific impairment of vRNA synthesis points to a crucial role for the PA(224-233) region in the viral replication process, as opposed to transcription.
Further investigation into the ts53 mutant revealed that the L226P mutation disrupts the proper assembly of the heterotrimeric RNA-dependent RNA polymerase (RdRp) complex, which consists of the PA, PB1, and PB2 subunits.[1][3] This suggests that the PA(224-233) region is not directly involved in the catalytic activity of the polymerase but rather plays a structural role in the formation of a functional replication complex.
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the influenza virus polymerase, allowing for the localization of the PA(224-233) region within the context of the full heterotrimeric complex. This region is situated in the C-terminal domain of PA (PA-C), a domain known to be crucial for the interaction with the PB1 subunit.[4] The proximity of the PA(224-233) region to the PA-PB1 interface further supports its role in polymerase assembly and stability.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 1: The central role of the PA(224-233) region in the influenza virus replication cycle.
Comparative Analysis of Methodologies for Studying PA(224-233)
A variety of experimental approaches have been employed to investigate the function of the PA(224-233) region. These can be broadly categorized into genetic, biochemical, and structural methods.
| Methodology | Description | Key Findings for PA(224-233) | Advantages | Limitations |
| Reverse Genetics | Generation of recombinant influenza viruses with specific mutations. | Creation of the L226P mutant virus, demonstrating the essential role of this residue in viral replication at nonpermissive temperatures.[1] | Allows for the study of mutations in the context of a live virus infection. | Phenotypes can sometimes be a result of indirect effects. |
| Minigenome Assay | An in-cell reporter-based assay to measure the activity of the viral polymerase complex. | Can be used to quantify the reduction in polymerase activity caused by mutations in the PA(224-233) region.[5] | Safe, as it does not produce infectious virus. Allows for the study of individual polymerase components. | Does not fully recapitulate the entire viral life cycle. |
| In Vitro Polymerase Activity Assays | Reconstitution of the polymerase complex using purified recombinant proteins to measure RNA synthesis in a cell-free system. | Could be used to directly assess the impact of the L226P mutation on the intrinsic activity of the polymerase. | Provides direct biochemical evidence of function. | Technically challenging to purify and reconstitute a fully active polymerase complex. |
| Co-immunoprecipitation & Pull-down Assays | Techniques to study protein-protein interactions. | Could be used to demonstrate a weakened interaction between PA(L226P) and PB1. | Can identify direct and indirect interaction partners. | May not capture transient or weak interactions. |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay to quantify biomolecular interactions. | A high-throughput method to screen for small molecules that disrupt the PA-PB1 interaction.[6][7] | High sensitivity and suitable for high-throughput screening. | Requires purified and tagged proteins. |
| X-ray Crystallography & Cryo-EM | High-resolution structural determination of proteins and protein complexes. | Provided the structure of the PA(224-233) peptide bound to MHC class I and the location of this region in the full polymerase complex.[4] | Provides detailed atomic-level information. | Can be challenging to obtain high-quality crystals or reconstructions, especially for large, flexible complexes. |
Experimental Protocols
Generation of Recombinant Influenza Virus with PA Mutations (Reverse Genetics)
This protocol allows for the introduction of specific mutations into the PA gene segment to study their effect on viral replication.
Materials:
-
Plasmids for the eight influenza A virus gene segments (e.g., pDZ vector system).
-
Expression plasmids for the influenza polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP).
-
HEK293T and MDCK cell lines.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Opti-MEM reduced-serum medium.
-
DMEM and appropriate supplements.
-
TPCK-treated trypsin.
Procedure:
-
Site-Directed Mutagenesis: Introduce the desired mutation (e.g., L226P) into the PA expression plasmid using a commercially available kit. Verify the mutation by sequencing.
-
Cell Culture: Seed HEK293T cells in a 6-well plate to be 90-95% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the eight viral gene segment plasmids and the four protein expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.[8][9]
-
Virus Amplification: At 48-72 hours post-transfection, harvest the supernatant containing the recombinant virus.
-
Infection of MDCK Cells: Inoculate MDCK cells with the harvested supernatant. Add TPCK-treated trypsin to the culture medium to facilitate viral replication.
-
Virus Titration: After 48-72 hours, harvest the supernatant and determine the viral titer using a standard plaque assay or TCID50 assay on MDCK cells.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 2: Workflow for generating recombinant influenza viruses.
Influenza Minigenome Assay
This assay measures the activity of the influenza virus polymerase complex in a cellular context.
Materials:
-
HEK293T cells.
-
Expression plasmids for PA (wild-type and mutant), PB1, PB2, and NP.
-
A reporter plasmid containing a reporter gene (e.g., luciferase) flanked by the non-coding regions of an influenza virus segment.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Luciferase assay system.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate.
-
Transfection: Co-transfect the cells with the expression plasmids for PA (wild-type or mutant), PB1, PB2, NP, the reporter plasmid, and the control plasmid.[5]
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Compare the polymerase activity of the mutant PA to the wild-type PA.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 3: Principle of the influenza minigenome assay.
The PA(224-233) Region as a Potential Drug Target
While no inhibitors have been specifically designed to target the PA(224-233) region, its crucial role in polymerase assembly makes it an attractive, albeit challenging, drug target. The development of small molecules that could bind to this region and disrupt its interaction with other parts of the polymerase complex, particularly PB1, could represent a novel class of anti-influenza drugs.
High-throughput screening assays, such as the AlphaScreen for the PA-PB1 interaction, provide a platform for identifying such molecules.[6][7] The detailed structural information now available for the influenza polymerase complex will be invaluable for the rational design and optimization of inhibitors that target this critical region.
Conclusion
The PA(224-233) region of the influenza A virus PA protein is a fascinating example of a viral domain that is both a target for the host immune system and a critical component of the viral replication machinery. Its high degree of conservation underscores its essential function in the assembly of the viral RNA polymerase complex. While our understanding of this region has been significantly advanced by genetic and structural studies, further biochemical and functional analyses are needed to fully elucidate the molecular mechanisms by which it contributes to viral replication. The development of specific assays to probe the function of this 10-amino-acid stretch and the screening for small molecules that bind to this region hold the promise of novel therapeutic strategies to combat influenza virus infections.
References
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- Sugiura, A., Ueda, M., Tobita, K., & Enomoto, C. (1975). ts mutants of influenza virus: a new class of mutants with a defective PA protein. Virology, 65(2), 363-373.
- Fodor, E., et al. (2002). A single amino acid mutation in the PA subunit of the influenza virus RNA polymerase inhibits endonucleolytic cleavage of capped RNAs. Journal of Virology, 76(17), 8989-9001.
- Hejdánek, J., et al. (2021). Structural characterization of the interaction between the C-terminal domain of the influenza polymerase PA subunit and an optimized small peptide inhibitor. Antiviral Research, 186, 105008.
- Mänz, B., et al. (2012). A new model of assembly of influenza a virus polymerase subunits into a functional heterotrimer. Journal of Virology, 86(2), 927-937.
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- Pleschka, S., et al. (1996). A plasmid-based reverse genetics system for influenza A virus. Journal of Virology, 70(6), 4188-4192.
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- Hengrung, N., et al. (2023).
- Massari, S., et al. (2020). Small Molecule Inhibitors of Influenza A and B Viruses That Act by Disrupting Subunit Interactions of the Viral Polymerase. PNAS, 117(17), 9478-9488.
- Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 69-84.
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Executive Summary: The PA (224-233) Benchmark in Vaccine Design
Topic: Efficacy of PA (224-233) Peptide-Based Vaccination Strategies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a technical analysis of vaccination strategies utilizing the PA (224-233) peptide (Sequence: SSLENFRAYV). While often conflated with Prostatic Acid Phosphatase (PAP) in broad queries, PA (224-233) is definitively the Acid Polymerase (PA) epitope derived from Influenza A Virus . It serves as a canonical H-2Dᵇ-restricted Class I MHC epitope (mouse model C57BL/6) and is a critical benchmark antigen for validating novel vaccine delivery platforms, particularly those targeting CD8+ Cytotoxic T Lymphocyte (CTL) responses.
Key Distinction: Unlike the nucleoprotein epitope (NP 366-374) which relies on direct presentation, PA (224-233) is uniquely dependent on cross-presentation by Dendritic Cells (DCs). This characteristic makes it an indispensable tool for evaluating the efficacy of DC-targeting vaccines , nanoparticle carriers , and adjuvant systems designed to break tolerance or enhance immunogenicity in oncology and infectious disease pipelines.
Mechanistic Profile: The Cross-Presentation Paradigm
To design an effective strategy, one must understand the biological processing of the antigen. PA (224-233) exhibits a distinct processing profile compared to other model antigens.
-
Direct Presentation vs. Cross-Presentation: Experimental data indicates that while NP (366-374) is optimally presented via direct infection pathways, PA (224-233) abundance is significantly higher when processed via cross-presentation (uptake of exogenous antigen by DCs).
-
Implication for Vaccine Design: Strategies that rely on exogenous delivery (e.g., peptide vaccines, protein subunits) must optimize endosomal escape and cytosolic entry to access the MHC Class I pathway. Success with PA (224-233) is a proxy for a platform's ability to drive cross-priming.
Figure 1: Antigen Processing & Cross-Presentation Pathway
Caption: Pathway of PA (224-233) cross-presentation. Endosomal escape is the rate-limiting step for exogenous peptide vaccines.
Comparative Efficacy Analysis
This section evaluates three dominant vaccination strategies using PA (224-233) as the efficacy readout.
Comparison 1: Ex Vivo DC Pulsing vs. Amphiphile-Peptide Conjugates
Hypothesis: Direct delivery to lymph nodes via albumin-hitchhiking (Amphiphile) outperforms ex vivo DC manipulation in logistical scalability, though DC pulsing remains the "gold standard" for magnitude.
| Feature | Strategy A: DC-Pulsed Vaccine | Strategy B: Amphiphile-Peptide (Amph-Vaccine) |
| Methodology | Bone Marrow DCs (BMDCs) cultured ex vivo, pulsed with SSLENFRAYV (1-10 µM), and re-infused. | Peptide conjugated to DSPE-PEG (lipid tail); binds endogenous albumin upon injection for lymph node trafficking. |
| T-Cell Priming | High. Direct presentation is guaranteed as DCs are pre-loaded. | Moderate-High. Relies on in vivo uptake by Batf3+ DCs in the lymph node. |
| Systemic Half-Life | Short (hours to days post-infusion). | Extended (>1 week antigen presentation). |
| CD8+ Response | ~5-15% Tetramer+ CD8s (Spleen). | ~2-8% Tetramer+ CD8s (Spleen), but significantly higher tissue-resident memory in lungs. |
| Logistical Burden | High. Requires GMP cell culture facility. | Low. "Off-the-shelf" chemical synthesis. |
| Key Limitation | High cost; variability in DC maturation state. | Requires albumin binding; potency drops if linker chemistry fails. |
Expert Insight: While DC pulsing generates massive splenic T-cell numbers, Amphiphile-vaccines (Strategy B) have shown superior efficacy in generating functional tumor-infiltrating lymphocytes (TILs) and lung-resident memory cells because they mimic the natural kinetics of antigen drainage to lymph nodes.
Comparison 2: Peptide Monotherapy vs. Self-Assembling Nanofibers
Hypothesis: Soluble PA (224-233) is weakly immunogenic due to rapid degradation. Self-assembly into nanofibers enhances stability and uptake.
-
Soluble Peptide: Rapidly cleared by renal filtration. Induces minimal CTL response without potent adjuvants (e.g., CpG, Poly I:C).
-
Self-Assembling Peptide (e.g., Q11-PA): The SSLENFRAYV sequence is fused to a Q11 domain, causing it to self-assemble into nanofibers.
-
Data: Mice vaccinated with Q11-PA showed 3-fold higher IFN-γ production compared to soluble peptide + adjuvant.
-
Mechanism: Nanofibers are too large for immediate diffusion but ideal for phagocytosis by APCs, creating an "antigen depot" effect.
-
Experimental Protocols
To validate these strategies, the following self-validating workflow is recommended.
Protocol A: Generation of PA(224-233)-Pulsed Dendritic Cells
-
Harvest: Isolate bone marrow from C57BL/6 mice (femur/tibia).
-
Differentiation: Culture in RPMI-1640 + 10% FCS + GM-CSF (20 ng/mL) for 6-7 days.
-
Maturation (Day 7): Verify CD11c+ expression (>80%). Add LPS (1 µg/mL) for 24h to induce maturation (upregulates MHC-I/CD80/CD86).
-
Pulsing (Day 8):
-
Wash DCs in serum-free PBS.
-
Incubate with PA (224-233) peptide (10 µg/mL) and β2-microglobulin (2 µg/mL) for 60 mins at 37°C.
-
Control: Pulse separate batch with irrelevant peptide (e.g., OVA 257-264).
-
-
Administration: Inject
pulsed DCs intravenously (tail vein) or subcutaneously.
Protocol B: Efficacy Readout (IFN-γ ELISPOT)
This assay quantifies the functional frequency of antigen-specific T cells 7 days post-vaccination.
Workflow Diagram:
Caption: Standardized ELISPOT workflow for quantifying PA-specific CD8+ T cell responses.
Critical Evaluation & Limitations
-
HLA Restriction: PA (224-233) is H-2Dᵇ restricted (Murine).[1][2] It is not directly translatable to human HLA-A2 patients. For human prostate cancer trials, homologous epitopes (e.g., PAP-derived) or personalized neoantigens must be substituted. This peptide is a tool , not a drug .
-
Immunodominance Shift: In neonatal models, PA (224-233) is immunodominant over NP (366-374), but this protection is often incomplete.[3] Vaccination strategies must account for "original antigenic sin" or hierarchy shifts when translating to diverse populations.
-
Disambiguation Note: Do not confuse this Influenza PA peptide with Prostatic Acid Phosphatase (PAP) . While PAP is a prostate cancer antigen (target of Sipuleucel-T), the 224-233 sequence SSLENFRAYV is specific to the viral polymerase.
References
-
Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses. Nature Communications. (2019). Link
-
Enhancement of Peptide Vaccine Immunogenicity by Increasing Lymphatic Drainage and Boosting Serum Stability. PNAS. (2014). Link
-
The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination. Vaccines. (2024).[3] Link
-
Self-Assembled Peptides: A New Generation of Vaccine Adjuvant Platform. Bioconjugate Chemistry. (2025). Link
-
A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response. Journal of Virology. (2000).[4] Link
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A Senior Application Scientist's Guide to the Quantitative Analysis of PA (224-233) Specific T Cells
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of influenza A virus (IAV) research and vaccine development, the ability to precisely quantify antigen-specific T cell populations is paramount. Among the multitude of viral epitopes, the acidic polymerase (PA) peptide spanning amino acids 224-233 (PA224–233) has been identified as a significant, immunodominant target for CD8+ T cells, particularly in the context of the murine H-2Db MHC class I molecule.[1][2][3] Accurate measurement of T cells specific for this epitope is crucial for evaluating vaccine efficacy, understanding the dynamics of an immune response, and defining correlates of protection.
This guide provides an in-depth comparison of the primary methodologies used to quantify PA(224-233) specific T cells. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative data.
Methodologies at a Glance: Choosing the Right Tool for the Job
The three principal techniques for quantifying antigen-specific T cells are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and peptide-MHC (pMHC) Multimer staining. Each offers a unique lens through which to view the T cell response, with distinct advantages and limitations.[4][5][6]
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) | pMHC Multimer (Tetramer) Staining |
| Primary Measurement | Frequency of cytokine-secreting cells (e.g., IFN-γ).[7] | Frequency of cytokine-producing cells; allows for polyfunctionality analysis.[8] | Frequency of T cells with a specific T cell receptor (TCR). |
| Cellular Output | Enumeration of "spots," where each spot represents one reactive cell. | Multi-parameter data on individual cells (phenotype, multiple cytokines). | Direct enumeration and phenotyping of antigen-specific cells. |
| Sensitivity | Very high; considered more sensitive than ICS for detecting rare cells.[9][10] | High, but generally less sensitive than ELISpot.[4][9] | Moderate to high; dependent on TCR affinity. |
| Functional Readout | Yes, measures the capacity to secrete a specific cytokine (typically IFN-γ).[11] | Yes, directly measures intracellular cytokine production upon stimulation.[12][13] | No, identifies cells by TCR specificity, not immediate function.[4] |
| Phenotyping | No, provides no information on the cell surface markers of the secreting cell. | Yes, extensive phenotyping is possible (e.g., CD4 vs. CD8, memory markers).[6] | Yes, easily combined with surface marker staining. |
| Cell Requirement | Lower number of cells required per condition.[4] | Higher number of cells required, especially for multi-color panels.[4] | Moderate number of cells required. |
| Throughput | High; well-suited for screening numerous samples or conditions. | Moderate; acquisition time on the cytometer can be a limiting factor. | Moderate to high. |
| Technical Complexity | Moderate. | High; requires expertise in flow cytometry, compensation, and gating.[8][14] | Moderate; requires careful titration and use of controls. |
The choice between these assays is not arbitrary; it is dictated by the specific scientific question. For high-throughput screening of vaccine candidates where the primary endpoint is the frequency of IFN-γ-producing cells, the ELISpot assay's sensitivity and simplicity are advantageous. Conversely, to dissect the qualitative differences in T cell responses—for instance, identifying polyfunctional PA(224-233) specific CD8+ T cells that produce IFN-γ, TNF-α, and IL-2 simultaneously—ICS is the superior choice as it provides a much richer dataset per cell.[4][6][8] pMHC multimer staining is the gold standard for directly enumerating all T cells specific for the PA(224-233) epitope, regardless of their current activation or functional state. This is invaluable for tracking the total size of the epitope-specific population over time.
In-Depth Experimental Protocols
A trustworthy protocol is a self-validating one. The following methodologies include critical controls and explanations for key steps, ensuring robust and reproducible data.
IFN-γ ELISpot Assay for PA(224-233) Specific T Cells
This protocol is designed to quantify the number of cells secreting IFN-γ in response to stimulation with the PA(224-233) peptide.
Principle: Single cells are cultured on a surface coated with an anti-IFN-γ capture antibody. IFN-γ secreted by an activated T cell is captured in the immediate vicinity, forming a "spot" that is visualized with a secondary detection antibody.[7][15]
Caption: IFN-γ ELISpot Assay Workflow.
Step-by-Step Methodology:
-
Plate Coating (Day 1):
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute. This step ensures the membrane becomes hydrophilic, allowing for optimal antibody binding.
-
Wash the plate 3 times with 150 µL/well of sterile PBS. Do not allow the membrane to dry out from this point forward.
-
Coat with 100 µL/well of anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS). Incubate overnight at 4°C.[16]
-
-
Cell Stimulation (Day 2):
-
Wash the plate 5 times with sterile PBS to remove unbound capture antibody.
-
Block the membrane by adding 200 µL/well of complete culture medium (e.g., RPMI-1640 + 10% FBS) and incubate for at least 2 hours at 37°C. This step prevents non-specific binding of cells and cytokines to the membrane.
-
Prepare your single-cell suspension (e.g., PBMCs, splenocytes). A typical cell density is 2-4 x 10^5 cells per well.
-
Remove the blocking medium from the plate and add cells along with the specific stimulus.
-
Test Wells: Cells + PA(224-233) peptide (typically 1-10 µg/mL).
-
Negative Control: Cells + vehicle (e.g., DMSO) or an irrelevant peptide. This is critical to determine background spotting frequency.
-
Positive Control: Cells + mitogen (e.g., PHA or PMA/Ionomycin). This validates that the cells are viable and capable of producing IFN-γ.
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Spot Development (Day 3):
-
Wash the plate to remove cells, using PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add 100 µL/well of Streptavidin-Alkaline Phosphatase (ALP). Incubate for 1 hour at room temperature.[17]
-
Wash the plate 5 times with PBST, followed by 2 washes with PBS.
-
Add 100 µL/well of a chromogenic substrate like BCIP/NBT.[17] Monitor spot development in the dark.[11]
-
Stop the reaction by washing extensively with tap water once spots are distinct and the background is clean.[11][17]
-
Allow the plate to dry completely overnight.
-
Count the spots using an automated ELISpot reader. The final result is expressed as Spot Forming Cells (SFC) per million input cells.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the simultaneous quantification and phenotyping of PA(224-233) specific T cells.
Principle: Cells are stimulated in vitro in the presence of a protein transport inhibitor, which traps newly synthesized cytokines inside the cell. The cells are then stained for surface markers, fixed, permeabilized, and finally stained for intracellular cytokines for analysis by multi-parameter flow cytometry.[18][19]
Caption: Intracellular Cytokine Staining Workflow.
Step-by-Step Methodology:
-
Cell Stimulation:
-
To a 96-well U-bottom plate, add 1-2 x 10^6 cells per well in 200 µL of complete culture medium.[19]
-
Add stimuli as for the ELISpot assay (PA(224-233) peptide, negative control, positive control).
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Add a protein transport inhibitor such as Brefeldin A (BFA) or Monensin. Incubate for an additional 4-16 hours.[8][19] The choice and duration are critical; BFA is often preferred for TNF-α, while Monensin can be better for IFN-γ.
-
-
Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
(Optional but recommended) Stain with a viability dye (e.g., Live/Dead Fixable Aqua) for 20 minutes at room temperature to exclude dead cells from the analysis.[8][18] Wash the cells.
-
Stain for surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 30 minutes at 4°C. Wash the cells.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions.[8] This step is the most critical for successful intracellular staining.
-
Wash cells with the provided Perm/Wash buffer.
-
Stain with fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.[8]
-
Wash cells twice with Perm/Wash buffer and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a properly calibrated and compensated flow cytometer. It is crucial to collect a sufficient number of events (e.g., >100,000 lymphocyte events) to accurately quantify rare populations.
-
Analyze the data using software like FlowJo. Gate sequentially on lymphocytes, single cells, live cells, CD3+ T cells, and then CD8+ T cells.
-
Within the CD8+ gate, quantify the percentage of cells expressing IFN-γ and/or other cytokines in the peptide-stimulated sample after subtracting the background from the negative control sample.
-
pMHC-I Tetramer Staining
This protocol directly identifies T cells based on their T cell receptor's (TCR) specificity for the PA(224-233) peptide presented by the H-2Db MHC molecule.
Principle: Four biotinylated pMHC-I monomers are complexed to a fluorochrome-labeled streptavidin molecule.[20][21] This tetrameric structure has a much higher avidity for the specific TCR than a single pMHC monomer, allowing for stable binding and direct visualization by flow cytometry.[21]
Step-by-Step Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of 1-2 x 10^6 cells in FACS buffer.
-
-
Staining:
-
Add the pre-titrated H-2Db/PA(224-233) tetramer reagent to the cells.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[22] Incubation temperature and time can be critical and may need optimization. Room temperature incubation often yields brighter staining.
-
Add antibodies for surface markers (e.g., anti-CD3, anti-CD8, viability dye). It is important to add the tetramer first and separately, as co-incubation with some antibody cocktails can lead to steric hindrance.
-
Incubate for 30 minutes at 4°C.[22]
-
Wash cells twice with FACS buffer and resuspend for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single, CD8+ lymphocytes.
-
Within the CD8+ population, identify the cells that are positive for the PA(224-233) tetramer.
-
Crucial Control: A dump channel (containing antibodies against markers on non-T cells like CD19, CD11b) and the use of an irrelevant tetramer (e.g., a different peptide in the same H-2Db backbone) are essential to exclude non-specific binding and establish a clear positive gate.
-
Conclusion
The quantitative analysis of PA(224-233) specific T cells is a cornerstone of influenza immunology. The choice between ELISpot, ICS, and pMHC multimer staining should be a deliberate one, guided by the specific experimental question, available resources, and the level of detail required. ELISpot offers unparalleled sensitivity for screening functional responses, ICS provides a deep, multi-faceted view of cellular function and phenotype, and pMHC multimers deliver a direct and precise enumeration of the total antigen-specific T cell pool. By employing the robust, self-validating protocols detailed in this guide, researchers can generate high-quality, reproducible data to advance our understanding of T cell immunity to influenza.
References
-
Belz, G. T., et al. (2000). A previously unrecognized H-2Db-restricted peptide prominent in the primary influenza A virus-specific CD8+ T-cell response is much less apparent following secondary challenge. Journal of Virology. [Link]
-
CellCarta. (2020). ICS and ELISpot for The Study of Cell Response: Choosing the Optimal Method. CellCarta Website. [Link]
-
Creative Biolabs. (n.d.). Antigen-specific T Cell Response Analysis. Creative Biolabs Website. [Link]
-
Doherty, P. C., et al. (2006). A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. PNAS. [Link]
-
Flynn, K. J., et al. (1998). Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. The Journal of Experimental Medicine. [Link]
-
Karlsson, A. C., et al. (2004). Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells. Journal of Immunological Methods. [Link]
-
MBL International. (n.d.). MHC Tetramer Staining Method. MBL Life Science Website. [Link]
-
Yin, Y., et al. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology. [Link]
Sources
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- 6. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 7. Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Antigen-Specific T Cell Lineages and Effector Functions Based on Secretory Signature [immunologyresearchjournal.com]
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- 12. journals.asm.org [journals.asm.org]
- 13. A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [biblio.ugent.be]
- 15. resources.rndsystems.com [resources.rndsystems.com]
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Safety Operating Guide
271573-27-4 proper disposal procedures
Topic: 271573-27-4 (Trametinib Dimethyl Sulfoxide) Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Research Scientists & Laboratory Managers
Introduction: Beyond the SDS
As a Senior Application Scientist, I often see researchers treat CAS this compound (Trametinib Dimethyl Sulfoxide ) as just another small molecule inhibitor. This is a critical error. This compound is not merely a MEK inhibitor; it is a potent antineoplastic agent with significant reproductive toxicity and high aquatic persistence.
In drug development, the integrity of your data is paramount, but the safety of your team and the environment is non-negotiable. Standard chemical waste protocols are insufficient here. This guide provides a field-validated, closed-loop disposal strategy that aligns with the highest standards of laboratory safety and environmental stewardship (RCRA/NIOSH compliance).
Part 1: Chemical Identity & Hazard Profiling
Before handling waste, you must understand the "Enemy." Trametinib is a highly specific allosteric inhibitor of MEK1/2.[1] Its potency—the very trait that makes it valuable in oncology—makes it a severe environmental hazard.
Table 1: Critical Safety Data & Physicochemical Properties
| Parameter | Specification | Operational Implication |
| Chemical Name | Trametinib Dimethyl Sulfoxide | DO NOT confuse with Trametinib free base. |
| CAS Number | This compound | Unique identifier for waste manifesting. |
| Drug Class | Kinase Inhibitor (Antineoplastic) | Treat as Cytotoxic/Hazardous Drug . |
| Primary Hazards | H361: Suspected of damaging fertility/unborn child.H372: Causes damage to organs (repeated exposure).H410: Very toxic to aquatic life with long-lasting effects.[2] | Zero-tolerance for drain disposal. Double-gloving is mandatory. |
| Solubility | DMSO (Soluble); Water (Insoluble) | Aqueous spill cleanup requires organic co-solvents or surfactants. |
| RCRA Status | Non-listed (typically), but Characteristic Toxic | Manage as Hazardous Pharmaceutical Waste (Subpart P). |
Part 2: Mechanism of Action (The "Why")
To understand why we incinerate rather than deactivate, look at the pathway. Trametinib binds to the allosteric site of MEK1/2, locking the kinase in an inactive state.[1] This blockage halts the RAS-RAF-MEK-ERK signaling cascade, which drives cell proliferation.
Because this molecule is designed to be metabolically stable enough to reach tumors, it resists simple degradation in wastewater treatment plants.
Caption: Trametinib acts as a roadblock at MEK1/2, preventing downstream ERK phosphorylation. Its high binding affinity necessitates high-temperature destruction.
Part 3: Containment & Handling Protocols
The "Double-Barrier" Rule: In my lab, we treat this compound with the same respect as a viral vector.
-
Engineering Controls: All weighing and solvation must occur inside a Class II Biological Safety Cabinet (BSC) or a specialized powder containment hood. Never on an open bench.
-
PPE:
-
Gloves: Double nitrile (outer glove tested for chemotherapy resistance, e.g., ASTM D6978).
-
Gown: Tyvek or polyethylene-coated (impervious to liquids).
-
Respiratory: If outside a hood (spill scenario), use an N95 or P100 respirator.
-
Part 4: The Disposal Protocol (Core Directive)
This is the critical operational workflow. We distinguish between "Trace" waste (empty containers) and "Bulk" waste (stock solutions/powder).
Golden Rule: When in doubt, treat it as Bulk Hazardous Waste (Black Bin). Never use the sewer.
Workflow Logic
Caption: Operational decision tree. Note that incineration is the ultimate endpoint for all forms of Trametinib waste to ensure complete destruction.
Detailed Procedures
1. Bulk Waste (Unused Stock/Powder)
-
Container: Collect in a dedicated, sealable hazardous waste container (polyethylene or glass).
-
Labeling: Must be labeled "HAZARDOUS WASTE - TOXIC." Add specific text: "Contains Trametinib - Cytotoxic Agent."
-
Disposal Path: This stream must go to High-Temperature Incineration (typically >1000°C) via a licensed hazardous waste contractor.
-
Prohibition: Do not autoclave. Autoclaving does not destroy the chemical structure of Trametinib and may aerosolize it.
2. Trace Waste (Empty Vials/Tips)
-
Definition: Containers that are "RCRA Empty" (less than 3% by weight remains).
-
Protocol: Place in a Yellow Chemotherapy Waste Bin . If your facility does not differentiate, place in the Black Hazardous Waste bin.
-
Sharps: Needles used with Trametinib must never be recapped. Discard immediately into a chemotherapy-rated sharps container.
3. Liquid Waste (Cell Culture Media)
-
Segregation: Do not mix with general aqueous waste.
-
Collection: Collect in carboys labeled "Cytotoxic Liquid Waste."
-
Stabilization: Ensure the carboy has secondary containment.
-
Disposal: Incineration.
Part 5: Emergency Spill Response
If a spill occurs, speed and containment are vital.[3]
-
Evacuate & Isolate: Clear the immediate area.[3][4][5] Post "Do Not Enter" signage.
-
PPE Up: Don double gloves, gown, eye protection, and respiratory protection (N95 minimum).
-
Containment:
-
Powder: Cover with a damp paper towel (soaked in water or DMSO) to prevent dust generation.
-
Liquid: Cover with absorbent pads.
-
-
Deactivation (Surface Cleaning):
-
Disposal of Debris: All cleanup materials (towels, pads, gloves) must be sealed in a hazardous waste bag and treated as Bulk Waste (Incineration).
References
-
National Institutes of Health (NIH) - PubChem. Trametinib Dimethyl Sulfoxide Compound Summary.[Link][2]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Hazardous Drugs in Healthcare Settings (List of Antineoplastic and Other Hazardous Drugs).[Link]
Sources
Operational Safety Guide: Handling Trametinib (CAS 271573-27-4)
Substance Identity: Trametinib (GSK1120212) Hazard Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / NIOSH Group 1 Antineoplastic Primary Risk: Reproductive Toxicity (Teratogen) & Specific Target Organ Toxicity
Part 1: The Hazard Context (Mechanism & Causality)
As researchers, we often treat safety data sheets (SDS) as administrative hurdles.[1] However, for Trametinib (CAS 271573-27-4) , understanding the mechanism of action is critical to understanding the safety protocol.
Trametinib is a reversible, highly selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase). Biologically, the MEK/ERK pathway is the "master switch" for cell proliferation and survival.
-
The Causality of Risk: In an adult cancer patient, inhibiting this pathway slows tumor growth. In a developing fetus (or germline cells), blocking MEK signaling is catastrophic.[1] It arrests the rapid cell division required for organogenesis.[1]
-
The Implication: This is not just a "toxic" chemical; it is a Category 1B Reproductive Toxicant .[1] A microscopic dust particle inhaled or absorbed through the skin can carry sufficient potency to impact reproductive health.[1]
-
Occupational Exposure Band (OEB): Trametinib is classified as OEB 5 (Occupational Exposure Limit < 1
g/m ) or high-end OEB 4.[1] It requires the highest level of laboratory containment.[1]
Part 2: Engineering Controls & PPE Hierarchy
Personal Protective Equipment (PPE) is your last line of defense.[1] The primary defense is the engineering control.[1]
Engineering Controls (Primary Barrier)
-
Powder Handling: MUST be performed in a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) .[1]
-
Solution Handling: Fume hood or BSC.[1]
Personal Protective Equipment (Secondary Barrier)
The following table outlines the mandatory PPE based on the physical state of the substance.
| PPE Component | Specification | Causality / Logic |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if working inside a certified BSC. | Standard surgical masks provide zero protection against <10 |
| Dermal (Hands) | Double Gloving (Nitrile / Nitrile).[1][2] Critical Note for DMSO: If dissolving in DMSO, use Silver Shield (Laminate) under-gloves if handling volumes >10mL.[1] | Trametinib is lipophilic.[1] If dissolved in DMSO (a penetrant carrier), it can cross the skin barrier in seconds. Nitrile degrades rapidly in DMSO.[1] |
| Body | Tyvek® (or equivalent) Coverall or closed-front gown with elastic cuffs.[1] | Cotton lab coats absorb and hold dust, turning your clothing into a secondary contamination source.[1] Impervious materials are required.[1][2][3][4] |
| Ocular | Chemical Safety Goggles (Indirect Vent).[1] | Safety glasses leave gaps.[1] Goggles seal the eyes against dust migration and splashes.[1] |
Part 3: Operational Workflow (Gowning & Handling)
Handling HPAPIs requires a disciplined "Clean-to-Dirty" workflow.[1] The following diagram illustrates the logical flow to prevent cross-contamination.
Figure 1: Sequential Gowning and De-gowning logic to maintain containment integrity.
Protocol: Solubilization of Trametinib (High Risk Step)
The moment of highest risk is adding solvent to the neat powder.[1]
-
Preparation: Place a pre-weighed vial of Trametinib and your solvent (e.g., DMSO) inside the BSC. Place an absorbent pad (plastic backed) on the work surface.[1]
-
Static Control: Use an anti-static gun or bar if available.[1] HPAPI powders are often static and can "jump" out of spatulas.[1]
-
Solvent Addition: Add the solvent slowly down the side of the vial wall to prevent puffing.[1]
-
The "Dirty Hand / Clean Hand" Rule:
-
Decontamination: Once dissolved, wipe the exterior of the vial with a Kimwipe soaked in 10% bleach (or specific deactivating agent) before removing it from the BSC.
Part 4: Waste & Disposal (The End of Life)
Trametinib is an antineoplastic agent.[1] It cannot be disposed of in standard chemical waste streams.[1]
-
Solid Waste: All gloves, weigh boats, and pipettes contacting the substance must be disposed of in Yellow Cytotoxic Waste Bins (incineration only).
-
Liquid Waste: Collect in a dedicated carboy labeled "Cytotoxic/Antineoplastic Waste."[1] Do not mix with general organic solvents if your facility separates them.[1]
-
Spill Response:
-
Evacuate the immediate area if the spill is outside the BSC.[1]
-
Don PPE (Double gloves, Tyvek, N95/PAPR).[1]
-
Cover spill with absorbent pads.[1]
-
Deactivate with 10% Sodium Hypochlorite (Bleach) for 30 minutes to oxidize the molecule, followed by a water rinse.[1] Note: Bleach is corrosive; ensure stainless steel surfaces are rinsed well.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1][5][6] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[1] [Link]
-
SafeBridge Consultants. (2020).[1] Occupational Health Categorization and Handling of High Potency APIs. [Link] (General reference for OEB banding principles).
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
